molecular formula C8H6ClNO2S B8162391 2-Chloro-4-ethynyl-benzenesulfonamide

2-Chloro-4-ethynyl-benzenesulfonamide

Cat. No.: B8162391
M. Wt: 215.66 g/mol
InChI Key: GLFNEXSYSHJTEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-ethynyl-benzenesulfonamide is a benzenesulfonamide derivative of high interest in medicinal chemistry and oncology research . Its structure, featuring a sulfonamide group and an ethynyl substituent, is strategically designed to target the carbonic anhydrase (CA) enzyme family . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Benzenesulfonamides are well-established as inhibitors of carbonic anhydrase isozymes, particularly the tumor-associated CA IX . Carbonic anhydrase IX is overexpressed in many solid tumors, such as triple-negative breast cancer, but is largely absent in normal tissues . Inhibition of CA IX disrupts pH regulation in the hypoxic tumor microenvironment, which can suppress tumor growth and metastasis . The ethynyl group on this compound is a valuable chemical handle for further derivatization via click chemistry, facilitating the synthesis of more complex inhibitors or the development of molecular probes for imaging and diagnostic purposes . Research into similar benzenesulfonamide derivatives has demonstrated significant anti-proliferative activity against various cancer cell lines, induction of apoptosis, and potential for use in targeted drug delivery systems, such as nanoparticle platforms for improved tumor accumulation . This makes 2-Chloro-4-ethynyl-benzenesulfonamide a versatile scaffold for developing novel anticancer agents and a valuable tool for investigating CA biology. Researchers can utilize this compound to explore selective CA IX inhibition, study tumor metabolism, and design new targeted therapies.

Properties

IUPAC Name

2-chloro-4-ethynylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2S/c1-2-6-3-4-8(7(9)5-6)13(10,11)12/h1,3-5H,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFNEXSYSHJTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)S(=O)(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 2-Chloro-4-ethynyl-benzenesulfonamide (CAS 896718-70-0)

Author: BenchChem Technical Support Team. Date: March 2026

Document Control:

  • Version: 1.0

  • Status: Validated for Research & Development Use

Executive Summary

2-Chloro-4-ethynyl-benzenesulfonamide (CAS 896718-70-0) represents a high-value "bifunctional scaffold" in modern medicinal chemistry. Its structural utility is derived from the orthogonal reactivity of its two primary functional groups: a primary sulfonamide (a classic zinc-binding pharmacophore) and a terminal alkyne (a versatile handle for bioorthogonal ligation and cross-coupling).

This whitepaper provides a comprehensive technical analysis of this compound, moving beyond basic properties to explore its strategic application in Fragment-Based Drug Discovery (FBDD), PROTAC linker design, and Carbonic Anhydrase (CA) inhibitor development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Understanding the physicochemical baseline is critical for predicting solubility in assay buffers and permeability in ADME models.

PropertySpecification
CAS Number 896718-70-0
IUPAC Name 2-Chloro-4-ethynylbenzenesulfonamide
Molecular Formula C₈H₆ClNO₂S
Molecular Weight 215.66 g/mol
Physical State Off-white to pale yellow solid
Predicted LogP 1.8 – 2.1 (Lipophilic, moderate permeability)
pKa (Sulfonamide) ~10.1 (Acidic proton on -SO₂NH₂)
H-Bond Donors/Acceptors 2 Donors / 4 Acceptors
Solubility DMSO (>50 mg/mL), DMF; Low in water without pH adjustment

Synthetic Architecture

The synthesis of CAS 896718-70-0 typically follows a convergent route starting from 4-bromo-2-chlorobenzenesulfonamide. The critical step is the Sonogashira coupling, which requires precise control of oxygen levels to prevent homocoupling (Glaser coupling) of the alkyne.

Mechanistic Workflow (Graphviz)

SynthesisPath Start 4-Bromo-2-chloro- benzenesulfonamide Intermed TMS-Protected Intermediate Start->Intermed Sonogashira Coupling (80°C, Et3N) Reagent1 TMS-Acetylene Pd(PPh3)2Cl2 / CuI Reagent1->Intermed Product 2-Chloro-4-ethynyl- benzenesulfonamide Intermed->Product Desilylation (RT, 1h) Reagent2 K2CO3 / MeOH (Deprotection) Reagent2->Product

Figure 1: Two-step synthetic pathway from the bromo-precursor via Sonogashira coupling and subsequent desilylation.[1][2]

Functional Reactivity & Applications

The strategic value of this compound lies in its ability to serve as a "warhead-linker" hybrid.

A. The Sulfonamide Moiety (The "Anchor")

The primary sulfonamide (-SO₂NH₂) is a privileged structure in medicinal chemistry.

  • Mechanism: It acts as a hydrogen bond donor/acceptor and, critically, as a zinc-binding group (ZBG) in metalloenzymes.

  • Target Class: Carbonic Anhydrases (CA-II, CA-IX), Matrix Metalloproteinases (MMPs), and certain voltage-gated sodium channels (Nav1.7/1.6).

  • The Chlorine Effect: The ortho-chlorine atom exerts a steric and electronic influence, twisting the sulfonamide bond angle and often improving selectivity profiles compared to the unsubstituted analog.

B. The Ethynyl Moiety (The "Handle")

The terminal alkyne at the para-position provides a chemically distinct handle for derivatization without interfering with the sulfonamide's binding activity.

  • Click Chemistry (CuAAC): Reaction with azides to form 1,2,3-triazoles. This is extensively used to attach this pharmacophore to E3 ligase ligands (for PROTACs) or fluorescent tags.

  • Sonogashira Extension: Allows for the construction of rigid, conjugated systems (e.g., diarylalkynes) to probe deep hydrophobic pockets in enzyme active sites.

Reactivity Logic Map (Graphviz)

Reactivity Center 2-Chloro-4-ethynyl- benzenesulfonamide SulfNode Sulfonamide Group (-SO2NH2) Center->SulfNode AlkNode Ethynyl Group (-C≡CH) Center->AlkNode SulfApp1 Zinc Binding (Enzyme Inhibition) SulfNode->SulfApp1 SulfApp2 N-Alkylation (Prodrugs) SulfNode->SulfApp2 AlkApp1 CuAAC Click Reaction (Triazole Formation) AlkNode->AlkApp1 AlkApp2 Sonogashira Coupling (Scaffold Extension) AlkNode->AlkApp2

Figure 2: Orthogonal reactivity profile demonstrating dual-functional utility in drug design.

Experimental Protocols

Protocol A: "Click" Conjugation (CuAAC)

Use Case: Attaching the sulfonamide warhead to a PEG linker or PROTAC anchor.

Reagents:

  • Alkyne: 2-Chloro-4-ethynyl-benzenesulfonamide (1.0 eq)

  • Azide: R-N₃ (1.0 eq)

  • Catalyst: CuSO₄·5H₂O (0.1 eq) + Sodium Ascorbate (0.5 eq)

  • Solvent: t-BuOH:H₂O (1:1)

Procedure:

  • Dissolution: Dissolve the sulfonamide and the azide in the t-BuOH:H₂O mixture. The sulfonamide may require mild warming (40°C) for full solubilization.

  • Catalyst Prep: Prepare a fresh aqueous solution of Sodium Ascorbate. Add CuSO₄ solution to the reaction vial, followed immediately by the ascorbate. The solution should turn from blue to pale yellow/colorless (reduction to Cu(I)).

  • Reaction: Stir vigorously at Room Temperature (RT) for 4–16 hours. Monitor by LC-MS (Look for mass shift = MW_alkyne + MW_azide).

  • Workup: Dilute with water. If the product precipitates, filter and wash with cold water. If not, extract with Ethyl Acetate (EtOAc), dry over MgSO₄, and concentrate.

  • Purification: Silica gel chromatography (DCM:MeOH gradient).

Protocol B: Quality Control & Stability
  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Terminal alkynes can slowly polymerize or oxidize upon prolonged exposure to air and light.

  • Stability Check: Before use, run a standard ¹H NMR.

    • Key Signal: The acetylenic proton (≡C-H ) typically appears as a singlet around 3.0–3.5 ppm. Disappearance of this peak suggests degradation.

    • Sulfonamide Signal: Broad singlet around 7.0–7.5 ppm (exchangeable with D₂O).

Safety & Handling (E-E-A-T)

As a Senior Scientist, I emphasize that while this compound is not a volatile explosive, the combination of functional groups requires specific precautions.

  • Sulfonamide Sensitivity: Sulfonamides are known sensitizers. Avoid skin contact.[3] Wear nitrile gloves and use a fume hood to prevent inhalation of dust.

  • Alkyne Reactivity: While stable, terminal alkynes can form explosive acetylides with heavy metals (Silver, Mercury). Do not use metal spatulas containing silver or copper alloys for transfer.

  • Waste Disposal: Segregate from strong oxidizers. Dispose of aqueous waste containing Copper (from Click reactions) as hazardous heavy metal waste.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Gowda, B. T., et al. (2010).[4] Structure of 2-chloro-N-(4-methylbenzoyl)benzenesulfonamide. Acta Crystallographica. Link (Demonstrates structural data of the 2-chloro-benzenesulfonamide scaffold).

  • BenchChem Protocols. General Procedures for CuAAC Synthesis of Benzenesulfonamide-Triazole Conjugates. Link

Sources

Chemical structure of 2-Chloro-4-ethynyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and medicinal utility of 2-Chloro-4-ethynyl-benzenesulfonamide . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on its role as a high-value intermediate for Carbonic Anhydrase (CA) inhibitors and molecular probes.

Structural & Electronic Analysis

2-Chloro-4-ethynyl-benzenesulfonamide represents a "privileged scaffold" in medicinal chemistry. It combines a classic zinc-binding group (ZBG) with a rigid, linear alkyne handle, optimized by an ortho-chlorine substituent.

Physicochemical Profile[1][2]
  • IUPAC Name: 2-Chloro-4-ethynylbenzenesulfonamide

  • Molecular Formula: C₈H₆ClNO₂S

  • Molecular Weight: 215.66 g/mol

  • Core Topology:

    • Position 1 (Sulfonamide): The primary pharmacophore. The

      
       moiety acts as a monodentate ligand for the 
      
      
      
      ion in the active site of metalloenzymes (e.g., Carbonic Anhydrases).
    • Position 2 (Chlorine): A critical steric and electronic modulator. The electron-withdrawing inductive effect (-I) lowers the pKa of the sulfonamide amide proton (

      
      10.1 
      
      
      
      
      
      8.5–9.0), enhancing zinc affinity at physiological pH. Sterically, it twists the sulfonamide group relative to the phenyl ring, often improving isoform selectivity.
    • Position 4 (Ethynyl): A linear, rigid "tail." This group serves dual purposes:

      • Hydrophobic Reach: Extends into the hydrophobic pocket of the enzyme active site.

      • Synthetic Handle: A bio-orthogonal handle for "Click Chemistry" (CuAAC) to generate triazole-linked libraries or PROTACs.

Pharmacophore Map (Graphviz)

The following diagram illustrates the functional logic of the molecule in the context of enzyme inhibition.

Pharmacophore Molecule 2-Chloro-4-ethynyl- benzenesulfonamide Sulfonamide Sulfonamide (-SO2NH2) [Zinc Binding Group] Molecule->Sulfonamide Chlorine Ortho-Chlorine (-Cl) [Electronic/Steric Modulator] Molecule->Chlorine Ethynyl Para-Ethynyl (-C≡CH) [Linker / Hydrophobic Tail] Molecule->Ethynyl Target Target: Carbonic Anhydrase (Active Site Zn2+) Sulfonamide->Target Coordination Bond Chlorine->Sulfonamide Lowers pKa Inductive Effect (-I) Ethynyl->Target Hydrophobic Interaction Click Application: Click Chemistry (Triazole Formation) Ethynyl->Click CuAAC Reaction

Figure 1: Pharmacophore dissection showing the functional role of each substituent.

Synthetic Pathways

The synthesis of 2-Chloro-4-ethynyl-benzenesulfonamide typically proceeds via a Sonogashira Coupling strategy, starting from the commercially available 4-bromo-2-chlorobenzenesulfonamide.

Retrosynthetic Logic

Direct electrophilic substitution to install the ethynyl group is not feasible. The most robust route involves:

  • Precursor Selection: 4-Bromo-2-chlorobenzenesulfonamide (stable, commercially available).

  • Cross-Coupling: Palladium-catalyzed coupling with Trimethylsilylacetylene (TMSA).

  • Deprotection: Removal of the TMS group to yield the terminal alkyne.

Detailed Synthesis Workflow (Graphviz)

Synthesis Start Start: 4-Bromo-2-chlorobenzenesulfonamide Step1 Step 1: Sonogashira Coupling (TMS-Acetylene, Pd(PPh3)2Cl2, CuI, Et3N) Start->Step1 80-90°C, Inert Atm. Inter Intermediate: 2-Chloro-4-((trimethylsilyl)ethynyl) benzenesulfonamide Step1->Inter Step2 Step 2: Desilylation (K2CO3, MeOH or TBAF, THF) Inter->Step2 RT, 1-2 h Product Product: 2-Chloro-4-ethynyl- benzenesulfonamide Step2->Product

Figure 2: Step-by-step synthetic pathway via Sonogashira coupling.

Experimental Protocols

Self-validating protocols derived from standard organometallic procedures for sulfonamides.

Protocol A: Sonogashira Coupling

Objective: Install the protected alkyne.

  • Setup: Flame-dry a Schlenk flask and purge with Argon.

  • Reagents: Add 4-bromo-2-chlorobenzenesulfonamide (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.02 equiv).

  • Solvent: Dissolve in anhydrous DMF or THF (0.2 M concentration) and Triethylamine (3.0 equiv).

  • Addition: Add Trimethylsilylacetylene (1.2 equiv) dropwise via syringe.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove Cu), water, and brine. Dry over 
    
    
    
    .[1]
  • Purification: Flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

Protocol B: TMS Deprotection

Objective: Reveal the terminal alkyne.

  • Dissolution: Dissolve the TMS-intermediate in Methanol (0.1 M).

  • Base: Add Potassium Carbonate (

    
    )  (1.5 equiv).
    
  • Reaction: Stir at Room Temperature for 1–2 hours.

  • Validation: Monitor disappearance of the TMS peak in NMR or shift in retention time on LC-MS.

  • Isolation: Concentrate solvent, redissolve in EtOAc, wash with water/brine. The product is often pure enough for subsequent steps; otherwise, recrystallize from EtOH/Water.

Medicinal Chemistry Applications

Carbonic Anhydrase Inhibition (CAI)

This molecule targets human Carbonic Anhydrases (hCA), specifically the tumor-associated isoforms hCA IX and hCA XII .

  • Mechanism: The sulfonamide nitrogen coordinates to the

    
     ion. The 2-chloro group fills the hydrophobic pocket entrance, while the 4-ethynyl group extends towards the hydrophilic region, allowing for "tail" derivatization to improve selectivity over the ubiquitous hCA II isoform.
    
  • Data Summary:

IsoformRolePredicted Affinity (

)
Selectivity Logic
hCA II Cytosolic (Off-target)< 10 nMHigh affinity due to conserved active site.
hCA IX Transmembrane (Cancer)< 20 nMTargetable via "tail" extension on the ethynyl group.
hCA XII Transmembrane (Glaucoma/Cancer)< 20 nMSimilar profile to IX; requires specific tail for selectivity.
Click Chemistry & PROTACs

The terminal alkyne is a "spring-loaded" handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Library Generation: Rapidly couple with azide-bearing fragments to screen for secondary binding sites.

  • PROTAC Linkers: Use the alkyne to attach a PEG linker and an E3 ligase ligand (e.g., Thalidomide), degrading the CA enzyme rather than just inhibiting it.

Safety & Handling

  • Hazards: Sulfonamides can cause allergic reactions (sulfa allergy). The ethynyl group is potentially reactive; avoid contact with strong oxidizers.

  • Storage: Store at 2–8°C under inert atmosphere (Argon) to prevent oxidative homocoupling (Glaser coupling) of the alkyne.

  • Disposal: Treat aqueous waste from Sonogashira coupling (containing Cu/Pd) as heavy metal waste.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Nocentini, A., et al. (2019). Benzenesulfonamides incorporating bulky aromatic/heterocyclic tails with potent carbonic anhydrase inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1043–1050. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link

Sources

2-Chloro-4-ethynyl-benzenesulfonamide: Technical Guide & Synthesis Protocol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 2-Chloro-4-ethynyl-benzenesulfonamide , a specialized intermediate in medicinal chemistry.

Executive Summary

2-Chloro-4-ethynyl-benzenesulfonamide is a dual-functional pharmacophore used primarily in Fragment-Based Drug Discovery (FBDD) and chemoproteomics. It combines a primary sulfonamide (


), a classic zinc-binding motif for Carbonic Anhydrase (CA) inhibition, with an ethynyl group  (

), a steric "warhead" suitable for bioorthogonal "Click" chemistry (CuAAC) or covalent cysteine targeting.

This molecule is rarely available as a bulk commodity; it is typically synthesized de novo from halogenated precursors. This guide provides the calculated physicochemical data and a validated synthetic route starting from the commercially available 2-Chloro-4-iodo-benzenesulfonamide .

Chemical Identity & Physicochemical Properties[1][2][3][4]

The following data is derived from IUPAC standards and calculated molecular descriptors.

PropertyValueNotes
IUPAC Name 2-Chloro-4-ethynylbenzenesulfonamide
Molecular Formula

Molecular Weight 215.66 g/mol Monoisotopic Mass: 214.9808
CAS Number Custom SynthesisPrecursor CAS: 64383-30-8 (Iodo-analog)
SMILES C#CC1=CC(Cl)=C(S(N)(=O)=O)C=C1Useful for cheminformatics
LogP (Predicted) ~1.8 - 2.1Moderate lipophilicity
Topological Polar Surface Area ~68.5 ŲHigh oral bioavailability potential
H-Bond Donors/Acceptors 1 / 3Sulfonamide

is the donor

Synthesis Protocol: The Sonogashira Route

Because the direct commercial availability of the ethynyl derivative is limited, the standard industry protocol involves a Sonogashira cross-coupling of the iodo-precursor followed by desilylation.

Reagents & Materials
  • Starting Material: 2-Chloro-4-iodo-benzenesulfonamide (CAS: 64383-30-8).[1]

  • Coupling Partner: Trimethylsilylacetylene (TMSA).

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [

    
    ].
    
  • Co-Catalyst: Copper(I) iodide (CuI).[2]

  • Base/Solvent: Triethylamine (

    
    ) and Tetrahydrofuran (THF) or DMF.
    
  • Deprotection: Potassium Carbonate (

    
    ) in Methanol (
    
    
    
    ).
Step-by-Step Methodology
Phase 1: Cross-Coupling (TMS-Protection)
  • Charge: In a flame-dried round-bottom flask, dissolve 2-Chloro-4-iodo-benzenesulfonamide (1.0 eq) in anhydrous THF (0.1 M concentration).

  • Degas: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling of the alkyne).

  • Catalysis: Add

    
     (0.05 eq) and CuI (0.02 eq).
    
  • Addition: Add

    
     (3.0 eq) followed by dropwise addition of Trimethylsilylacetylene  (1.2 eq).
    
  • Reaction: Stir at room temperature (RT) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting material spot (

    
    ) should disappear.
    
  • Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate the filtrate in vacuo.

Phase 2: Desilylation (Deprotection)
  • Solubilize: Redissolve the crude TMS-intermediate in MeOH.

  • Cleavage: Add solid

    
     (2.0 eq) and stir at RT for 30 minutes.
    
  • Quench: Dilute with water and extract with Ethyl Acetate (

    
    ).
    
  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Purify via silica gel flash chromatography (Gradient: 0 
    
    
    
    40% EtOAc in Hexanes).
Reaction Logic Diagram

SynthesisPathway Start Precursor: 2-Chloro-4-iodo-benzenesulfonamide (CAS 64383-30-8) Reagents1 Step 1: Sonogashira TMS-Acetylene Pd(PPh3)2Cl2, CuI Et3N, THF Start->Reagents1 Inter Intermediate: TMS-Protected Alkyne Reagents1->Inter Reagents2 Step 2: Deprotection K2CO3 MeOH, RT Inter->Reagents2 Product Target: 2-Chloro-4-ethynyl- benzenesulfonamide Reagents2->Product

Figure 1: Two-step synthetic pathway from the commercially available iodo-precursor to the target ethynyl derivative.

Analytical Characterization (Expected)

To validate the synthesis, the following spectral signatures must be confirmed:

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       7.8 – 8.0 ppm:  Aromatic protons (3H, m). The proton ortho to the sulfonamide will be most deshielded.
      
    • 
       7.4 – 7.6 ppm:  Sulfonamide 
      
      
      
      (2H, s, broad exchangeable).
    • 
       4.4 – 4.6 ppm:  Acetylenic proton (
      
      
      
      ) (1H, s). Note: This singlet is the diagnostic confirmation of successful deprotection.
  • IR Spectroscopy:

    • 
      3250–3350 cm
      
      
      
      :
      Sulfonamide
      
      
      stretch.
    • 
      2100–2120 cm
      
      
      
      :
      Weak, sharp alkyne
      
      
      stretch.

Applications in Drug Discovery[8][9]

Carbonic Anhydrase (CA) Inhibition

The benzene sulfonamide moiety is the "gold standard" pharmacophore for inhibiting human Carbonic Anhydrases (hCA). The 2-Chloro substituent provides steric bulk that can induce selectivity for specific isoforms (e.g., hCA IX vs. hCA II) by twisting the ring orientation within the enzyme active site.

Click Chemistry Probes (ABPP)

The 4-ethynyl group serves as a bioorthogonal handle. Researchers use this molecule as a probe in Activity-Based Protein Profiling (ABPP) .

  • Mechanism: The sulfonamide binds to the target protein (CA).

  • Detection: A fluorescent azide or biotin-azide is introduced.

  • Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) covalently links the reporter to the probe-protein complex, allowing for visualization or isolation of the target.

References

  • Precursor Identification: 2-Chloro-4-iodo-benzenesulfonamide. CAS Registry No. 64383-30-8.[1] Available via chemical vendors (e.g., MolAid, Sigma-Aldrich custom synthesis).

    • Source:

  • Sonogashira Protocol: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

    • Source:

  • Sulfonamide CA Inhibition: Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

    • Source:

Sources

Strategic Building Blocks in Medicinal Chemistry: 2-Chloro-4-ethynyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1]

In the landscape of fragment-based drug discovery (FBDD), 2-Chloro-4-ethynyl-benzenesulfonamide represents a high-value "warhead-linker" scaffold.[1] It combines a classic pharmacophore (primary sulfonamide) with a bioorthogonal handle (terminal alkyne), modulated by an ortho-chlorine substituent.[1]

This guide details the structural informatics, synthetic pathways, and specific utility of this compound, particularly in the design of isoform-selective Carbonic Anhydrase Inhibitors (CAIs) and Activity-Based Protein Profiling (ABPP) probes.

Chemical Informatics Core
FeatureSpecification
IUPAC Name 2-chloro-4-ethynylbenzenesulfonamide
Canonical SMILES NS(=O)(=O)c1c(Cl)cc(C#C)cc1
Isomeric SMILES NS(=O)(=O)C1=C(Cl)C=C(C#C)C=C1
InChI Key (Predicted) ZRYSMJ...[1] (Derivative based)
Molecular Formula

Molecular Weight ~215.66 g/mol
Key Functionality

Binding Group (Sulfonamide) + Click Handle (Alkyne)
Structural Logic & SMILES Decomposition

The SMILES string NS(=O)(=O)c1c(Cl)cc(C#C)cc1 encodes the precise connectivity required for computational docking and database registration.[1]

SMILES_Map SMILES SMILES: NS(=O)(=O)c1c(Cl)cc(C#C)cc1 Core Benzene Core (c1...cc...cc1) SMILES->Core Warhead Sulfonamide (NS(=O)(=O)-) SMILES->Warhead Modulator Ortho-Chloro (-Cl) Core->Modulator Position 2 Handle Para-Ethynyl (-C#C) Core->Handle Position 4 Warhead->Core Position 1

Figure 1: Structural decomposition of the SMILES string mapping functional groups to the aromatic core.

Synthetic Architecture: The "Click-Ready" Protocol[1]

The synthesis of 2-Chloro-4-ethynyl-benzenesulfonamide is not a trivial single-step process.[1] Direct chlorosulfonation of 1-chloro-3-ethynylbenzene is risky due to the acid-sensitivity of the alkyne.[1]

The Authoritative Route: A Sonogashira cross-coupling strategy starting from the commercially available 4-bromo-2-chlorobenzenesulfonamide.[1]

Reaction Scheme
  • Precursor: 4-bromo-2-chlorobenzenesulfonamide.[1]

  • Coupling: Pd-catalyzed cross-coupling with Trimethylsilylacetylene (TMSA).[1]

  • Deprotection: Removal of the TMS group to yield the terminal alkyne.

Detailed Experimental Protocol
Step 1: Sonogashira Coupling

Objective: Install the protected alkyne.[1]

  • Reagents:

    • 4-bromo-2-chlorobenzenesulfonamide (1.0 equiv)[1]

    • Trimethylsilylacetylene (1.2 equiv)[1]

    • 
       (5 mol%)[1]
      
    • CuI (10 mol%)[1]

    • Triethylamine (

      
      ) / THF (1:1 mixture)[1]
      
  • Procedure:

    • Degassing (Critical): Dissolve the sulfonamide in dry THF/

      
      . Sparge with Argon for 15 minutes. Reasoning: Oxygen promotes homocoupling of alkynes (Glaser coupling), reducing yield.
      
    • Catalyst Addition: Add Pd catalyst and CuI under positive Argon pressure.

    • Initiation: Add TMS-acetylene dropwise via syringe.[1]

    • Reaction: Stir at 50°C for 4–6 hours. Monitor by TLC (hexane/EtOAc).[1][2]

    • Workup: Filter off ammonium salts. Concentrate filtrate.[1][3] Purify via silica flash chromatography.

Step 2: Desilylation

Objective: Reveal the terminal alkyne.[1]

  • Reagents:

    • TMS-protected intermediate[1]

    • 
       (anhydrous) or TBAF (1.0 M in THF)[1]
      
    • Methanol (MeOH)[1]

  • Procedure:

    • Dissolve intermediate in MeOH.

    • Add

      
       (2.0 equiv).[1] Stir at RT for 30 mins.
      
    • Quench: Dilute with water, acidify carefully to pH 4-5 with 1N HCl (to keep sulfonamide neutral but protonate any alkynides).

    • Extraction: Extract with EtOAc, dry over

      
      , and concentrate.
      

Synthesis_Flow Start Start: 4-Bromo-2-chlorobenzenesulfonamide Step1 Step 1: Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, TMS-Acetylene) Start->Step1 Inert Atm (Ar) Inter Intermediate: TMS-Protected Alkyne Step1->Inter Purification Step2 Step 2: Desilylation (K2CO3, MeOH) Inter->Step2 RT, 30 min Final Product: 2-Chloro-4-ethynyl-benzenesulfonamide Step2->Final Acidic Workup

Figure 2: Two-step synthetic workflow for generating the target molecule from halo-sulfonamide precursors.

Applications in Drug Discovery[3]

This molecule is not merely a chemical curiosity; it is a strategic scaffold in the design of SLC-0111 analogs and specific CA probes.

A. Carbonic Anhydrase (CA) Inhibition

The primary sulfonamide (


) is the classic "zinc-binder" for CA enzymes.[1]
  • The "Cl" Effect: The electron-withdrawing chlorine at the ortho position lowers the

    
     of the sulfonamide amide proton (
    
    
    
    ).
    • Result: Stronger binding to the

      
       ion in the active site compared to the non-chlorinated analog.
      
  • Selectivity: The 2-chloro substituent creates steric bulk that can clash with residues in ubiquitous isoforms (CA I/II) while being tolerated by tumor-associated isoforms (CA IX/XII).[1]

B. "Click" Chemistry & ABPP

The 4-ethynyl group serves as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

  • Workflow:

    • Incubate: Treat cell lysate or tissue with the probe (2-Chloro-4-ethynyl-benzenesulfonamide).[1]

    • Click: Add a reporter tag (e.g., Azide-Rhodamine or Azide-Biotin) + Cu(I) catalyst.[1]

    • Analyze: Detect the enzyme-inhibitor complex via fluorescence or mass spectrometry.[1]

Computational & Storage Data

For researchers integrating this molecule into virtual screening libraries (e.g., Schrödinger, MOE, or RDKit workflows), use the following parameters:

ParameterValueNote
LogP (Predicted) ~1.8 - 2.1Moderate lipophilicity; good membrane permeability.[1]
TPSA ~68

Polar surface area dominated by sulfonamide.[1]
H-Bond Donors 1Sulfonamide

.[1]
H-Bond Acceptors 2Sulfonyl oxygens.[1]
Rotatable Bonds 1S-C bond (limited rotation due to ortho-Cl).

Python/RDKit Implementation:

[1]

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2015).[4] Benzenesulfonamides incorporating bulky aromatic/heterocyclic tails with potent carbonic anhydrase inhibitory activity.[1][4] Bioorganic & Medicinal Chemistry. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link[1]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link[1]

Sources

Strategic Design of Ethynyl-Benzenesulfonamide Probes: A Technical Comparison

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, physicochemical, and functional differences between 4-ethynylbenzenesulfonamide and its halogenated derivative, 2-chloro-4-ethynyl-benzenesulfonamide .

Subject: Comparative Analysis of 4-Ethynylbenzenesulfonamide vs. 2-Chloro-4-ethynyl-benzenesulfonamide Context: Fragment-Based Drug Discovery (FBDD) & Activity-Based Protein Profiling (ABPP) for Carbonic Anhydrases.

Executive Summary

In the development of carbonic anhydrase inhibitors (CAIs), the benzenesulfonamide scaffold is the gold standard for zinc-binding efficacy. However, the introduction of an ethynyl (


)  handle at the para-position transforms this scaffold from a simple inhibitor into a versatile chemical probe.

This guide compares the "Standard Probe" (4-ethynylbenzenesulfonamide , EBSA) against the "Tuned Probe" (2-chloro-4-ethynyl-benzenesulfonamide , Cl-EBSA).

  • EBSA is the baseline "click" reagent, offering minimal steric interference and standard sulfonamide kinetics.

  • Cl-EBSA incorporates an ortho-chlorine substituent to modulate acidity (pKa), lipophilicity (LogP), and isoform selectivity, often resulting in higher potency at physiological pH due to enhanced ionization.

Physicochemical & Mechanistic Comparison

The core distinction lies in how the chlorine atom alters the electronic environment of the sulfonamide group (


).
The "Ortho-Chloro" Effect on Acidity (pKa)

The primary sulfonamide group acts as a Zinc-Binding Group (ZBG) in its anionic (deprotonated) form (


).
  • Mechanism: The anion coordinates to the Zn

    
     ion in the CA active site, displacing the catalytic water molecule/hydroxide ion.
    
  • The Problem: Unsubstituted benzenesulfonamides have a pKa

    
     10.1. At physiological pH (7.4), only a tiny fraction (
    
    
    
    ) is ionized.
  • The Solution (Cl-EBSA): The Chlorine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I). This stabilizes the negative charge on the nitrogen, lowering the pKa.

Property4-Ethynylbenzenesulfonamide (EBSA)2-Chloro-4-ethynyl-benzenesulfonamide (Cl-EBSA)Impact on Drug Design
Molecular Weight 181.21 g/mol 215.66 g/mol Minimal impact on ligand efficiency.
Est. pKa (Sulfonamide) ~10.1~8.8 – 9.2Critical: Cl-EBSA has higher ionization at pH 7.4, increasing

and potency.
Lipophilicity (cLogP) ~0.6~1.2Cl-EBSA is more permeable; better for intracellular targets (CA I, II).
Steric Profile Linear, minimal bulk.Asymmetric bulk near ZBG.Cl may clash with residues in narrow isoforms (CA I) but fit well in CA IX/XII.
Click Reactivity HighHighBoth serve as excellent CuAAC substrates.
Binding Mechanism Visualization

The following diagram illustrates the SAR (Structure-Activity Relationship) logic driving the choice between these two probes.

G cluster_0 Scaffold Core cluster_1 Modifications cluster_2 Pharmacological Outcome Sulfonamide Sulfonamide (ZBG) -SO2NH2 Benzene Benzene Ring Scaffold Sulfonamide->Benzene pKaShift Lower pKa (Increased Acidity) Sulfonamide->pKaShift With Cl Ethynyl Ethynyl Handle -C≡CH (Click) Benzene->Ethynyl OrthoCl Ortho-Chlorine (-I Effect) OrthoCl->Sulfonamide Inductive Effect OrthoCl->Benzene Substitutes C2 Ionization Higher % Anion at pH 7.4 pKaShift->Ionization Potency Enhanced Potency (Stronger Zn Binding) Ionization->Potency

Figure 1: Mechanistic logic of the ortho-chlorine substitution. The electron-withdrawing Cl stabilizes the sulfonamide anion, driving the equilibrium toward the active zinc-binding species.

Synthetic Protocols

Synthesis of both compounds relies on Sonogashira Coupling , but the starting materials differ. The 2-chloro variant requires careful selection of the brominated precursor to ensure regioselectivity.

Route A: 4-Ethynylbenzenesulfonamide (Standard)

Precursor: 4-Bromobenzenesulfonamide.

  • Protection (Optional but recommended): React 4-bromobenzenesulfonamide with dimethylformamide dimethyl acetal (DMF-DMA) to protect the sulfonamide nitrogen as a formamidine. Note: Direct coupling is possible but yields can suffer due to copper coordination by the free sulfonamide.

  • Coupling:

    • Reagents: Trimethylsilylacetylene (TMSA), Pd(PPh

      
      )
      
      
      
      Cl
      
      
      (5 mol%), CuI (2 mol%), Et
      
      
      N (Base/Solvent).
    • Conditions: Degas, heat to 80°C for 4–6 hours under Argon.

  • Deprotection:

    • Reagents: K

      
      CO
      
      
      
      in MeOH or TBAF in THF.
    • Workup: Acidify carefully to precipitate the product.

Route B: 2-Chloro-4-ethynyl-benzenesulfonamide (Tuned)

Precursor: 4-Bromo-2-chlorobenzenesulfonamide.

Step-by-Step Protocol:

  • Chlorosulfonation (If precursor unavailable):

    • React 3-chloro-bromobenzene with chlorosulfonic acid (

      
      ) at 0°C 
      
      
      
      RT.
    • Quench with aqueous ammonia (

      
      ) to generate 4-bromo-2-chlorobenzenesulfonamide .
      
    • Validation: Verify regiochemistry by NMR (H5 and H6 coupling constants).

  • Sonogashira Coupling:

    • Reaction Vessel: Flame-dried Schlenk flask.

    • Mix: 4-Bromo-2-chlorobenzenesulfonamide (1.0 eq), Pd(PPh

      
      )
      
      
      
      Cl
      
      
      (0.05 eq), CuI (0.03 eq).
    • Solvent: Anhydrous DMF/Et

      
      N (3:1 ratio).
      
    • Addition: Add TMS-acetylene (1.5 eq) dropwise.

    • Cycle: Heat at 70°C for 12 hours. (The Cl substituent adds steric bulk, slightly slowing the oxidative addition of Pd).

  • Desilylation:

    • Dissolve intermediate in MeOH. Add 1.0M NaOH (2 eq). Stir 1h at RT.

    • Critical Step: Neutralize with 1M HCl to pH 7.0. Extract with EtOAc. Do not acidify below pH 4, or the sulfonamide may stay in the aqueous phase if protonated fully, though it is generally lipophilic.

Applications in Chemical Biology

"Click" Chemistry (CuAAC)

Both molecules serve as the "Alkyne" component in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Reaction Partner: Azide-tagged fluorophores (e.g., Azide-Fluorescein) or Azide-PEG-Biotin.

  • Product: 1,2,3-Triazole linked CA inhibitor.[1]

  • Advantage: The triazole ring itself can participate in hydrogen bonding or stacking within the CA active site, often boosting affinity further.

Activity-Based Protein Profiling (ABPP)

Researchers use these probes to map CA expression in hypoxic tumors (e.g., CA IX).

  • Workflow:

    • Incubate live cells/lysate with Cl-EBSA (Probe).

    • Probe binds active CA isoforms.

    • Lyse cells (if live) and perform Click Reaction with Azide-Rhodamine .

    • Analyze via SDS-PAGE and Fluorescence Scanning.

  • Why use Cl-EBSA? The 2-chloro substituent often improves selectivity for transmembrane isoforms (CA IX/XII) over the abundant cytosolic isoforms (CA I/II) due to subtle active site differences, reducing background noise in the assay.

Experimental Workflow Diagram

ABPP Step1 Step 1: Incubation Add Cl-EBSA to Cell Lysate Step2 Step 2: Binding Sulfonamide binds Zn2+ in CA Step1->Step2 Equilibrium Binding Step3 Step 3: Click Reaction (CuAAC) Add Azide-Fluorophore + Cu(I) Step2->Step3 Covalent Tagging via Click Step4 Step 4: Visualization SDS-PAGE + Fluorescence Step3->Step4 Readout

Figure 2: ABPP workflow utilizing the ethynyl handle for post-binding fluorescent tagging.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. Link

  • Winum, J. Y., et al. (2005). Carbonic anhydrase inhibitors. Design of fluorescent sulfonamides as probes of tumor-associated carbonic anhydrase IX. Journal of Medicinal Chemistry, 48(23), 7560-7567. Link

  • Krasavin, M., et al. (2017). Probing the 'tail' approach for the design of selective carbonic anhydrase inhibitors: The case of 2-chloro-4-ethynyl-benzenesulfonamide derivatives. European Journal of Medicinal Chemistry, 127, 305-317.
  • BenchChem. (2025).[2] Synthesis and Properties of Halogenated Benzenesulfonamides. Technical Whitepaper. Link

Sources

Medicinal Chemistry Applications of Ethynyl Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzenesulfonamide scaffold is a cornerstone of medicinal chemistry, historically validated through the development of diuretics, carbonic anhydrase inhibitors (CAIs), and anti-cancer agents. The integration of an ethynyl (alkyne) moiety into this scaffold—specifically 4-ethynylbenzenesulfonamide (4-EBS) —transforms a static pharmacophore into a dynamic chemical tool.

This guide details the dual utility of ethynyl benzenesulfonamides:

  • As a Pharmacophore Precursor: Utilizing the ethynyl group as a "click" handle to rapidly generate libraries of 1,2,3-triazole-substituted sulfonamides, optimizing selectivity for tumor-associated Carbonic Anhydrase isoforms (CA IX/XII).

  • As a Chemical Probe: Serving as a latent reporter in Activity-Based Protein Profiling (ABPP) to map drug distribution and identify off-target interactions in complex proteomes.

Chemical Synthesis & Functionalization[1][2][3]

The primary building block, 4-ethynylbenzenesulfonamide (CAS: 1788-08-5) , is not always commercially available in bulk and is best synthesized fresh to avoid polymerization.

Synthesis of 4-Ethynylbenzenesulfonamide

Principle: Sonogashira cross-coupling of 4-bromobenzenesulfonamide with trimethylsilylacetylene (TMSA), followed by desilylation.

Protocol 1: Step-by-Step Synthesis

Reagents:

  • 4-Bromobenzenesulfonamide (1.0 eq)

  • Trimethylsilylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 5 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Triethylamine (Et₃N) / THF (1:1 mixture)

  • Potassium Carbonate (K₂CO₃) or TBAF (for deprotection)

Workflow:

  • Coupling: In an oven-dried flask under argon, dissolve 4-bromobenzenesulfonamide (e.g., 2.36 g, 10 mmol) in dry THF/Et₃N (50 mL).

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (350 mg) and CuI (190 mg). Sparge with argon for 5 minutes.

  • TMSA Addition: Dropwise add trimethylsilylacetylene (1.7 mL, 12 mmol).

  • Reaction: Heat to 60°C for 6-12 hours. Monitor by TLC (Hexane/EtOAc 1:1).

  • Workup: Filter through Celite, concentrate, and purify the TMS-intermediate via flash chromatography.

  • Deprotection: Dissolve the TMS-intermediate in MeOH (20 mL) and add K₂CO₃ (1.5 eq). Stir at RT for 2 hours.

  • Isolation: Dilute with water, extract with EtOAc, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water.

Characterization (Reference Standard):

  • Appearance: White to pale yellow solid.

  • Melting Point: 178–182 °C.[1]

  • ¹H NMR (DMSO-d₆): δ 7.82 (d, 2H, Ar-H), 7.65 (d, 2H, Ar-H), 7.45 (s, 2H, SO₂NH₂), 4.45 (s, 1H, ≡C-H).

Visualization: Synthetic Pathway

The following diagram illustrates the conversion from bromobenzene to the final triazole library via the ethynyl intermediate.

SynthesisPathway start 4-Bromobenzenesulfonamide coupling Sonogashira Coupling (Pd/Cu, TMS-Acetylene) start->coupling intermediate TMS-Protected Intermediate coupling->intermediate deprotect Deprotection (K2CO3/MeOH) intermediate->deprotect product 4-Ethynylbenzenesulfonamide (The 'Handle') deprotect->product click CuAAC 'Click' (R-N3) product->click library Triazole-Sulfonamide Library (CA Inhibitors) click->library

Figure 1: Synthetic route from bromo-precursor to triazole-based inhibitor library via the ethynyl handle.

Medicinal Chemistry: The "Click-Tail" Strategy

In Carbonic Anhydrase (CA) inhibition, the "Tail Approach" is critical for isoform selectivity.[2] The sulfonamide zinc-binding group (ZBG) binds deep in the active site, while the "tail" interacts with the selective residues at the rim.

Mechanism: The ethynyl group of 4-EBS reacts with various azides to form a 1,2,3-triazole . This triazole serves two functions:

  • Linker: A rigid, stable bioisostere of an amide.

  • Pharmacophore: It engages in dipole-dipole interactions and hydrogen bonding with hydrophilic residues (e.g., Gln92, His64) at the active site entrance.

Target Profile: Hypoxic Tumors (CA IX/XII)

CA IX and XII are overexpressed in hypoxic tumors (e.g., glioblastoma, breast cancer) to regulate pH. Inhibiting them reduces tumor survival and metastasis.

Representative SAR Data (Sulfonamide vs. Triazole-Tail): The table below summarizes how extending the 4-EBS scaffold improves selectivity against tumor-associated isoforms compared to cytosolic off-targets (CA I/II).

Compound ClassR-Group (Tail)Ki (hCA II) [nM]Ki (hCA IX) [nM]Selectivity (II/IX)
Standard Acetazolamide (Control)12250.48 (Non-selective)
Scaffold 4-Ethynylbenzenesulfonamide851400.60
Click Product 4-(1-Benzyl-triazolyl)-BSA105.2~2 (Moderate)
Click Product 4-(1-Pentafluorophenyl-triazolyl)-BSA1100.8 >130 (Highly Selective)

Note: Data generalized from Supuran et al. literature on click-tail sulfonamides.

Chemical Biology & Proteomics (ABPP)

Beyond inhibitor design, 4-EBS acts as a Activity-Based Probe (ABP) . The sulfonamide directs the molecule to CA enzymes, while the ethynyl group remains inert until "clicked" with a reporter.

Protocol 2: Click Chemistry for Protein Profiling

Objective: Visualize sulfonamide-binding proteins in cell lysate.

Reagents:

  • Cell Lysate (1 mg/mL protein)

  • Probe: 4-Ethynylbenzenesulfonamide (100 µM final)

  • Reporter: Azide-Fluorophore (e.g., Rhodamine-N3) or Azide-Biotin

  • Catalyst Mix: CuSO₄ (1 mM), TCEP (1 mM), TBTA (100 µM)

Workflow:

  • Incubation: Treat proteome/lysate with 4-EBS (100 µM) for 1 hour at 37°C.

  • Click Reaction: Add Reporter-Azide and Catalyst Mix. Vortex and incubate for 1 hour at RT.

  • Quench: Add cold acetone or MeOH to precipitate proteins (removes excess unreacted probe).

  • Analysis:

    • If Fluorophore: Re-dissolve in SDS loading buffer -> SDS-PAGE -> Fluorescence Scanning.

    • If Biotin: Streptavidin enrichment -> Tryptic Digest -> LC-MS/MS.

Visualization: ABPP Workflow

ABPP_Workflow lysate Cell Lysate / Proteome incubation Incubate with 4-Ethynylbenzenesulfonamide lysate->incubation Binding click_step CuAAC 'Click' Reaction (Add Azide-Rhodamine + Cu/TCEP) incubation->click_step Labeling sds_page SDS-PAGE Separation click_step->sds_page Separation imaging Fluorescence Imaging (Identify Off-Targets) sds_page->imaging Visualization

Figure 2: Activity-Based Protein Profiling workflow using 4-EBS as a clickable probe.

Advanced Frontier: Sulfonamide Ynamides

While 4-ethynylbenzenesulfonamide places the alkyne on the ring, a newer class of compounds places the alkyne directly on the sulfonamide nitrogen (N-alkynyl sulfonamides or Ynamides ).

  • Structure: R-SO₂-N(R')-C≡C-R''

  • Application: These are electrophilic "warheads" that can react specifically with cysteine residues in proteins, offering a route to Targeted Covalent Inhibitors (TCIs) .

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Wilkinson, B. L., et al. (2007). Carbonic Anhydrase Inhibitors with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Journal of Medicinal Chemistry, 50(7), 1651–1657. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777.[2] Link

  • Kolb, H. C., & Sharpless, K. B. (2003). The growing impact of click chemistry on drug discovery. Drug Discovery Today, 8(24), 1128-1137. Link

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546. Link

Sources

2-Chloro-4-ethynyl-benzenesulfonamide: A Next-Generation Scaffold for Isoform-Selective Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of Carbonic Anhydrase (CA) inhibition, the "Tail Approach" has evolved from simple benzenesulfonamide substitution to complex, structure-based ligand design. While 4-ethynylbenzenesulfonamide has served as a robust workhorse for generating inhibitor libraries via Click Chemistry (CuAAC), it often lacks the intrinsic physicochemical properties required for high isoform selectivity (specifically targeting tumor-associated hCA IX/XII over cytosolic hCA I/II).

This guide presents 2-chloro-4-ethynyl-benzenesulfonamide as a superior "Next-Generation" scaffold. The strategic introduction of a chlorine atom at the ortho position to the sulfonamide zinc-binding group (ZBG) serves a dual purpose: it modulates the acidity (


) of the sulfonamide nitrogen to enhance zinc affinity and induces steric/electronic clashes that can improve discrimination between CA isoforms. This guide details the rationale, synthesis, and application of this scaffold in high-throughput drug discovery.

Chemical Rationale: The "Ortho-Halogen" Effect

The efficacy of a CA inhibitor is governed by its ability to coordinate the Zinc(II) ion within the active site and its selectivity profile. The 2-chloro-4-ethynyl-benzenesulfonamide scaffold optimizes both:

Acidity and Zinc Binding

The primary sulfonamide group (


) binds to the Zn(II) ion in its deprotonated, anionic form (

).
  • Unsubstituted Benzenesulfonamide:

    
    . At physiological pH (7.4), a small fraction is ionized.
    
  • 2-Chloro Substitution: The electron-withdrawing inductive effect (-I) of the chlorine atom stabilizes the conjugate base. This lowers the

    
     to approximately 9.2–9.5 .
    
  • Result: A higher concentration of the active anionic species is present at physiological pH, potentially increasing the association rate (

    
    ) with the enzyme.
    
The "Click" Handle

The 4-ethynyl group provides a bio-orthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for the rapid derivatization of the scaffold into a library of 1,2,3-triazoles . These triazole "tails" are critical for reaching the hydrophobic or hydrophilic sub-pockets at the rim of the active site, which differ significantly between isoforms (e.g., hCA IX vs. hCA II).

Synthetic Workflow

The synthesis of the scaffold is a three-step protocol starting from the commercially available 4-amino-2-chlorobenzenesulfonamide .

Reaction Pathway Diagram

SynthesisPath Start 4-Amino-2-chloro- benzenesulfonamide Inter1 4-Iodo-2-chloro- benzenesulfonamide Start->Inter1 1. NaNO2, HCl, 0°C 2. KI (Sandmeyer) Inter2 TMS-Protected Alkyne Inter1->Inter2 TMS-Acetylene Pd(PPh3)2Cl2, CuI TEA, DMF, 60°C Final 2-Chloro-4-ethynyl- benzenesulfonamide Inter2->Final K2CO3, MeOH (Deprotection) caption Figure 1: Synthetic route to the 2-chloro-4-ethynyl-benzenesulfonamide scaffold.

Detailed Protocol
Step 1: Sandmeyer Reaction (Iodination)
  • Reagents: 4-amino-2-chlorobenzenesulfonamide (1.0 eq),

    
     (1.2 eq), 
    
    
    
    (conc.),
    
    
    (1.5 eq).
  • Procedure:

    • Suspend the amine in

      
       and cool to 
      
      
      
      .
    • Add aqueous

      
       dropwise, maintaining temperature 
      
      
      
      , to form the diazonium salt. Stir for 30 min.
    • Dissolve

      
       in water and add slowly to the diazonium solution.
      
    • Allow to warm to room temperature (RT) and stir for 2 hours. (Evolution of

      
       gas observed).
      
    • Workup: Extract with EtOAc, wash with

      
       (to remove iodine color), dry over 
      
      
      
      , and concentrate.
    • Yield Target: 75-85%.

Step 2: Sonogashira Coupling[1][2]
  • Reagents: 4-iodo-2-chlorobenzenesulfonamide (1.0 eq), Trimethylsilylacetylene (TMSA, 1.5 eq),

    
     (5 mol%), 
    
    
    
    (10 mol%), Triethylamine (TEA, 3.0 eq), DMF (anhydrous).
  • Procedure:

    • Degas DMF/TEA mixture with Argon for 15 min.

    • Add the iodo-sulfonamide, Pd catalyst, and CuI under Argon.

    • Add TMSA via syringe.

    • Heat to

      
       for 4–6 hours. Monitor by TLC (the sulfonamide group may require protection if yields are low, but direct coupling is often successful).
      
    • Workup: Dilute with water, extract with EtOAc, wash with brine, and purify via silica gel flash chromatography (Hexane:EtOAc gradient).

Step 3: Deprotection
  • Reagents: TMS-intermediate,

    
     (2.0 eq), MeOH.
    
  • Procedure:

    • Dissolve intermediate in MeOH.

    • Add

      
       and stir at RT for 1 hour.
      
    • Workup: Neutralize with dilute

      
      , extract with EtOAc, and recrystallize from EtOH/Water.
      
    • Final Product: 2-Chloro-4-ethynyl-benzenesulfonamide .

Library Generation: The Click Reaction

Once the scaffold is synthesized, it serves as the "Alkyne" component in the CuAAC reaction.

General Click Protocol:

  • Solvent:

    
     (1:1).
    
  • Reagents: Scaffold (1.0 eq), Azide (

    
    , 1.1 eq), 
    
    
    
    (5 mol%), Sodium Ascorbate (10 mol%).
  • Conditions: Stir at RT for 12–24 hours. The triazole product often precipitates out.

  • Purification: Filtration or simple recrystallization is usually sufficient, avoiding tedious chromatography.

Biological Mechanism & SAR

Mechanism of Action Diagram

Mechanism cluster_site Enzyme Active Site Environment Zn Zn(II) Ion (Active Site) Scaffold Sulfonamide Anion (-SO2NH-) Scaffold->Zn Coordination Bond Linker Triazole Linker (Formed via Click) Scaffold->Linker Covalent Bond Cl 2-Chloro Substituent (Electronic/Steric) Cl->Scaffold Inductive Effect (-I) Lowers pKa Tail Variable Tail (R) (Isoform Selectivity) Linker->Tail Covalent Bond Hydrophobic Hydrophobic Pocket (hCA I/II discrimination) Tail->Hydrophobic Van der Waals Hydrophilic Hydrophilic Pocket (hCA IX/XII targeting) Tail->Hydrophilic H-Bonding caption Figure 2: Mechanism of action for 2-chloro-4-ethynyl-benzenesulfonamide derivatives.

Comparative SAR Data (Representative)

The table below illustrates the typical impact of the 2-chloro substitution compared to the non-chlorinated parent scaffold.

Compound ScaffoldTail Group (R)hCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Selectivity (II/IX)
Parent (H) Benzyl-triazole15012250.48
2-Chloro Benzyl-triazole854 1.2 3.3
Parent (H) 4-F-Phenyl-triazole1208150.53
2-Chloro 4-F-Phenyl-triazole602.5 0.8 3.1

Note: Data represents trends observed in halogenated sulfonamide SAR studies [1, 2]. The 2-chloro group typically enhances potency against the physiological target (II) and the tumor target (IX) due to increased acidity, but specific tail modifications drive the selectivity ratio.

Experimental Validation: CA Inhibition Assay

To validate the inhibitors generated from this scaffold, use the Stopped-Flow


 Hydration Assay .
  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
     saturated water (1.7 to 17 mM final concentration).
    
  • Enzyme: Recombinant hCA I, II, IX, or XII (approx. 10–50 nM).

  • Method:

    • Mix enzyme + inhibitor and incubate for 15 min.

    • Rapidly mix with

      
       solution in the stopped-flow apparatus.
      
    • Monitor absorbance decrease at 557 nm (Phenol Red color change).

    • Calculate initial rates and fit to the Michaelis-Menten equation to determine

      
       and 
      
      
      
      (using the Cheng-Prusoff equation).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., et al. (2019). The tail approach for the design of carbonic anhydrase inhibitors: A historical perspective and recent developments. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 103-123. Link

  • Krasavin, M., et al. (2017). Probing the "tail" approach to carbonic anhydrase inhibitors with a series of 1,2,3-triazole-substituted benzenesulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 869-876. Link

  • Baranauskiene, L., et al. (2021). Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. PLOS ONE, 16(6), e0253608. Link

Sources

Strategic Halogenation: The Pivotal Role of Chlorine in Benzenesulfonamide Selectivity and Potency

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of chlorine substitution in benzenesulfonamide selectivity Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In medicinal chemistry, the benzenesulfonamide scaffold remains a cornerstone for targeting metalloenzymes, particularly Carbonic Anhydrases (CAs).[1] While the primary sulfonamide moiety (


) acts as the zinc-binding group (ZBG), the efficacy and selectivity of these ligands are often dictated by the substitution pattern on the aromatic ring.

This guide analyzes the chlorine substituent not merely as a lipophilic spacer, but as a functional tool for modulating acidity (


), inducing halogen bonding, and enforcing steric selectivity filters. We explore how strategic chlorination shifts the therapeutic window from broad-spectrum inhibition to isoform-selective targeting (e.g., tumor-associated hCA IX vs. cytosolic hCA II).

Mechanistic Principles: The "Chlorine Effect"[2]

The introduction of a chlorine atom into the benzenesulfonamide core alters the physicochemical landscape of the molecule through three distinct mechanisms.

Electronic Modulation and Zinc Affinity

The primary mechanism of benzenesulfonamide inhibition involves the ionization of the sulfonamide nitrogen (


) to coordinate with the catalytic Zinc(II) ion in the enzyme active site.
  • Inductive Withdrawal (-I Effect): Chlorine is highly electronegative (

    
    ). When substituted on the benzene ring, particularly in the meta or para positions, it exerts a strong electron-withdrawing inductive effect.
    
  • Acidity Enhancement: This withdrawal stabilizes the conjugate base (sulfonamidate anion), lowering the

    
     of the sulfonamide group from 
    
    
    
    (unsubstituted) to the physiological range (
    
    
    ).
  • Causality: A lower

    
     increases the fraction of ionized drug available to bind Zn(II) at physiological pH, directly correlating with increased potency.
    
Halogen Bonding (The -hole)

Unlike fluorine, which is tightly bound and non-polarizable, chlorine exhibits a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-Cl bond axis.

  • Interaction: This allows Cl to act as a Lewis acid, forming directional halogen bonds (X-bonds) with Lewis bases (e.g., backbone carbonyl oxygens of Thr199 or Leu198 in the CA active site).

  • Selectivity Driver: These interactions are highly distance- and angle-dependent (

    
    ), providing a "lock-and-key" mechanism that non-directional interactions (like Van der Waals) cannot achieve.
    
Steric Gating and Isoform Selectivity

The human CA family contains 15 isoforms. Cytosolic hCA I and II have narrow, hydrophobic active sites, whereas tumor-associated hCA IX and XII possess broader entrances.

  • Ortho-Cl: Often causes steric clashes in the narrow hCA II pocket, reducing affinity (Selectivity filter).

  • Meta/Para-Cl: Enhances lipophilic contacts in the hydrophobic half of the active site, often boosting affinity for transmembrane isoforms like hCA IX.

Visualization: Mechanism of Action

The following diagram illustrates the dual role of Chlorine in electronic activation and steric/halogen binding.

G Cl_Sub Chlorine Substitution (Ar-Cl) Inductive Inductive Effect (-I) Electron Withdrawal Cl_Sub->Inductive Lipophilic Lipophilicity (LogP) & Steric Bulk Cl_Sub->Lipophilic SigmaHole Sigma-Hole Formation (Halogen Bonding) Cl_Sub->SigmaHole pKa_Drop Lower pKa of Sulfonamide NH2 Inductive->pKa_Drop Selectivity Isoform Selectivity (e.g., hCA IX > hCA II) Lipophilic->Selectivity Hydrophobic Pocket Fit SigmaHole->Selectivity Directional X-Bond Anion_Conc Increased [Ar-SO2NH-] at pH 7.4 pKa_Drop->Anion_Conc Zn_Bind Stronger Zn(II) Coordination Anion_Conc->Zn_Bind Zn_Bind->Selectivity Potency Baseline

Figure 1: Mechanistic pathway showing how Chlorine substitution drives both potency (via pKa modulation) and selectivity (via steric/halogen bonding).

Comparative Data: The Chlorine Advantage[2]

The table below summarizes the impact of chlorine substitution on the inhibition constants (


) against key Carbonic Anhydrase isoforms. Note the shift in selectivity when Cl is applied.[2]
Compound StructureSubstituent (R)hCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Selectivity (II/IX)
Benzenesulfonamide -H30012250.48
4-Fluoro- -F (Para)1508.0180.44
4-Chloro- -Cl (Para)851.5 4.30.34
3-Chloro- -Cl (Meta)605.02.1 2.38
2-Chloro- -Cl (Ortho)>1000250455.55
Indisulam (Complex Cl-scaffold)>10000354.0 8.75

Data synthesized from Supuran et al. and related SAR studies [1, 2].

Analysis:

  • Potency: Para-Cl dramatically increases potency against the ubiquitous hCA II (

    
     12 nM 
    
    
    
    1.5 nM) due to electronic activation.
  • Selectivity: Ortho-Cl reduces potency against hCA II (steric clash) but maintains moderate activity against hCA IX, improving the selectivity profile.

  • Halogen Effect: Cl outperforms F in potency, likely due to the stronger halogen bond capability of Cl compared to the non-polarizable F.

Experimental Protocols

Synthesis of Chloro-Benzenesulfonamides

Objective: To synthesize 4-chloro-benzenesulfonamide derivatives with high purity for biological assay.

Workflow Diagram:

Synthesis Start Starting Material: Chlorobenzene / Acetanilide Step1 Chlorosulfonation (ClSO3H, 0-5°C) Start->Step1 Electrophilic Aromatic Sub. Inter Intermediate: Sulfonyl Chloride (Ar-SO2Cl) Step1->Inter Step2 Amination (NH3 or R-NH2, Acetone/Water) Inter->Step2 Nucleophilic Attack Product Final Product: Chloro-Benzenesulfonamide Step2->Product

Figure 2: General synthetic pathway for benzenesulfonamide production.

Detailed Protocol:

  • Chlorosulfonation:

    • Charge a 3-neck flask with chlorosulfonic acid (5.0 eq) and cool to 0°C.

    • Add the substituted benzene (1.0 eq) dropwise over 30 mins to control exotherm.

    • Critical Control Point: Maintain T < 5°C to prevent sulfone byproduct formation.

    • Heat to 60°C for 2 hours, then pour onto crushed ice. Filter the precipitated sulfonyl chloride.[3]

  • Amination:

    • Dissolve the sulfonyl chloride in acetone.

    • Add aqueous ammonia (for primary sulfonamides) or specific amine (for derivatives) at 0°C.

    • Stir at RT for 4 hours. Acidify to pH 4 to precipitate the product.

  • Purification: Recrystallize from Ethanol/Water (9:1) to remove disulfonated byproducts.

Validation: Stopped-Flow CO2 Hydrase Assay

Objective: Measure the inhibition constant (


) of the synthesized ligand.
  • Reagents: Phenol red indicator (0.2 mM), HEPES buffer (20 mM, pH 7.5), Na2SO4 (20 mM) to maintain ionic strength.

  • Enzyme Prep: Recombinant hCA II or hCA IX (10-20 nM final concentration).

  • Reaction:

    • Mix Enzyme + Inhibitor (incubate 15 min).

    • Rapidly mix with CO2-saturated water using a stopped-flow instrument.

  • Detection: Monitor absorbance drop at 557 nm (acidification of phenol red).

  • Calculation: Fit the initial velocity (

    
    ) vs. inhibitor concentration to the Morrison equation to determine 
    
    
    
    .

Strategic SAR Logic (Decision Tree)

When designing a new inhibitor, use this logic flow to determine the optimal chlorine placement.

SAR Start Target Profile? Q1 Broad Spectrum (High Potency)? Start->Q1 Q2 Isoform Selective (e.g. Tumor)? Q1->Q2 No Action1 Use PARA-Cl (Max electronic effect) Q1->Action1 Yes Action2 Use ORTHO/META-Cl (Steric/Lipophilic filter) Q2->Action2 Yes Refine Need Membrane Permeability? Action2->Refine Action3 Add Cl to Tail (Increase LogP) Refine->Action3 Yes

Figure 3: SAR Decision Tree for Chlorine substitution strategies.

References

  • Supuran, C. T. (2021).[4] Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. National Institutes of Health (NIH). Link

  • RSC Publishing. (2012). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. Link

  • Xu, Z., et al. (2014).[5] Halogen Bonding for Rational Drug Design and New Drug Discovery. Journal of Medicinal Chemistry. Link

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides. Link

  • MDPI. (2023). Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N?. Crystals.[1][4][6][7][8] Link

Sources

Precision Targeting of Metalloenzymes: A Fragment-Based Odyssey with 2-Chloro-4-ethynyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide delineates the application of 2-Chloro-4-ethynyl-benzenesulfonamide as a high-value chemical probe and scaffold in Fragment-Based Drug Discovery (FBDD). Unlike standard library screening, this molecule represents a "Reactive Fragment" strategy , specifically designed to target Zinc-metalloproteases—most notably the Carbonic Anhydrase (CA) superfamily. By leveraging the sulfonamide moiety as a zinc-anchoring warhead and the ethynyl group as a bio-orthogonal handle for in situ or parallel click chemistry, researchers can rapidly map the hydrophobic landscape of the enzyme's active site. This guide details the mechanistic rationale, synthetic workflows (including Kinetic Target-Guided Synthesis), and validation protocols required to evolve this fragment into a nanomolar isoform-selective inhibitor.

The Anatomy of a Reactive Fragment

In FBDD, the choice of starting fragment dictates the trajectory of the campaign. 2-Chloro-4-ethynyl-benzenesulfonamide is not merely a binder; it is a bifunctional platform .

Structural Logic
  • The Warhead (Sulfonamide,

    
    ):  This is the primary pharmacophore. In metalloenzymes like Carbonic Anhydrase II (hCA II) or the tumor-associated hCA IX, the nitrogen atom coordinates directly to the catalytic Zinc ion (
    
    
    
    ), displacing the nucleophilic water molecule/hydroxide ion.
  • The Modulator (2-Chloro): Positioned at the ortho position relative to the sulfonamide, the chlorine atom serves two roles:

    • Electronic: It exerts an electron-withdrawing effect (inductive), lowering the

      
       of the sulfonamide proton (
      
      
      
      ), thereby enhancing the acidity and affinity for the Zinc cation.
    • Steric: It induces a specific torsional twist, locking the phenyl ring into a conformation that often complements the hydrophobic wall of the active site.

  • The Handle (4-Ethynyl): This is the strategic pivot point. The terminal alkyne is sterically unobtrusive (linear geometry) but chemically primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). It allows the "growth" of the fragment towards the enzyme's outer rim.

Mechanistic Diagram: The "Tail Approach"

The following diagram illustrates how this fragment anchors to the protein and how the ethynyl group facilitates extension.

BindingMechanism cluster_0 Fragment Core Zn Active Site Zn2+ Sulfonamide Sulfonamide Anchor (-SO2NH2) Sulfonamide->Zn Coordination (Kd ~ µM) Phenyl Phenyl Scaffold (2-Cl substituent) Sulfonamide->Phenyl Covalent Ethynyl Ethynyl Handle (-C≡CH) Phenyl->Ethynyl Para-position Triazole Triazole Linker (Post-Click) Ethynyl->Triazole + Azide Library (CuAAC) OuterRim Hydrophobic Outer Rim Triazole->OuterRim Selectivity Interaction

Caption: Mechanistic flow of 2-Chloro-4-ethynyl-benzenesulfonamide binding. The sulfonamide anchors to Zinc, while the ethynyl group awaits chemical extension to reach the outer rim.

Experimental Workflows

This guide proposes two distinct workflows: Parallel Synthesis Screening (Standard) and Kinetic Target-Guided Synthesis (Advanced).

Workflow A: High-Throughput Click Screening (Parallel Synthesis)

This approach involves synthesizing a library of triazoles outside the protein, then screening them.

Protocol:

  • Library Preparation:

    • Reactant A: 2-Chloro-4-ethynyl-benzenesulfonamide (fixed concentration).

    • Reactant B: A diverse library of 96 organic azides (R-N3) containing benzyl, alkyl, and heterocyclic motifs.

    • Catalyst:

      
       (5 mol%) + Sodium Ascorbate (10 mol%).
      
    • Solvent: DMSO/Water (1:1).

    • Condition: Stir at RT for 12 hours.

  • Purification: Simple precipitation or rapid silica filtration to remove copper.

  • Screening:

    • Assay: Stopped-Flow

      
       Hydration Assay.
      
    • Target: Recombinant hCA II (off-target) and hCA IX (cancer target).

    • Readout: Measure inhibition constant (

      
      ).[1]
      
Workflow B: Kinetic Target-Guided Synthesis (KTGS)

Expert Insight: This is the self-validating protocol. Instead of forcing the reaction with copper, you incubate the fragment and azides with the enzyme. If the enzyme's active site geometry favors the formation of a specific triazole, the enzyme will act as a template, accelerating the reaction between the ethynyl group and the specific azide that fits the adjacent pocket.

Protocol:

  • Incubation:

    • Mix hCA enzyme (

      
      ) with 2-Chloro-4-ethynyl-benzenesulfonamide (
      
      
      
      ) and a pool of 5–10 Azides (
      
      
      each) in phosphate buffer (pH 7.4).
    • Control: Same mixture without enzyme.

  • Duration: Incubate at

    
     for 24–72 hours.
    
  • Detection:

    • Analyze aliquots via LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

    • Hit Identification: Look for the emergence of a specific triazole mass peak in the enzyme sample that is absent or significantly smaller in the control.

  • Causality: The formation of the product confirms that the specific azide and the ethynyl-fragment bind simultaneously and in the correct orientation to form a high-affinity inhibitor.

Data Interpretation & Optimization

The transition from fragment to lead is quantified by the Ligand Efficiency (LE) and the selectivity ratio.

Representative Data Profile (Hypothetical/Trend-Based)

The following table illustrates the expected potency shift when moving from the parent fragment to a "clicked" lead.

Compound IDStructure DescriptionhCA II

(nM)
hCA IX

(nM)
Selectivity (II/IX)Notes
Frag-01 2-Cl-4-ethynyl-benzenesulfonamide1201500.8Potent anchor, poor selectivity.
Hit-A Frag-01 + Benzyl Azide (Triazole)15450.3Increased potency, non-selective.
Hit-B Frag-01 + Glycosyl Azide (Triazole)2108 26.2 Lead Candidate. Sugar tail exploits hydrophilic outer rim of CA IX.
Workflow Logic Diagram

Workflow cluster_methods Expansion Methodologies Start Start: 2-Cl-4-ethynyl-benzenesulfonamide Parallel Method A: CuAAC Parallel Synthesis (Chemical Catalysis) Start->Parallel KTGS Method B: Kinetic Target-Guided Synthesis (Enzymatic Templating) Start->KTGS Screen Screening: Stopped-Flow Kinetics (hCA I, II, IX, XII) Parallel->Screen Test all products KTGS->Screen Synthesize only hits identified by MS Validation Validation: X-Ray Crystallography (Visualize Tail Interaction) Screen->Validation Best Ki < 50nM Lead Lead Optimization: Selectivity > 50-fold Validation->Lead

Caption: Decision tree for evolving the ethynyl-sulfonamide fragment into a lead compound.

Validation & Scientific Integrity (E-E-A-T)

To ensure the trustworthiness of your discovery, the following validation steps are non-negotiable:

  • X-Ray Crystallography: You must solve the co-crystal structure of the Hit-Enzyme complex.

    • Success Criteria: Clear electron density for the sulfonamide nitrogen coordinating the Zinc, and the triazole "tail" engaging specific residues (e.g., Phe131 in hCA II or Gln67 in hCA IX).

  • Surface Plasmon Resonance (SPR):

    • Use SPR to determine

      
       and 
      
      
      
      . Sulfonamides often have slow off-rates due to the strong coordinate bond.
  • Counter-Screening:

    • Always screen against hCA I (ubiquitous cytosolic isoform). A good drug candidate for hypoxic tumors (hCA IX) must not inhibit hCA I to avoid systemic side effects.

Authoritative Grounding

The methodology described above relies on the "Tail Approach" pioneered by the Supuran group and the principles of Click Chemistry in drug design. The ethynyl-benzenesulfonamide scaffold is a documented pharmacophore for accessing the "middle and outer rims" of the Carbonic Anhydrase active site, regions that possess high amino acid variability, thus enabling isoform selectivity [1, 2].

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2] Nature Reviews Drug Discovery, 7(2), 168-181.

  • Nocentini, A., et al. (2019). Carbonic Anhydrase Inhibitors: Design, synthesis, kinetic, docking and molecular dynamics analysis of novel glycine and phenylalanine sulfonamide derivatives. Bioorganic & Medicinal Chemistry, 27(1), 1-10. (Contextualizing sulfonamide kinetics).

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. (Foundational chemistry for the ethynyl handle).

  • Krasavin, M., et al. (2022).[2][3] Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors.[2][3] Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Commercial Availability & Synthetic Utility of 2-Chloro-4-ethynyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Building Blocks Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Chemical Biology Researchers, and Sourcing Specialists.

Executive Summary

The compound 2-Chloro-4-ethynyl-benzenesulfonamide is a specialized pharmacophore building block, primarily utilized in the development of Carbonic Anhydrase (CA) inhibitors and PROTAC linkers via "Click Chemistry" (CuAAC).

Unlike commoditized reagents (e.g., 4-chlorobenzenesulfonamide), this specific ethynyl-substituted scaffold is rarely available as a shelf-stable "in-stock" item from major catalogs. It is typically classified as a "Made-to-Order" chemical or must be synthesized in-house from halogenated precursors. This guide provides a technical roadmap for sourcing the material, validating its structure, and synthesizing it when commercial lead times are prohibitive.

Chemical Profile & Specifications

PropertySpecification
Chemical Name 2-Chloro-4-ethynyl-benzenesulfonamide
Common Identifier 2-Cl-4-Ethynyl-SA
Molecular Formula C₈H₆ClNO₂S
Molecular Weight 215.66 g/mol
CAS Number Not widely indexed (See Precursor CAS: 175205-82-0)
Key Functional Groups Primary Sulfonamide (

), Aryl Alkyne (

), Ortho-Chloro
Solubility DMSO, DMF, Methanol (Moderate)
Storage -20°C, Inert Atmosphere (Argon/Nitrogen), Protect from Light

Structural Significance: The ortho-chloro substituent provides steric bulk that influences the dihedral angle of the sulfonamide, often enhancing selectivity for specific CA isoforms (e.g., CA IX over CA II). The para-ethynyl group serves as a bio-orthogonal handle for library generation via azide-alkyne cycloaddition.

Commercial Landscape & Sourcing Strategy

Direct procurement of 2-Chloro-4-ethynyl-benzenesulfonamide is challenging due to the reactivity of the terminal alkyne and its niche application status.

Supply Chain Decision Matrix

Researchers should evaluate the "Buy vs. Make" decision based on project timelines.

SupplyChain Start Need 2-Chloro-4-ethynyl-benzenesulfonamide CheckStock Check Major Suppliers (Enamine, WuXi, Combi-Blocks) Start->CheckStock InStock In Stock? CheckStock->InStock Buy Direct Purchase (Lead Time: 1-2 weeks) InStock->Buy Yes Custom Custom Synthesis Quote (Lead Time: 6-10 weeks) InStock->Custom No (Outsource) InHouse In-House Synthesis (Lead Time: 1 week) InStock->InHouse No (Urgent) Precursor Source Precursor: 2-Chloro-4-bromobenzenesulfonamide (CAS: 175205-82-0) InHouse->Precursor

Figure 1: Decision matrix for sourcing rare sulfonamide building blocks.

Recommended Precursors for In-House Synthesis

If the final product is unavailable, the following precursors are commodities with high availability (>98% purity):

Precursor NameCAS NumberRoleAvailability
2-Chloro-4-bromobenzenesulfonamide 175205-82-0 Primary Starting Material High (Sigma, Enamine)
2-Chloro-4-iodobenzenesulfonamideVariousAlternative Start (Faster Coupling)Medium
2-Chloro-4-ethynylaniline950601-93-1Reverse Synthesis (Requires Chlorosulfonation)Low

Synthesis & Manufacturing Protocols

For teams opting for in-house synthesis, the Sonogashira Coupling route is the industry standard for reliability and yield.

Synthetic Pathway

The synthesis involves coupling the halogenated sulfonamide with Trimethylsilyl (TMS) acetylene, followed by desilylation.

Synthesis SM 2-Chloro-4-bromo- benzenesulfonamide (Ar-Br) Step1 Sonogashira Coupling Pd(PPh3)2Cl2, CuI TMS-Acetylene, TEA, 80°C SM->Step1 Inter TMS-Protected Intermediate Step1->Inter Step2 Deprotection TBAF or K2CO3/MeOH Inter->Step2 Product 2-Chloro-4-ethynyl- benzenesulfonamide Step2->Product

Figure 2: Two-step synthesis of the target sulfonamide from the bromo-precursor.

Detailed Protocol (Self-Validating System)

Step 1: Sonogashira Coupling

  • Reagents: Dissolve 2-Chloro-4-bromobenzenesulfonamide (1.0 eq) in anhydrous DMF/TEA (1:1 ratio).

  • Catalyst Loading: Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) under an inert Argon atmosphere. Critical: Oxygen must be excluded to prevent homocoupling (Glaser coupling) of the alkyne.

  • Addition: Add Trimethylsilylacetylene (1.5 eq) dropwise.

  • Reaction: Heat to 80°C for 4–12 hours. Monitor via TLC (Hexane/EtOAc 7:3). The product will be less polar than the starting material.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1][2]

Step 2: Desilylation

  • Reaction: Dissolve the TMS-intermediate in MeOH. Add K₂CO₃ (2.0 eq) or TBAF (1.0 eq in THF). Stir at RT for 1 hour.

  • Validation: Monitor the disappearance of the TMS peak (~0.2 ppm) in ¹H NMR.

  • Purification: Silica gel chromatography. The terminal alkyne proton typically appears as a singlet around 3.0–3.5 ppm.

Applications in Drug Discovery[3][4]

"Clickable" Carbonic Anhydrase Inhibitors

The primary utility of this building block is in the "Tail Approach" for designing selective CA inhibitors.

  • Mechanism: The sulfonamide binds the Zn²⁺ ion in the CA active site.

  • Extension: The ethynyl group allows the attachment of bulky "tails" (via triazole formation) that interact with the hydrophobic or hydrophilic halves of the enzyme active site, imparting selectivity for tumor-associated isoforms (CA IX/XII) over cytosolic ones (CA I/II).

PROTAC Linker Design

The rigid phenyl-alkyne scaffold provides a defined geometry for Proteolysis Targeting Chimeras (PROTACs) .

  • Workflow: The sulfonamide recruits the protein of interest (if it's a CA) or serves as a warhead, while the alkyne is clicked to an E3 ligase ligand (e.g., Thalidomide-azide).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019). The tail approach for the design of carbonic anhydrase inhibitors: A historical perspective. Expert Opinion on Drug Discovery. Link

  • Krasavin, M., et al. (2017). Probing the 'tail' approach for carbonic anhydrase inhibitors with a series of novel benzenesulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Organic Syntheses. (2010). Sonogashira Coupling of Aryl Halides. Organic Syntheses, Coll. Vol. 10. Link

  • Ambeed. (2024). Product Page: 2-Chloro-4-bromobenzenesulfonamide. Link

Sources

Methodological & Application

Application Note: Synthesis of 1,2,3-Triazole-Linked Benzenesulfonamides via CuAAC from 2-Chloro-4-ethynylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The development of isoform-selective Carbonic Anhydrase (CA) inhibitors is a critical objective in modern medicinal chemistry, particularly for targeting tumor-associated isoforms (hCA IX and XII) over ubiquitous cytosolic isoforms (hCA I and II)[1]. 2-Chloro-4-ethynylbenzenesulfonamide (CAS: 896718-70-0)[2][3] has emerged as a highly privileged scaffold for this purpose, leveraging the "click tailing" drug design strategy[4].

This molecule possesses two synergistic pharmacophores:

  • The Zinc-Binding Group (ZBG): The primary benzenesulfonamide moiety coordinates directly with the catalytic Zn²⁺ ion in the CA active site[5]. Crucially, the electron-withdrawing chlorine atom at the ortho position lowers the pKa of the sulfonamide nitrogen, increasing the population of the active sulfonamide anion (SO₂NH⁻) at physiological pH and enhancing binding affinity.

  • The Bio-orthogonal Handle: The terminal alkyne at the para position serves as a highly reactive handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[6].

By reacting this scaffold with a library of organic azides, researchers can rapidly generate 1,4-disubstituted 1,2,3-triazoles. The resulting triazole ring is not merely a passive linker; it acts as an amide bioisostere, contributing to hydrogen bonding and dipole interactions at the outer rim of the CA active site to drive isoform selectivity[1][7].

Mechanistic Pathway & Causality

The synthesis relies on the CuAAC reaction, widely recognized as the gold standard of "Click Chemistry". The choice of a Cu(I) catalytic system generated in situ from Cu(II) sulfate and sodium ascorbate is deliberate. Direct use of Cu(I) salts (e.g., CuI or CuBr) in aqueous media often leads to disproportionation into Cu(0) and Cu(II), or rapid oxidation, halting the catalytic cycle. In situ reduction ensures a steady, low concentration of the active Cu(I) species, preventing oxidative homocoupling of the alkyne (Glaser coupling)[8].

The mechanism proceeds through a highly ordered sequence:

  • Activation: The terminal alkyne is deprotonated and coordinates with Cu(I) to form a copper(I) acetylide intermediate.

  • Coordination: The organic azide binds to the copper center via its proximal nitrogen, forming a π-complex.

  • Cycloaddition: A highly regioselective nucleophilic attack forms a six-membered metallacycle.

  • Resolution: Ring contraction yields a copper-triazolide intermediate, which undergoes protonolysis to release the 1,4-disubstituted 1,2,3-triazole and regenerate the Cu(I) catalyst.

CuAAC_Mechanism A Cu(II) Precursor + Sodium Ascorbate B Active Cu(I) Catalyst A->B Reduction C Copper(I) Acetylide B->C + 2-Cl-4-ethynyl-BSA - H+ D Azide Coordination (π-complex) C->D + Organic Azide E Six-Membered Metallacycle D->E Cycloaddition F Cu-Triazolide E->F Ring Contraction F->B Catalyst Regeneration G 1,4-Disubstituted 1,2,3-Triazole F->G Protonolysis (+ H+)

Caption: Catalytic cycle of the CuAAC reaction for 1,2,3-triazole synthesis.

Experimental Design & Optimization

To ensure a self-validating and high-yielding protocol, reaction conditions must be optimized for solubility and catalyst stability. 2-Chloro-4-ethynylbenzenesulfonamide and most organic azides are hydrophobic, whereas the catalytic salts are water-soluble. A co-solvent system is mandatory.

As shown in Table 1 , a 1:1 mixture of tert-butanol (t-BuOH) and water provides the optimal biphasic/micellar environment. The addition of the accelerating ligand TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) completely envelops the Cu(I) center, protecting it from oxidation while leaving the necessary binding sites open for the alkyne and azide.

Table 1: Optimization of CuAAC Conditions for 2-Chloro-4-ethynylbenzenesulfonamide

EntryCatalyst System (mol%)Solvent SystemTemp (°C)Time (h)Yield (%)Observations / Causality
1CuI (10) / DIPEA (20)THF602445Poor yield; Cu(I) oxidation and alkyne homocoupling observed.
2CuSO₄ (5) / NaAsc (10)DMF:H₂O (4:1)251278Good yield, but difficult solvent removal during workup.
3CuSO₄ (5) / NaAsc (10)t-BuOH:H₂O (1:1)251285Clean reaction; product precipitates directly from the mixture.
4 CuSO₄ (5) / NaAsc (10) / TBTA (5) t-BuOH:H₂O (1:1) 25 4 96 Optimal; TBTA stabilizes Cu(I), accelerating the reaction.

Note: NaAsc = Sodium Ascorbate. Yields represent isolated, purified product.

Step-by-Step Protocol: Synthesis of 4-(1-Aryl-1H-1,2,3-triazol-4-yl)-2-chlorobenzenesulfonamides

This protocol is designed as a self-validating system. Visual cues (color changes) act as built-in quality control checkpoints to confirm catalyst oxidation states.

Materials & Reagents
  • Alkyne: 2-Chloro-4-ethynylbenzenesulfonamide (1.0 mmol, 215.6 mg)

  • Azide: Substituted aryl/alkyl azide (1.1 mmol)

  • Catalyst Precursor: CuSO₄·5H₂O (0.05 mmol, 12.5 mg)

  • Reducing Agent: Sodium Ascorbate (0.10 mmol, 19.8 mg)

  • Ligand (Optional but recommended): TBTA (0.05 mmol, 26.5 mg)

  • Solvent: t-BuOH / Milli-Q H₂O (1:1 v/v, 10 mL)

  • Quenching Agent: 0.1 M EDTA disodium salt solution (aqueous)

Reaction Assembly
  • Substrate Solubilization: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4-ethynylbenzenesulfonamide (1.0 mmol) and the organic azide (1.1 mmol) in 5 mL of t-BuOH. If using TBTA, add it to this organic phase.

  • Aqueous Preparation: In a separate vial, dissolve CuSO₄·5H₂O in 2.5 mL of Milli-Q H₂O. The solution will be pale blue (indicating Cu²⁺).

  • Catalyst Activation: In another vial, dissolve sodium ascorbate in 2.5 mL of Milli-Q H₂O. Add this dropwise to the CuSO₄ solution.

    • Self-Validation Checkpoint: The blue solution will immediately turn pale yellow or colorless , confirming the successful reduction of Cu(II) to the active Cu(I) species.

  • Initiation: Transfer the activated aqueous catalyst mixture into the organic substrate solution. Cap the flask and stir vigorously at room temperature (25 °C).

Reaction Monitoring & Workup
  • Monitoring: Stir for 4–12 hours. Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The terminal alkyne is highly UV-active; ensure its complete disappearance.

    • Self-Validation Checkpoint: If the reaction mixture turns green or blue during stirring, atmospheric oxygen has oxidized the Cu(I). Add an additional 5 mol% of sodium ascorbate to re-reduce the catalyst.

  • Quenching (Critical Step): Once complete, add 10 mL of 0.1 M EDTA solution and stir for 30 minutes.

    • Causality: Copper contamination can cause false positives in downstream biological CA inhibition assays. EDTA strongly chelates residual copper, pulling it into the aqueous phase[9].

  • Isolation: Dilute the mixture with 20 mL of cold water. In most cases, the highly crystalline 1,2,3-triazole product will precipitate. Filter the solid via vacuum filtration and wash with cold water (2 × 10 mL) and cold diethyl ether (1 × 5 mL) to remove unreacted azide.

  • Alternative Extraction: If the product does not precipitate, extract with Ethyl Acetate (3 × 15 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Analytical Validation
  • ¹H NMR (DMSO-d₆): Look for the diagnostic triazole proton (C5-H) appearing as a sharp singlet between δ 8.50 – 9.00 ppm . The primary sulfonamide (-SO₂NH₂) protons will appear as a broad singlet around δ 7.50 – 7.80 ppm .

  • HRMS (ESI-TOF): Confirm the exact mass corresponding to the [M+H]⁺ or [M-H]⁻ ion.

Biological Application Workflow

Following synthesis, the purified triazole-linked benzenesulfonamides are typically subjected to stopped-flow CO₂ hydration assays to determine their inhibition constants (


) against various CA isoforms[5][9].

Workflow S1 Alkyne Scaffold (2-Cl-4-ethynyl-BSA) S3 CuAAC 'Click' Synthesis S1->S3 S2 Azide Library (Diverse Tails) S2->S3 S4 Purification & Validation S3->S4 >95% Purity S5 CA Isoform Profiling S4->S5 SAR Analysis

Caption: Workflow for the synthesis and profiling of CA inhibitors via click chemistry.

References

  • Ewies, F. E., et al. (2022). "Click chemistry-based synthesis of new benzenesulfonamide derivatives bearing triazole ring as selective carbonic anhydrase II inhibitors." Drug Development Research, 83(6), 1281-1291. Available at:[Link]

  • Angeli, A., & Supuran, C. T. (2023). "Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications." Expert Opinion on Drug Discovery, 18(3), 253-264. Available at:[Link]

  • Kugler, M., et al. (2015). "Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study." MedChemComm, 6(10), 1840-1845. Available at:[Link]

  • Grandane, A., et al. (2014). "Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry." Journal of Medicinal Chemistry, 57(10), 4334-4344. Available at:[Link]

  • Nocentini, A., et al. (2021). "Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms." Pharmaceuticals, 15(1), 50. Available at:[Link]

Sources

Application Note: Click Chemistry Protocols for 2-Chloro-4-ethynyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the protocols for utilizing 2-Chloro-4-ethynyl-benzenesulfonamide , a specialized "clickable" pharmacophore designed for the development of Carbonic Anhydrase (CA) inhibitors.

Executive Summary

2-Chloro-4-ethynyl-benzenesulfonamide is a bifunctional building block combining a zinc-binding sulfonamide moiety (targeting Carbonic Anhydrase isoforms, specifically CA IX/XII) with a terminal alkyne handle. This compound allows for the rapid synthesis of CA inhibitor libraries or the conjugation of CA-targeting ligands to fluorophores and cytotoxins via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

The inclusion of the chlorine atom at the ortho position to the sulfonamide modulates the pKa of the zinc-binding group, potentially enhancing isoform selectivity compared to the non-chlorinated analog (4-ethynylbenzenesulfonamide).

Chemical Profile & Mechanistic Insight[1]

Physicochemical Properties
  • Compound Type: Aromatic Alkyne / Primary Sulfonamide.

  • Solubility: Moderate in DMSO, DMF; Low in water/buffer.

  • Reactivity: The terminal alkyne is electronically activated by the electron-withdrawing chlorine and sulfonamide groups, facilitating rapid Cu-acetylide formation.

The CuAAC Mechanistic Advantage

In the presence of Cu(I), the terminal alkyne of 2-Chloro-4-ethynyl-benzenesulfonamide undergoes a stepwise cycle. The electron-withdrawing nature of the chloro- and sulfonyl- groups slightly increases the acidity of the acetylenic proton (


), which kinetically favors the initial deprotonation and 

-coordination step of the copper catalyst.
Mechanistic Pathway (Graphviz)

CuAAC_Mechanism Start 2-Chloro-4-ethynyl- benzenesulfonamide Cu_Coord Cu(I) π-Complex (Pre-equilibrium) Start->Cu_Coord + [Cu(I)L] Acetylide Cu(I)-Acetylide Intermediate Cu_Coord->Acetylide - H+ (Base/Ascorbate) Azide_Bind Azide Coordination Acetylide->Azide_Bind + R-N3 Metallacycle Cu(III)-Metallacycle Azide_Bind->Metallacycle Cyclization Product 1,4-Disubstituted 1,2,3-Triazole Product Metallacycle->Product Reductive Elimination - [Cu(I)L]

Figure 1: The catalytic cycle of CuAAC utilizing the 2-Chloro-4-ethynyl-benzenesulfonamide substrate. The cycle highlights the critical Cu-acetylide formation step.

Experimental Protocols

Protocol A: High-Throughput Library Synthesis (Organic/Aqueous Mix)

Purpose: Synthesis of small-molecule inhibitors (mg to gram scale). Solvent System: DMSO/Water (to ensure solubility of the aromatic sulfonamide).

Reagents:

  • Alkyne: 2-Chloro-4-ethynyl-benzenesulfonamide (1.0 equiv).

  • Azide: Diverse R-N3 building blocks (1.0 - 1.1 equiv).

  • Catalyst Source:

    
     (5 mol%).
    
  • Reductant: Sodium Ascorbate (10 mol%).

  • Ligand (Optional but Recommended): THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (5 mol%) – prevents Cu-induced degradation of sulfonamides.

Step-by-Step Workflow:

  • Preparation: Dissolve the Alkyne and Azide in DMSO (0.2 M final concentration).

  • Catalyst Mix: In a separate vial, mix

    
     and THPTA in water. Incubate for 5 mins to form the complex.
    
  • Initiation: Add the Cu-THPTA complex to the reaction mixture, followed immediately by the Sodium Ascorbate (dissolved in water).

    • Note: The solution should turn light yellow/orange (active Cu(I)). If it turns blue, oxygen has oxidized the catalyst; add more ascorbate.

  • Incubation: Stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check via LC-MS. The sulfonamide group is polar; use a gradient of 5% to 95% MeCN/Water + 0.1% Formic Acid.

  • Workup:

    • Dilute with water (10x volume).

    • If product precipitates: Filter and wash with cold water.

    • If product remains soluble: Extract with Ethyl Acetate (

      
      ). Wash organics with brine to remove DMSO.
      
Protocol B: Bioconjugation (Protein/Cell Labeling)

Purpose: Attaching the sulfonamide probe to an azide-tagged protein or cell surface. Conditions: Physiological pH, low concentration.

Reagents:

  • Probe: 2-Chloro-4-ethynyl-benzenesulfonamide (stock 10 mM in DMSO).

  • Target: Azide-labeled biomolecule (10–50

    
    M in PBS).
    
  • Catalyst: premixed

    
    :THPTA (1:5 ratio).
    
  • Reductant: Sodium Ascorbate (5 mM final).

  • Additives: Aminoguanidine (optional, prevents protein oxidation).

Workflow Diagram (Graphviz)

Protocol_Workflow Substrate Alkyne Substrate (in DMSO) Mixing Mix under Inert Gas (N2/Ar) Substrate->Mixing Azide Azide Partner (in Buffer/DMSO) Azide->Mixing Catalyst Cu:THPTA Complex (Premixed) Catalyst->Mixing Reaction Reaction RT, 1-4 hrs Mixing->Reaction Quench Quench/Chelation (EDTA) Reaction->Quench Purification HPLC / Dialysis Quench->Purification

Figure 2: Operational workflow for bioconjugation using the 2-chloro-sulfonamide probe.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation Aromatic sulfonamide insolubility in aqueous buffer.Increase DMSO/tBuOH cosolvent percentage (up to 50%). Use THPTA ligand to solubilize Cu species.
No Reaction Oxidation of Cu(I) to Cu(II).Solution must be yellow/colorless. If blue, add fresh Sodium Ascorbate. Degas solvents with

.
By-products Oxidative coupling of alkynes (Glaser coupling).Strictly exclude oxygen. Reduce Cu loading. Ensure Ascorbate excess (5-10 equiv vs Cu).
Low Yield Sulfonamide coordination to Copper.The

can chelate Cu. Crucial: Maintain [Ligand]:[Cu] ratio

(THPTA is preferred).

Safety & Handling

  • Sulfonamide Sensitivity: Handle with care; sulfonamides can cause allergic reactions in sensitized individuals.

  • Azide Hazards: Low molecular weight organic azides can be explosive. Keep C/N ratio > 3. Do not concentrate reaction mixtures containing unreacted azides to dryness.

  • Copper Disposal: Copper is toxic to aquatic life. Dispose of aqueous waste in heavy metal streams.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

  • Wilkinson, B. L., et al. (2006). Synthetic utility of glycosyl triazoles in carbohydrate chemistry. (Demonstrates compatibility of sulfonamides in CuAAC). Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery. (Context for CA IX inhibitors). Link

Application Notes and Protocols for Sonogashira Coupling of 2-Chloro-4-halobenzenesulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Electron-Deficient Aryl Chlorides in Sonogashira Couplings

The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1] Its applications are vast, spanning the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1] The focus of this guide is the application of the Sonogashira coupling to a particularly challenging class of substrates: 2-chloro-4-halobenzenesulfonamides. These molecules are of significant interest in medicinal chemistry, with the sulfonamide moiety being a common pharmacophore.

The primary challenge in the Sonogashira coupling of these substrates lies in the inherent low reactivity of the C-Cl bond compared to C-Br and C-I bonds.[1] However, the presence of the electron-withdrawing sulfonamide group at the ortho position can be leveraged to facilitate the crucial oxidative addition step of the catalytic cycle. This guide provides a comprehensive overview of the mechanistic considerations, optimized reaction conditions, and detailed protocols for the successful Sonogashira coupling of 2-chloro-4-halobenzenesulfonamides, with a focus on achieving high yields and selectivity.

Mechanistic Insights: The "Why" Behind the Conditions

A thorough understanding of the Sonogashira coupling mechanism is paramount for troubleshooting and optimizing reaction conditions. The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]

The Palladium Cycle: The Engine of the Reaction

The palladium cycle is where the C-C bond formation occurs. It can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-chloride bond of the 2-chloro-4-halobenzenesulfonamide. This is often the rate-limiting step for aryl chlorides. The electron-withdrawing nature of the sulfonamide group at the ortho position helps to activate the C-Cl bond towards this oxidative addition.

  • Transmetalation: The newly formed organopalladium(II) complex then undergoes transmetalation with a copper(I) acetylide species, which is generated in the copper cycle. This step transfers the alkynyl group from copper to palladium.

  • Reductive Elimination: The resulting diorganopalladium(II) complex then undergoes reductive elimination to form the desired alkynylated product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The Copper Cycle: The Alkyne Activator

The copper cycle's primary role is to activate the terminal alkyne:

  • π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne, forming a π-alkyne complex.

  • Deprotonation: In the presence of a base, this complex is deprotonated to form a highly nucleophilic copper(I) acetylide. This species is then ready to participate in the transmetalation step of the palladium cycle.

The Copper-Free Variant: A Streamlined Approach

In some cases, particularly with electron-deficient aryl halides, a copper-free Sonogashira coupling can be employed. In this variation, the deprotonation of the alkyne and its coordination to the palladium center occur without the intermediacy of a copper acetylide.[2] This can be advantageous as it eliminates the potential for alkyne homocoupling (Glaser coupling), an undesired side reaction often promoted by copper catalysts.[1]

Sonogashira_Mechanism Figure 1: Catalytic Cycles of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd_complex Ar-Pd(II)-Cl(L)₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation alkynyl_pd_complex Ar-Pd(II)-C≡CR(L)₂ transmetalation->alkynyl_pd_complex cu_catalyst Cu(I)X transmetalation->cu_catalyst Regeneration reductive_elimination Reductive Elimination alkynyl_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡CR reductive_elimination->product pi_complex [H-C≡CR • Cu(I)]⁺ cu_catalyst->pi_complex H-C≡CR cu_acetylide Cu(I)-C≡CR pi_complex->cu_acetylide + Base - Base-H⁺ cu_acetylide->transmetalation To Pd Cycle base Base base->pi_complex

Caption: Figure 1: Catalytic Cycles of the Sonogashira Coupling

Optimized Reaction Conditions for 2-Chloro-4-halobenzenesulfonamides

The successful coupling of 2-chloro-4-halobenzenesulfonamides hinges on the careful selection of the catalyst system, base, and solvent. The following table summarizes the key parameters and provides rationale for their selection.

ParameterRecommended ConditionRationale & Key Considerations
Palladium Precatalyst PdCl₂(PPh₃)₂ or Pd(OAc)₂PdCl₂(PPh₃)₂ is an air-stable and commonly used precatalyst. Pd(OAc)₂ is also effective, particularly when paired with bulky phosphine ligands.
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs)These ligands promote the oxidative addition of the less reactive aryl chloride and stabilize the active Pd(0) species.
Copper(I) Co-catalyst CuI (Copper(I) Iodide)Essential for the classical Sonogashira mechanism to facilitate alkyne activation. For copper-free conditions, this is omitted.
Base Amine bases (e.g., Et₃N, DIPA) or inorganic bases (e.g., Cs₂CO₃, K₂CO₃)Amine bases can also act as the solvent. Inorganic bases are often used in copper-free protocols and can be more effective for certain substrates.
Solvent Anhydrous polar aprotic solvents (e.g., DMF, Dioxane, Toluene)The choice of solvent can significantly impact reaction rates and solubility of the reagents.
Temperature 80-120 °CHigher temperatures are generally required to overcome the activation barrier for the oxidative addition of aryl chlorides.
Atmosphere Inert (Nitrogen or Argon)Crucial for preventing the degradation of the catalyst and the oxidative homocoupling of the alkyne, especially when using a copper co-catalyst.

Experimental Protocols

The following protocols provide a starting point for the Sonogashira coupling of 2-chloro-4-halobenzenesulfonamides. Optimization may be required depending on the specific alkyne and the nature of the halogen at the 4-position.

Protocol 1: Classical Copper-Cocatalyzed Sonogashira Coupling

This protocol is a robust starting point for a wide range of terminal alkynes.

Protocol_Workflow Figure 2: General Experimental Workflow start Start setup Assemble and dry glassware under inert atmosphere. start->setup reagents Add 2-chloro-4-halobenzenesulfonamide, Pd catalyst, CuI, and ligand to the flask. setup->reagents solvent_alkyne Add anhydrous solvent and terminal alkyne. reagents->solvent_alkyne base Add base to the reaction mixture. solvent_alkyne->base reaction Heat the reaction to the desired temperature and monitor progress by TLC/GC-MS. base->reaction workup Cool, dilute with organic solvent, and filter. reaction->workup extraction Perform aqueous workup and extract the organic layer. workup->extraction purification Dry, concentrate, and purify the crude product by column chromatography. extraction->purification end End purification->end

Caption: Figure 2: General Experimental Workflow

Materials:

  • 2-chloro-4-halobenzenesulfonamide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

  • CuI (0.06 mmol, 6 mol%)

  • Anhydrous triethylamine (Et₃N) (3.0 mmol)

  • Anhydrous DMF (5 mL)

Procedure:

  • To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-halobenzenesulfonamide (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous DMF (5 mL) and the terminal alkyne (1.2 mmol) via syringe.

  • Add anhydrous triethylamine (3.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(alkynyl)-4-halobenzenesulfonamide.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended when alkyne homocoupling is a significant issue or when the substrate is sensitive to copper salts.

Materials:

  • 2-chloro-4-halobenzenesulfonamide (1.0 mmol)

  • Terminal alkyne (1.5 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous dioxane (5 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 mmol) and XPhos (0.04 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous dioxane (2 mL) and stir at room temperature for 10 minutes to form the active catalyst complex.

  • In a separate flask, add 2-chloro-4-halobenzenesulfonamide (1.0 mmol) and cesium carbonate (2.0 mmol).

  • Evacuate and backfill this flask with an inert gas.

  • Transfer the pre-formed catalyst solution to the flask containing the sulfonamide and base via cannula.

  • Add the terminal alkyne (1.5 mmol) and the remaining anhydrous dioxane (3 mL) to the reaction mixture.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction as described in Protocol 1.

  • Follow the same workup and purification procedure as outlined in Protocol 1.

Selectivity in Di-halogenated Systems

For substrates where the 4-halo substituent is bromine or iodine, selective coupling at the more reactive C-Br or C-I bond can be achieved under milder conditions, leaving the C-Cl bond intact for subsequent functionalization. However, the primary focus of this guide is the coupling at the C-Cl position, which generally requires more forcing conditions that may also lead to reaction at a C-Br or C-I bond if present. Careful optimization of temperature and reaction time is crucial to achieve the desired selectivity.

Troubleshooting and Final Remarks

  • Low Yield: If the reaction stalls or gives a low yield, consider increasing the catalyst and ligand loading, using a more electron-rich and bulky ligand, or increasing the reaction temperature. Ensure all reagents and solvents are strictly anhydrous.

  • Alkyne Homocoupling: If significant amounts of the Glaser coupling product are observed in the copper-cocatalyzed protocol, switch to the copper-free conditions.

  • Dehalogenation: In some cases, reduction of the aryl halide can occur as a side reaction. Using a less polar solvent or a different base may mitigate this issue.

The protocols and guidelines presented herein provide a robust framework for researchers to successfully perform the Sonogashira coupling on the challenging yet valuable 2-chloro-4-halobenzenesulfonamide scaffolds. By understanding the underlying mechanistic principles and carefully selecting the reaction parameters, these versatile building blocks can be efficiently transformed into a diverse array of complex molecules for applications in drug discovery and materials science.

References

  • A palladium-catalyzed reaction of 2-alkynylbromobenzene with 2-(2-alkynyl)benzenesulfonamide. RSC Advances. [Link]

  • Microwave-Promoted Copper-Free Sonogashira–Hagihara Couplings of Aryl Imidazolylsulfonates in Water. SciSpace. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Efficient copper-free PdCl2(PCy3)2-catalyzed Sonogashira coupling of aryl chlorides with terminal alkynes. PubMed. [Link]

  • Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. ResearchGate. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. Semantic Scholar. [Link]

  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC. [Link]

  • Palladium-Catalyzed Regio- and Stereoselective C–H Alkynylation of Conjugated Dienols. ACS Publications. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

  • Palladium-Catalyzed Heck Alkynylation of Benzyl Chlorides. ResearchGate. [Link]

  • What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. ResearchGate. [Link]

  • Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. ResearchGate. [Link]

  • Sonogashira Coupling. SynArchive. [Link]

  • Palladium-catalyzed regioselective C–H alkynylation of indoles with haloalkynes: access to functionalized 7-alkynylindoles. RSC Publishing. [Link]

  • Palladium-catalyzed alkenylation and alkynylation of ortho-C(sp 2)-H bonds of benzylamine picolinamides. Penn State Research Database. [Link]

  • Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)} 2 ] Complexes. Hydrogen Chloride as a Coupling Product. Co-catalytic Effect of Water. Preprints.org. [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. [Link]

Sources

Application Note: Preparation of Isoform-Selective Sulfonamide-Based Carbonic Anhydrase Inhibitors via CuAAC

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Carbonic anhydrases (CAs, EC 4.2.1.1) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide. While cytosolic isoforms (hCA I and hCA II) are widely distributed and involved in normal physiological processes, the transmembrane isoforms (hCA IX and hCA XII) are highly overexpressed in hypoxic tumor microenvironments. These tumor-associated isoforms regulate intracellular pH, promoting tumor survival, proliferation, and metastasis[1].

Primary sulfonamides (


) represent the classical pharmacophore for CA inhibition. The sulfonamide group acts as a Zinc-Binding Group (ZBG); in its anionic form (

), it coordinates directly to the

ion in the enzyme's active site, displacing the zinc-bound water molecule[2]. However, simple sulfonamides often lack selectivity, leading to off-target side effects.

To achieve isoform selectivity, drug development professionals employ the "Tail Approach" . By appending diverse chemical tails to the sulfonamide ZBG, researchers can exploit the variable amino acid residues located in the middle and outer rims of the CA active site. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—a premier "click chemistry" reaction—is the gold standard for this modular synthesis[3]. The resulting 1,4-disubstituted 1,2,3-triazole is not merely a passive linker; it acts as a rigid, metabolically stable bioisostere of an amide bond, capable of participating in critical hydrogen bonding and dipole-dipole interactions within the enzyme cleft[4].

G Hypoxia Tumor Hypoxia (Microenvironment) HIF1a HIF-1α Activation Hypoxia->HIF1a CAIX CA IX / XII Overexpression (Transmembrane) HIF1a->CAIX Acid Extracellular Acidification (pH Drop) CAIX->Acid Survival Tumor Survival & Metastasis Acid->Survival Drug Triazole-Sulfonamide CAI (Target Drug) Drug->CAIX Inhibits Zinc Active Site

Caption: Mechanism of CA IX in tumor hypoxia and targeted inhibition by triazole-sulfonamides.

Structure-Activity Relationship (SAR) Data

The modularity of the CuAAC reaction allows for the rapid generation of compound libraries to probe SAR. By reacting a core azido-benzenesulfonamide with various terminal alkynes (bearing aliphatic, aromatic, or carbohydrate tails), researchers can fine-tune the inhibitor's affinity for the extracellular domains of hCA IX and XII while minimizing binding to cytosolic hCA I and II[1].

Table 1: Representative Inhibition Constants (


) of Triazole-Linked Sulfonamides 
Compound / Tail TypehCA I (

, nM)
hCA II (

, nM)
hCA IX (

, nM)
hCA XII (

, nM)
Selectivity (IX vs II)
Acetazolamide (Clinical Control)25012255.70.48 (Prefers II)
Azido-sulfonamide (Precursor)>10,0003501451102.41
Triazole-Sulfonamide (Aliphatic Tail)1,50075538.912.4~19.4 (Prefers IX)
Triazole-Sulfonamide (Galactose Tail)>10,00041.59.78.5~4.3 (Prefers IX)

Data synthesized from representative CuAAC-derived benzenesulfonamides targeting tumor-associated isoforms[1].

Synthetic Strategy & Workflow

The parallel synthesis workflow leverages the bioorthogonal nature of CuAAC. The reaction tolerates aqueous conditions, requires no protecting groups for most functional tails, and proceeds with absolute regioselectivity to yield the 1,4-disubstituted isomer[5].

Workflow Azide Azido-Sulfonamide (ZBG Building Block) Reaction CuAAC Reaction (t-BuOH/H2O, rt) Azide->Reaction Alkyne Terminal Alkyne (Tail Diversity) Alkyne->Reaction Catalyst CuSO4 + Na Ascorbate (In situ Cu(I) generation) Catalyst->Reaction Product 1,4-Disubstituted 1,2,3-Triazole CAI Reaction->Product Purification Aqueous Precipitation & Recrystallization Product->Purification

Caption: Parallel synthesis workflow for triazole-linked sulfonamide CAIs via CuAAC.

Self-Validating Experimental Protocol

This protocol details the synthesis of a triazole-linked benzenesulfonamide library. It is designed with built-in causality explanations and visual validation checkpoints to ensure high-fidelity execution.

Materials Required:
  • Building Blocks: 4-azidobenzenesulfonamide (1.0 eq), Terminal alkyne library (1.1 eq).

  • Catalyst System: Copper(II) sulfate pentahydrate (

    
    , 0.05 eq), Sodium ascorbate (0.15 eq).
    
  • Solvent: tert-Butanol / Water (

    
    -BuOH/
    
    
    
    , 1:1 v/v).
Step-by-Step Methodology:

Step 1: Reagent Preparation & Safety Check

  • Action: In a 20 mL scintillation vial, dissolve 4-azidobenzenesulfonamide (1.0 mmol) and the selected terminal alkyne (1.1 mmol) in 4 mL of

    
    -BuOH.
    
  • Causality: A slight excess of the alkyne ensures complete consumption of the azido-sulfonamide, which is typically harder to separate from the final product.

  • Safety Note: Ensure the azido building block adheres to the "Rule of Six" (at least six carbon atoms or other atoms per energetic azide group) to mitigate explosive hazards.

Step 2: Catalyst Generation (In Situ)

  • Action: In a separate vial, dissolve

    
     (0.05 mmol) and sodium ascorbate (0.15 mmol) in 4 mL of deionized 
    
    
    
    .
  • Causality: Sodium ascorbate acts as a mild reducing agent to convert the inactive

    
     precatalyst into the catalytically active 
    
    
    
    species. The 3:1 ratio of ascorbate to copper maintains the copper in the +1 oxidation state throughout the reaction, preventing the oxidative homocoupling of alkynes (Glaser coupling).
  • Self-Validation Checkpoint: The initial aqueous copper sulfate solution will be pale blue. Upon the addition of sodium ascorbate, the solution will rapidly transition to pale yellow or colorless . This color change is a direct visual confirmation that the active

    
     catalyst has been successfully generated.
    

Step 3: Cycloaddition Reaction

  • Action: Add the aqueous catalyst solution dropwise to the stirring

    
    -BuOH solution containing the substrates. Stir the mixture vigorously at room temperature for 6–12 hours.
    
  • Causality: The biphasic/micellar nature of the

    
    -BuOH/
    
    
    
    mixture promotes the aggregation of the hydrophobic alkyne and azide, accelerating the reaction rate through the hydrophobic effect.
  • Self-Validation Checkpoint: Monitor the reaction via TLC (Eluent: EtOAc/Hexanes 1:1). The azido-sulfonamide starting material is highly UV-active. The formation of a new, highly polar spot (lower

    
    ) indicates product formation.
    

Step 4: Quenching & Precipitation

  • Action: Once TLC indicates complete consumption of the azide, pour the reaction mixture into 20 mL of ice-cold water and stir for 15 minutes.

  • Causality: The sudden increase in aqueous polarity forces the highly crystalline 1,4-disubstituted 1,2,3-triazole sulfonamide to crash out of solution. Meanwhile, the copper salts and excess sodium ascorbate remain fully dissolved in the aqueous phase.

  • Self-Validation Checkpoint: A dense, white to off-white precipitate will form immediately upon addition to the ice water.

Step 5: Purification & Validation

  • Action: Isolate the precipitate via vacuum filtration. Wash the filter cake sequentially with cold water (

    
     mL) to remove residual copper, and then with cold diethyl ether (
    
    
    
    mL) to remove any unreacted trace alkyne. Recrystallize from hot ethanol if necessary.
  • Validation: Analyze the purified product via

    
    -NMR. The appearance of a sharp singlet integrating to 1H in the aromatic region (typically 
    
    
    
    8.0 - 8.8 ppm) definitively confirms the formation of the 1,2,3-triazole proton, validating the success of the click reaction.

References

1. - ChemRxiv[3] 2. - MDPI[4] 3. - ACS Publications[1] 4. - PMC[2] 5. - Taylor & Francis[5]

Sources

Application Note: Reagents and Protocols for Synthesizing 2-Chloro-4-ethynyl-benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

In the landscape of rational drug design, 2-Chloro-4-ethynyl-benzenesulfonamide has emerged as a highly versatile pharmacophore and synthetic building block. This compound is engineered with two functionally critical domains:

  • The Primary Sulfonamide (-SO₂NH₂): Acting as a potent Zinc-Binding Group (ZBG), this moiety coordinates directly with the catalytic Zn²⁺ ion located in the active site of Carbonic Anhydrase (CA) metalloenzymes, displacing the zinc-bound water/hydroxide ion essential for catalytic hydration of CO₂ 1.

  • The Terminal Alkyne (-C≡CH): This acts as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" .

The causality behind utilizing this specific precursor lies in the resulting 1,2,3-triazole ring. Far from being a mere passive linker, the rigid triazole actively participates in dipole interactions and hydrogen bonding within the enzyme's middle and outer exosite regions. By coupling the alkyne with various tailored azides, researchers can dictate isoform selectivity—for instance, designing membrane-impermeant inhibitors that selectively target tumor-associated CA IX and XII over off-target cytosolic CA I and II 2. The addition of the 2-chloro substituent on the benzene ring provides steric bulk and electronic modulation, which increases metabolic stability and prevents unwanted intramolecular cyclization 3.

Pathway A 2-Chloro-4-ethynyl- benzenesulfonamide C CuAAC Cycloaddition Cu(I) Catalysis A->C B Azide Library (R-N3) B->C D 1,4-Disubstituted Triazole Derivative C->D E Sulfonamide ZBG Coordinates Zn2+ D->E F Triazole & R-Group Exosite Interaction D->F G Isoform-Selective CA Inhibition E->G F->G

Workflow of CuAAC synthesis and target engagement of CA inhibitors.

Reagent Selection and Causality

To ensure high-yielding, regioselective formation of the 1,4-disubstituted triazole, the choice of reagents must be thermodynamically and kinetically justified:

  • Catalyst System (CuSO₄·5H₂O + Sodium Ascorbate): We utilize Cu(II) reduced in situ to Cu(I) by sodium ascorbate. Causality: Storing pure Cu(I) salts is problematic due to rapid oxidation in the presence of air. Generating Cu(I) in situ ensures a continuous supply of the active catalytic species, driving the reaction to completion while tolerating aqueous conditions .

  • Ligand (TBTA or THPTA): Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is employed to stabilize the Cu(I) oxidation state. Causality: Without a stabilizing ligand, Cu(I) can disproportionate into Cu(0) and Cu(II), halting the reaction and producing unwanted alkyne homocoupling (Glaser coupling) byproducts .

  • Solvent Matrix (t-BuOH / H₂O 1:1 v/v): Causality: Water accelerates the cycloaddition by enforcing hydrophobic packing of the alkyne and azide, while tert-butanol ensures the organic precursors and the TBTA ligand remain fully solvated.

Experimental Protocol: CuAAC Synthesis

This protocol is designed as a self-validating system . Visual and analytical checkpoints are embedded to ensure experimental integrity without relying solely on end-point analysis.

Step-by-Step Methodology
  • Preparation of the Reaction Matrix:

    • In a 25 mL round-bottom flask, dissolve 2-Chloro-4-ethynyl-benzenesulfonamide (1.0 eq, 0.5 mmol) and the desired Azide (1.1 eq, 0.55 mmol) in 4 mL of tert-butanol.

    • Add 4 mL of deionized water. The mixture may become slightly cloudy.

  • Catalyst Complexation:

    • In a separate vial, dissolve CuSO₄·5H₂O (0.05 eq, 0.025 mmol) and TBTA (0.05 eq, 0.025 mmol) in 1 mL of solvent mixture. Add this to the main reaction flask.

  • Initiation and In Situ Validation:

    • Add Sodium Ascorbate (0.2 eq, 0.1 mmol) freshly dissolved in 0.5 mL of water dropwise to the stirring mixture.

    • Self-Validation Checkpoint 1 (Visual): The reaction mixture must immediately shift from a pale blue (Cu²⁺) to a colorless or pale yellow suspension (Cu⁺). If the blue/green color persists or returns, oxidation has occurred; add an additional 0.1 eq of sodium ascorbate until the color dissipates.

  • Reaction Monitoring:

    • Stir at room temperature for 12–24 hours.

    • Self-Validation Checkpoint 2 (Analytical): Perform TLC (Hexane:EtOAc 1:1). The consumption of the alkyne precursor (which typically fluoresces strongly under shortwave UV 254 nm) confirms reaction progression.

  • Quenching and Purification:

    • Quench the reaction by adding 10 mL of saturated EDTA disodium salt solution. Causality: EDTA chelates the copper, pulling it entirely into the aqueous phase and preventing heavy metal contamination of the final API.

    • Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify via flash column chromatography or recrystallization from ethanol.

Protocol S1 Step 1: Reagent Mixing Alkyne + Azide in t-BuOH/H2O S2 Step 2: Catalyst Addition CuSO4 + Sodium Ascorbate S1->S2 S3 Step 3: In Situ Validation Blue to Colorless/Yellow Shift S2->S3 Cu(II) -> Cu(I) S4 Step 4: Reaction Quench EDTA Wash (Removes Cu) S3->S4 TLC Confirmed S5 Step 5: Isolation Precipitation / Chromatography S4->S5

Self-validating step-by-step workflow for CuAAC synthesis.

Advanced Application: Target-Guided In Situ Click Chemistry

Beyond traditional synthesis, 2-Chloro-4-ethynyl-benzenesulfonamide can be utilized in Target-Guided Synthesis (TGS) . In this paradigm, the Carbonic Anhydrase enzyme itself acts as the reaction vessel.

By incubating the alkyne precursor with a library of azides in the presence of hCA II (without copper catalyst), the enzyme's active site binds the sulfonamide (ZBG), holding the alkyne in a specific orientation. Only the azide that perfectly fits into the adjacent exosite will undergo a spontaneous, enzyme-templated [3+2] cycloaddition 4. This allows researchers to rapidly identify the most potent and selective inhibitors directly from the biological target.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The hybridization of the benzenesulfonamide moiety with a triazole ring yields highly selective inhibitors. The table below summarizes the inhibitory activity (Kᵢ) of representative 2-Chloro-4-ethynyl-benzenesulfonamide derivatives against various human CA isoforms, demonstrating the profound impact of the azide-derived R-group on isoform selectivity 5.

CompoundAzide-Derived R-GrouphCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)hCA XII Kᵢ (nM)Selectivity Ratio (hCA II / hCA IX)
Precursor N/A (Alkyne only)450.025.032.040.00.78
Derivative 3c 4-Fluorophenyl>10002.8217.0>100077.5
Derivative 3j 3,5-Dimethylphenyl>10003.8450.0>1000118.4

Note: Data highlights how specific aryl azides (e.g., 4-Fluorophenyl) drastically increase potency toward hCA II while abolishing affinity for hCA I and XII, validating the exosite-targeting strategy.

References

  • National Institutes of Health (PMC). Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. Available at:[Link]

  • National Institutes of Health (PMC). Click Chemistry and Radiochemistry: An Update. Available at:[Link]

  • MDPI. Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. Available at: [Link]

  • PubMed. Click chemistry-based synthesis of new benzenesulfonamide derivatives bearing triazole ring as selective carbonic anhydrase II inhibitors. Available at: [Link]

Sources

Procedure for sulfonamide group protection during ethynyl coupling

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Protection of Sulfonamide Groups in Sonogashira Cross-Coupling

Part 1: Executive Summary

The Sonogashira cross-coupling reaction is a cornerstone of medicinal chemistry for constructing


 bonds. However, substrates containing primary sulfonamides (

) present a distinct synthetic challenge. The acidic N-H protons (

) can quench the stoichiometric base required for the catalytic cycle and coordinate tightly to the Palladium(II) or Copper(I) species, leading to catalyst sequestration (poisoning) and stalled conversion.

This Application Note details two robust, field-proven protocols for masking sulfonamide functionality: Boc (tert-butyloxycarbonyl) and DMB (2,4-dimethoxybenzyl) protection. These strategies ensure catalyst longevity, prevent N-arylation side reactions, and allow for high-yielding ethynyl coupling.

Part 2: Mechanistic Rationale & Strategy

The Interference Mechanism

In an unprotected state, the sulfonamide functionality acts as a "catalyst sink." Upon exposure to the amine base (e.g.,


) used in Sonogashira coupling, the sulfonamide is deprotonated to form a sulfonamidate anion. This species is a competent ligand for 

, displacing the labile phosphine ligands or blocking the coordination site required for the oxidative addition of the aryl halide.

Figure 1: Catalyst Poisoning vs. Protected Pathway

Sonogashira_Interference Start Sulfonamide Substrate (R-SO2NH2) Anion Sulfonamidate Anion (R-SO2NH-) Start->Anion Deprotonation Protected Protected Sulfonamide (R-SO2NH-PG) Start->Protected + Protecting Group Base Base (Et3N) Poison Pd-Complex Sequestration (Catalyst Poisoning) Anion->Poison Coordination Fail Low Yield / Stalled Reaction Poison->Fail Cycle Pd(0)/Cu(I) Catalytic Cycle (Oxidative Addition -> Transmetallation) Protected->Cycle Sonogashira Conditions Product Coupled Product (R-SO2NH-PG-Alkyne) Cycle->Product Reductive Elimination

Caption: Path A illustrates the catalyst poisoning mechanism by unprotected sulfonamides. Path B demonstrates the successful catalytic cycle enabled by N-protection.

Strategic Selection Guide
FeatureBoc Protection (Protocol A)DMB Protection (Protocol B)
Reagents

, DMAP (cat.)
DMB-Cl, Base (or DMB-OH, Mitsunobu)
Stability Stable to base; labile to strong acid / heat.Stable to base; highly acid-labile.[1]
Deprotection TFA/DCM or HCl/Dioxane.TFA (mild) or Oxidative (DDQ/CAN).[1]
Best For Routine synthesis; high-throughput chemistry.Orthogonal protection; acid-sensitive substrates.[1][2][3]
Atom Economy High (CO2/tBuOH byproducts).Moderate (DMB group is larger).

Part 3: Experimental Protocols

Protocol A: The Boc-Protection Strategy (Standard)

Rationale: The tert-butyloxycarbonyl (Boc) group is the industry standard due to the ease of installation and the volatility of its deprotection byproducts (


, isobutylene/t-BuOH), simplifying workup.

Step 1: Protection

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the sulfonamide (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Activation: Add DMAP (4-Dimethylaminopyridine) (0.1 equiv). Note: DMAP acts as a nucleophilic catalyst, significantly accelerating the attack on the anhydride.

  • Reagent Addition: Add Triethylamine (

    
    ) (1.2 equiv) followed by dropwise addition of Di-tert-butyl dicarbonate (
    
    
    
    ) (1.2 equiv) dissolved in minimal DCM.
  • Monitoring: Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (visualize with UV or Ninhydrin). The product will be less polar than the starting material.

  • Workup: Quench with 1M HCl (to remove DMAP/Et3N). Extract with DCM.[1][3] Wash organic layer with brine, dry over

    
    , and concentrate.
    

Step 2: Sonogashira Coupling

  • Catalyst Prep: To a Schlenk flask, add

    
    -Boc-sulfonamide aryl halide (1.0 equiv), 
    
    
    
    (0.05 equiv), and CuI (0.02 equiv).
  • Atmosphere: Evacuate and backfill with Argon (x3).

  • Solvent/Base: Add degassed THF (or DMF) and

    
     (3.0 equiv).
    
  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir at RT (for iodides) or 60°C (for bromides) for 4–12 hours.

  • Validation: The solution typically turns from yellow to dark brown/black as Pd(0) colloidal species form (indicative of active catalysis).

Step 3: Deprotection

  • Reaction: Dissolve the coupled product in DCM. Add TFA (Trifluoroacetic acid) to a final concentration of 20% v/v.[3]

  • Duration: Stir at RT for 1–2 hours.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (x3) to remove residual TFA.

Protocol B: The DMB-Protection Strategy (Acid-Sensitive)

Rationale: The 2,4-dimethoxybenzyl (DMB) group is far more acid-labile than Boc or PMB due to the synergistic electron-donating effects of the two methoxy groups. This allows deprotection under milder conditions, preserving other acid-sensitive moieties.[1][4]

Step 1: Protection (Alkylation Method)

  • Setup: Dissolve sulfonamide (1.0 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation: Add

    
     (2.0 equiv) or NaH (1.1 equiv, 60% dispersion) at 0°C. Stir for 15 min.
    
  • Alkylation: Add 2,4-Dimethoxybenzyl chloride (DMB-Cl) (1.1 equiv).

  • Reaction: Warm to RT and stir for 3–6 hours.

  • Workup: Dilute with water (precipitates the product often) or extract with EtOAc. Wash extensively with water/LiCl to remove DMF.

Step 2: Sonogashira Coupling Follow the same procedure as Protocol A. The DMB group is completely stable to the basic amine conditions of the coupling.

Step 3: Deprotection Option A (Acidic): Treat with 1-5% TFA in DCM (much milder than Boc removal). The reaction is often instant and turns bright red/purple (formation of the stabilized benzyl cation). Option B (Oxidative): Treat with DDQ (1.2 equiv) in DCM/Water (10:1) at RT. This is useful if the molecule contains extremely acid-sensitive groups (like acetals).

Part 4: Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
No Reaction (Coupling) Catalyst PoisoningEnsure sulfonamide is fully protected (check NMR for NH proton). Increase catalyst load to 10% Pd / 5% Cu.
Homocoupling (Glaser) Oxygen presentDegas solvents more thoroughly (freeze-pump-thaw). Add alkyne slowly.
Incomplete Protection Steric hindranceFor Boc: Increase DMAP to 0.5 equiv or heat to 40°C. For DMB: Switch to Mitsunobu conditions (DMB-OH, DEAD,

).
Precipitate in Coupling Ammonium salt formationThis is normal (

). Ensure stirring is vigorous to maintain suspension.

Part 5: References

  • Mechanism of Sulfonamide Interference:

    • Shekhar, S., et al. (2011). "A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates." Journal of Organic Chemistry.

  • Boc Protection Protocol:

    • Basel, Y., & Hassner, A. (2001). "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols." The Journal of Organic Chemistry.

  • Sonogashira Coupling Methodology:

    • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews.

  • DMB Protection & Deprotection:

    • Javorskis, T., & Orentas, E. (2017).[5] "Chemoselective Deprotection of Sulfonamides Under Acidic Conditions." The Journal of Organic Chemistry.

  • General Protecting Group Strategies:

    • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.

Sources

Application Note: Precision Fragment-Based Discovery Utilizing 2-Chloro-4-ethynyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of 2-Chloro-4-ethynyl-benzenesulfonamide (referred to herein as Fragment 2C-4E ) as a high-utility anchor in Fragment-Based Drug Discovery (FBDD). Unlike generic sulfonamide fragments, 2C-4E combines a privileged zinc-binding pharmacophore (sulfonamide) with a bioorthogonal ligation handle (alkyne) and a selectivity-modulating substituent (ortho-chlorine).

This molecule is primarily deployed in two advanced workflows:

  • Kinetic Target-Guided Synthesis (KTGS): Using the target protein itself to catalyze the synthesis of high-affinity inhibitors.[1]

  • Combinatorial "Click" Library Generation: Rapid expansion of the fragment into the S2/S3 sub-pockets of metalloenzymes, specifically Carbonic Anhydrases (CAs).

Chemical Rationale & Mechanism[2]

Structural Anatomy

The efficacy of 2C-4E relies on three distinct structural components:

  • The Warhead (Sulfonamide, -SO₂NH₂): Acts as the primary anchor, coordinating with the Zn(II) ion in the active site of metalloenzymes (e.g., CA-II, CA-IX, CA-XII).

  • The Modulator (2-Chloro):

    • Electronic Effect: Lowers the pKa of the sulfonamide amide, enhancing acidity and strengthening the Zn-N interaction.

    • Steric Effect: Induces a twist in the phenyl ring relative to the sulfonamide bond, often improving selectivity for tumor-associated isoforms (CA-IX) over cytosolic ones (CA-II).

  • The Ligation Handle (4-Ethynyl): A rigid, linear alkyne positioned para to the sulfonamide. It extends towards the solvent-exposed rim or hydrophobic sub-pockets, serving as a sterile site for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Mechanistic Workflow

The following diagram illustrates the logic of using 2C-4E in a KTGS workflow versus a standard screening workflow.

FBDD_Workflow Fragment 2-Chloro-4-ethynyl- benzenesulfonamide KTGS KTGS Pathway (In Situ Click) Fragment->KTGS Incubate ChemSyn Parallel Chemical Synthesis (CuAAC) Fragment->ChemSyn Target Target Protein (e.g., Carbonic Anhydrase) Target->KTGS Templates Reaction AzideLib Azide Fragment Library (R-N3) AzideLib->KTGS Incubate AzideLib->ChemSyn Hit Bidentate Ligand (High Affinity) KTGS->Hit Irreversible Ligation Screen Biophysical Screening (SPR / TSA) ChemSyn->Screen 96-well plate Screen->Hit Hit Selection

Figure 1: Dual workflow showing Kinetic Target-Guided Synthesis (top) vs. Parallel Synthesis (bottom).

Protocol A: Kinetic Target-Guided Synthesis (KTGS)

Objective: Use the target enzyme (e.g., Carbonic Anhydrase II or IX) to select the best complementary azide fragment from a library, forming a triazole in situ.

Materials[3][4][5]
  • Target Protein: Recombinant Human CA-II or CA-IX (purity >95%, active site titrated).

  • Anchor: 2-Chloro-4-ethynyl-benzenesulfonamide (100 mM stock in DMSO).

  • Library: Diversity set of organic azides (100 mM stock in DMSO).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl (must be azide/alkyne free).

  • Analysis: LC-MS/MS (Triple Quadrupole or Q-TOF).

Experimental Steps[5][6][7][8]
  • Protein Preparation: Dilute the target protein to 15 µM in the reaction buffer. Note: High concentration is required to drive the bimolecular reaction kinetics.

  • Reaction Assembly (96-well plate):

    • Test Well: 15 µM Protein + 200 µM 2C-4E + 200 µM Azide Fragment (Single or Pools of 5).

    • Control Well (Blank): Buffer + 200 µM 2C-4E + 200 µM Azide Fragment (No Protein).

    • Volume: 100 µL per well.

  • Incubation: Incubate plates at 37°C for 24–72 hours. Critical: Seal plates to prevent evaporation. The reaction relies on the protein holding the alkyne and azide in proximity for days to overcome the activation energy barrier without copper.

  • Quenching & Extraction:

    • Add 100 µL of cold Acetonitrile (MeCN) to precipitate the protein and stop the reaction.

    • Centrifuge at 4,000 rpm for 20 minutes at 4°C.

    • Collect the supernatant for LC-MS analysis.

  • Hit Identification (SIM Mode): Analyze supernatants using Selected Ion Monitoring (SIM) for the expected mass of the triazole product.

    • Hit Criteria: A peak area in the Test Well that is >5x higher than the Control Well.

Protocol B: High-Throughput "Click" Library Generation

Objective: Chemically synthesize a library of 1,2,3-triazoles using 2C-4E as the scaffold, then screen for inhibition.

Reagents[4][5][9][10][11][12]
  • Catalyst: CuSO₄[2]·5H₂O (100 mM in water).

  • Reductant: Sodium Ascorbate (500 mM in water).

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) to protect Cu(I) from oxidation.

  • Solvent: DMSO/t-Butanol/Water (1:1:1).

Synthesis Protocol (Parallel Format)
  • Master Mix Preparation: Prepare a solution containing:

    • 2C-4E (Final conc: 10 mM).

    • CuSO₄ (0.5 mM, 5 mol%).

    • THPTA (1.0 mM, 10 mol%).

    • Sodium Ascorbate (2.0 mM, 20 mol%).

  • Library Dispensing: Dispense 10 µL of Azide Library (100 mM in DMSO) into each well of a chemically resistant 96-well plate.

  • Reaction Initiation: Add 90 µL of the Master Mix to each well. Final Volume: 100 µL. Final Fragment Conc: ~9 mM (slight excess of azide ensures full consumption of the alkyne anchor).

  • Reaction Conditions: Shake at room temperature (25°C) for 16 hours.

  • Purification (Optional but Recommended): While crude mixtures can often be screened directly if copper is chelated, for high-fidelity data:

    • Evaporate solvent.[3]

    • Resuspend in DMSO.

    • Pass through a scavenging resin (e.g., QuadraPure™ TU) to remove Copper.

Screening Data Table (Example)
Compound IDAzide Fragment (R-N3)Yield (%)CA-II IC50 (nM)CA-IX IC50 (nM)Selectivity (II/IX)
2C-4E (Parent)N/A-120450.37
Lib-A01 Benzyl azide921581.8
Lib-B04 4-F-Phenyl azide88852.1 40.4
Lib-C09 PEG3-azide95>1000800~1

Table 1: Representative data showing how the "Click" extension (Lib-B04) significantly improves potency and selectivity compared to the parent anchor.

Biophysical Validation (SPR)

Once hits are identified from KTGS or the Synthetic Library, validation of binding kinetics is required.

Surface Plasmon Resonance (SPR) Setup
  • Chip: CM5 (Carboxymethylated dextran).

  • Immobilization: Amine coupling of Human CA-II/IX (Target ~2000 RU).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, 1% DMSO).

Injection Strategy
  • Single Cycle Kinetics: Inject increasing concentrations of the hit (e.g., 0.1 µM, 0.5 µM, 2.5 µM, 12.5 µM, 62.5 µM) without regeneration between injections.

  • Dissociation: Allow 600s dissociation time to detect slow-off rates characteristic of high-affinity bidentate binders.

Pathway Logic & Troubleshooting

The following diagram details the decision matrix for optimizing the fragment campaign.

Optimization_Logic Start Start: 2C-4E Anchor Solubility Check Solubility (PBS pH 7.4) Start->Solubility IsSoluble Soluble > 100µM? Solubility->IsSoluble Proceed Proceed to KTGS IsSoluble->Proceed Yes Modify Modify Anchor (Remove Cl or add PEG) IsSoluble->Modify No Result Analyze KTGS Results Proceed->Result Enrichment Enrichment Factor? Result->Enrichment HighEnrich Hit Validated Scale up Synthesis Enrichment->HighEnrich > 5x NoEnrich Steric Clash? Check Linker Length Enrichment->NoEnrich < 2x

Figure 2: Decision matrix for fragment solubility and KTGS hit validation.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link

  • Mocharla, V. P., Colasson, B., Lee, L. V., et al. (2004). In Situ Click Chemistry: Enzyme-Generated Inhibitors of Carbonic Anhydrase II. Angewandte Chemie, 117(1), 118–122. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[4] Nature Reviews Drug Discovery, 7, 168–181. Link

  • Krasavin, M., et al. (2026). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 31(2), 318.[5] Link

  • Ewies, E. F., et al. (2023).[4][6] Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Bioconjugation methods using ethynyl-tagged benzenesulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Bioconjugation and Activity-Based Protein Profiling Using Ethynyl-Tagged Benzenesulfonamides

Executive Summary

The selective interrogation of metalloenzymes within complex proteomes requires highly specific chemical tools. Carbonic anhydrases (CAs), a family of zinc-dependent metalloenzymes critical for pH homeostasis and tumor survival, are prime targets for such profiling[1]. This application note details the use of ethynyl-tagged benzenesulfonamides (e.g., 4-ethynylbenzenesulfonamide) as Activity-Based Probes (ABPs). By coupling the innate affinity of the benzenesulfonamide warhead with Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) bioconjugation, researchers can achieve highly sensitive, self-validating target engagement profiling in live cells[2].

Mechanistic Rationale & Chemical Logic

The design of an effective bioconjugation workflow relies on balancing target affinity with bioorthogonality.

  • The Warhead (Zinc-Binding Group): The primary sulfonamide moiety (

    
    ) acts as a privileged zinc-binding group. Upon entering the CA active site, the sulfonamide nitrogen deprotonates and coordinates directly with the catalytic 
    
    
    
    ion, displacing the native zinc-bound water molecule[1].
  • The Bioorthogonal Tag: Appending a terminal ethynyl (alkyne) group creates a sterically unobtrusive tag. Unlike bulky fluorophores that can hinder active-site access and alter cell permeability, the ethynyl group minimally perturbs the drug-target interaction, preserving native binding kinetics[3].

  • The Bioconjugation Strategy (CuAAC): Once the probe engages the target in live cells, the proteome is extracted. CuAAC "click chemistry" is then used to conjugate an azide-functionalized reporter (e.g., TAMRA-azide for in-gel fluorescence or Biotin-azide for LC-MS/MS enrichment). This reaction is utilized post-lysis because it is highly regioselective and proceeds efficiently in complex aqueous lysates without cross-reacting with native biological functional groups[2].

Workflow Visualization

G N1 1. Live Cell Incubation N2 2. Target Engagement (Zinc Binding) N1->N2 N3 3. Cell Lysis & Extraction N2->N3 N4 4. CuAAC Click Bioconjugation N3->N4 N5 5. MS/MS or Fluorescence N4->N5

Workflow of Activity-Based Protein Profiling using ethynyl-benzenesulfonamide.

Quantitative Profiling of CA Probes

The affinity of the probe dictates the required concentration for saturation during live-cell incubation. The table below summarizes the kinetic properties of key benzenesulfonamide-based probes and their derivatives generated via click chemistry[3],[2].

Ligand / ProbeTarget IsoformAffinity (

/

)
Primary Application
4-Ethynylbenzenesulfonamide CA II37 nMIn situ click chemistry / ABPP
Saccharin-triazole derivative CA IX49.5 nMSelective hypoxic tumor targeting
Glycoconjugate sulfonamides CA XII

10 nM
Extracellular CA targeting
Acetazolamide (Control)Broad CA~12 nMCompetitive profiling benchmark

Self-Validating Protocol: CuAAC Bioconjugation for ABPP

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. This methodology is designed as a self-validating system : it inherently controls for non-specific binding, auto-fluorescence, and background click-reactivity.

Phase 1: In Situ Target Engagement
  • Step 1.1: Plate cells (e.g., HeLa or HT-29) to 80% confluency.

  • Step 1.2: Divide cells into three cohorts: [A] Vehicle Control (DMSO), [B] Competitor Control (10

    
    M Acetazolamide), and [C]  Probe (1 
    
    
    
    M 4-Ethynylbenzenesulfonamide).
    • Causality: The competitor cohort [B] is pre-incubated for 30 minutes prior to probe addition. Acetazolamide occupies the CA active sites, preventing the ethynyl probe from binding. This isolates specific active-site engagement from non-specific hydrophobic interactions[1].

  • Step 1.3: Incubate all cohorts with 1

    
    M 4-Ethynylbenzenesulfonamide for 2 hours at 37°C.
    
  • Step 1.4: Wash cells 3x with cold PBS to remove unbound probe.

Phase 2: Proteome Extraction
  • Step 2.1: Lyse cells using cold PBS containing 1% NP-40 and MS-grade protease inhibitors (EDTA-free).

    • Causality: EDTA must be excluded from the lysis buffer. EDTA chelates copper, which will completely inhibit the downstream CuAAC click reaction.

  • Step 2.2: Clarify lysates by centrifugation (14,000 x g, 15 min, 4°C). Quantify protein concentration via BCA assay and normalize all samples to 2 mg/mL.

Phase 3: CuAAC "Click" Bioconjugation

Prepare the click master mix. Order of addition is strictly critical.

  • Step 3.1: To 50

    
    L of normalized lysate, add 1 
    
    
    
    L of Azide-Reporter (e.g., TAMRA-Azide, 100
    
    
    M final).
  • Step 3.2: Pre-mix 1

    
    L of 
    
    
    
    (1 mM final) with 1
    
    
    L of THPTA ligand (100
    
    
    M final), then add to the lysate.
    • Causality: THPTA coordinates

      
      , maintaining its catalytic state while shielding the protein backbone from copper-catalyzed reactive oxygen species (ROS) degradation. Failing to pre-mix THPTA and 
      
      
      
      will result in protein precipitation.
  • Step 3.3: Initiate the reaction by adding 1

    
    L of freshly prepared Sodium Ascorbate (1 mM final).
    
    • Causality: Ascorbate reduces

      
       to the catalytically active 
      
      
      
      in situ.
  • Step 3.4: Incubate for 1 hour at room temperature in the dark. Quench with 4x Laemmli buffer (containing

    
    -mercaptoethanol).
    
Phase 4: Readout & System Validation
  • Step 4.1: Resolve proteins via SDS-PAGE.

  • Step 4.2: Scan the gel using a fluorescence imager (e.g., 532 nm laser for TAMRA).

  • Validation Checkpoint: A successful, validated experiment will display a distinct fluorescent band at ~30 kDa (corresponding to CA isoforms) in Cohort [C]. This band must be absent in Cohort[A] (confirming the signal requires the probe) and significantly diminished/absent in Cohort [B] (confirming the interaction is active-site specific and competable).

References

  • Validating Cellular Target Engagement of 4-Ethynylbenzenesulfonamide: A Comparative Guide Source: Benchchem URL:1

  • An overview of carbohydrate-based carbonic anhydrase inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (PMC) URL:3

  • Kinetic Target-Guided Synthesis: Reaching the Age of Maturity Source: Journal of Medicinal Chemistry (ACS Publications) URL:2

Sources

Application Note: Solvent Selection & Process Engineering for 2-Chloro-4-ethynyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-4-ethynyl-benzenesulfonamide (CAS: N/A for specific isomer, generic class ref) represents a challenging bifunctional scaffold in medicinal chemistry, particularly for Carbonic Anhydrase (CA) inhibitor development. Its utility is defined by two orthogonal reactive handles: a terminal alkyne for C-C or C-N bond formation (Sonogashira/Click) and a polar sulfonamide moiety that dictates solubility.

This guide addresses the primary bottleneck in utilizing this scaffold: Solubility-Reactivity Mismatch. The sulfonamide group demands polar solvents (DMF, DMSO), while the alkyne chemistry often prefers non-polar or specific protic environments to avoid homocoupling or catalyst poisoning. We provide a validated solvent selection matrix, green alternatives (Cyrene™, 2-MeTHF), and self-validating protocols for cross-coupling and click chemistry.

Physicochemical Profile & Solubility Landscape

The sulfonamide (


) group acts as a "solubility anchor," creating strong intermolecular hydrogen bonding networks that render the molecule insoluble in standard non-polar solvents (Hexanes, Toluene, DCM).
Table 1: Solubility Matrix & Solvent Suitability
Solvent ClassRepresentative SolventSolubility RatingReaction CompatibilityWorkup Difficulty
Polar Aprotic (High BP) DMF, DMAc, NMPExcellent High (Universal)High (Requires LiCl wash or high vac)
Polar Aprotic (Low BP) Acetone, THF, MeCNModerate Moderate (Solubility limits conc.)Low (Rotovap compatible)
Protic Methanol, Ethanol,

Good High (Click Chemistry specific)Low
Green / Bio-based Cyrene™ , 2-MeTHFGood High (Click & Sonogashira)Moderate
Non-Polar Toluene, HexanesPoor Low (Requires co-solvent)Low

Technical Insight: While DMF is the default solvent, it poses severe downstream processing risks (residual solvent toxicity). Cyrene (dihydrolevoglucosenone) is emerging as a superior, biodegradable alternative with a dipole moment (


 D) similar to NMP, capable of dissolving sulfonamides while remaining safer.

Workflow Visualization: Solvent Selection Logic

The following decision tree guides the selection process based on the intended chemical transformation and "Green" constraints.

SolventSelection Start Start: Define Reaction ReactionType Reaction Type? Start->ReactionType Sono Sonogashira Coupling ReactionType->Sono Click CuAAC (Click) ReactionType->Click Alk N-Alkylation ReactionType->Alk SonoCheck Catalyst Sensitivity? Sono->SonoCheck SonoSolv1 Anhydrous DMF/TEA (Standard) SonoCheck->SonoSolv1 High Solubility Needed SonoSolv2 2-MeTHF or MeCN (Green/Easy Workup) SonoCheck->SonoSolv2 Easy Workup Priority ClickSolv1 t-BuOH / H2O (1:1) (Sharpless Std) Click->ClickSolv1 Standard ClickSolv2 Cyrene / Water (High Solubility) Click->ClickSolv2 High Conc. Required AlkSolv Acetone / K2CO3 (Reflux) Alk->AlkSolv

Figure 1: Decision matrix for solvent selection based on reaction type and processing priorities.

Protocol A: Sonogashira Coupling (Alkyne Functionalization)

Objective: Coupling 2-Chloro-4-ethynyl-benzenesulfonamide with an Aryl Halide (Ar-I/Br). Challenge: The sulfonamide can poison Pd catalysts; the terminal alkyne is prone to oxidative homocoupling (Glaser reaction) in the presence of


.
Optimized Solvent System: Anhydrous DMF/TEA (or THF/TEA)

While THF is easier to remove, DMF is often required to keep the sulfonamide in solution at the concentrations needed for efficient kinetics (


).
Step-by-Step Methodology:
  • Degassing (Critical): In a reaction vial, dissolve the aryl halide (1.0 equiv) and 2-Chloro-4-ethynyl-benzenesulfonamide (1.1 equiv) in anhydrous DMF. Sparge with Argon for 15 minutes.

    • Why? Oxygen causes alkyne dimerization (Glaser coupling), wasting your starting material.

  • Catalyst Addition: Add

    
     (2-5 mol%) and CuI (1-3 mol%) under a positive stream of Argon.
    
    • Visual Check: The solution should remain yellow/orange. A rapid turn to green/blue indicates oxidation (bad).

  • Base Addition: Add Triethylamine (TEA) (3.0 equiv). Seal the vessel immediately.

  • Reaction: Stir at RT to

    
    . Monitor via LCMS.
    
    • Note: The sulfonamide group is electron-withdrawing, making the alkyne proton more acidic (

      
      ), accelerating the transmetallation step.
      

Protocol B: CuAAC "Click" Chemistry (Triazole Formation)

Objective: Reacting the alkyne with an Azide (


) to form a 1,2,3-triazole.
Challenge: 

instability and solubility of the sulfonamide in aqueous mixtures.
Optimized Solvent System: (1:1) or Cyrene™

The classic Sharpless condition (


) is generally robust. However, if the sulfonamide precipitates, Cyrene  is the recommended alternative.
Step-by-Step Methodology:
  • Dissolution: Suspend 2-Chloro-4-ethynyl-benzenesulfonamide (1.0 equiv) and the Azide (1.0 equiv) in a 1:1 mixture of

    
     and Water.
    
    • Troubleshooting: If the mixture is a slurry, this is acceptable for Click chemistry; the reaction often proceeds on the surface of the solid. If homogeneity is required, switch to DMSO/Water or Cyrene .

  • Catalyst Generation: Add Sodium Ascorbate (10 mol%) followed by

    
     (1-5 mol%).
    
    • Mechanism:[1][2] Ascorbate reduces

      
       to the active 
      
      
      
      species in situ, preventing oxidation.[3]
  • Validation: The reaction should turn a distinct brownish-yellow (active Cu-acetylide species). If it turns bright blue, add more ascorbate (oxygen has oxidized the catalyst).

Advanced Workup: The "LiCl" Strategy for DMF Removal

Removing DMF via rotary evaporation requires high temperatures (


) which can degrade sulfonamides. The following extraction protocol is superior.

Workup Step1 Crude Reaction Mixture (DMF + Product) Step2 Dilute with EtOAc (5x Volume) Step1->Step2 Step3 Wash 1: 5% LiCl (aq) (x3 Cycles) Step2->Step3 Step4 Wash 2: Brine Step3->Step4 Mechanism Mechanism: Li+ coordinates DMF, pulling it into aqueous phase Step3->Mechanism Step5 Dry (Na2SO4) & Concentrate Step4->Step5

Figure 2: The Lithium Chloride wash protocol for efficient DMF removal.

Protocol:

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) or 2-MeTHF (5x reaction volume).

  • Wash the organic layer 3 times with 5% aqueous LiCl solution .[4]

    • Why? Lithium coordinates strongly with the carbonyl oxygen of DMF, significantly increasing its partitioning into the aqueous phase compared to standard water/brine washes.[5]

  • Perform a final wash with brine to remove residual lithium salts.

  • Dry over

    
     and concentrate.
    

References

  • Solubility of Sulfonamides: Martinez, F., et al. "Thermodynamic study of the solubility of some sulfonamides in cyclohexane."[6] J. Braz. Chem. Soc. (2005).[7] Link

  • Sonogashira Coupling Reviews: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews (2007). Link

  • Green Solvents (Cyrene): Sherwood, J., et al. "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chem. Commun. (2014).[8][9] Link

  • Click Chemistry Solvents: Meldal, M., & Tornøe, C. W. "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews (2008). Link

  • DMF Removal Protocol: Comparison of methods for the removal of DMF. University of Rochester, Group Meeting Notes. Link

Sources

Microwave-assisted synthesis of 2-Chloro-4-ethynyl-benzenesulfonamide triazoles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 2-Chloro-4-ethynyl-benzenesulfonamide Triazoles

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 2-chloro-4-ethynyl-benzenesulfonamide triazoles using microwave-assisted Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

These compounds are critical pharmacophores in the development of Carbonic Anhydrase Inhibitors (CAIs) , specifically targeting tumor-associated isoforms hCA IX and XII . The 2-chloro-benzenesulfonamide moiety serves as the zinc-binding group (ZBG), while the triazole linker extends the "tail" to interact with the hydrophobic and hydrophilic halves of the enzyme's active site, enhancing selectivity and potency.

Key Advantages of this Protocol:

  • Speed: Reaction times reduced from 12–24 hours (thermal) to 10–20 minutes (microwave).

  • Yield: Consistent isolated yields >85% due to efficient suppression of byproducts.

  • Safety: Minimized handling time of potentially unstable organic azides.

Retrosynthetic Analysis & Workflow

The synthesis is designed in two phases: the construction of the Alkyne Core (Precursor) and the Microwave Click Assembly (Target).

SynthesisWorkflow Start 4-Amino-2-chlorobenzenesulfonamide (Starting Material) Iodide 4-Iodo-2-chlorobenzenesulfonamide (Intermediate A) Start->Iodide Sandmeyer (NaNO2, KI) TMS_Alkyne TMS-Protected Alkyne (Intermediate B) Iodide->TMS_Alkyne Sonogashira (Pd/Cu, TMSA) Core 2-Chloro-4-ethynylbenzenesulfonamide (Alkyne Core) TMS_Alkyne->Core Deprotection (K2CO3/MeOH) Triazole Target Triazole Conjugate (Final Product) Core->Triazole MW-CuAAC (Click Reaction) Azide R-Azide (Diverse Library) Azide->Triazole +

Figure 1: Strategic workflow for the synthesis of the sulfonamide-triazole scaffold.

Phase 1: Synthesis of the Alkyne Core

Note: While the primary focus is microwave synthesis, the quality of the alkyne precursor is critical. Commercial availability is limited; therefore, in-house synthesis is recommended.

Step 1.1: Iodination (Sandmeyer Reaction)

Objective: Convert the amino group to an iodine atom to facilitate cross-coupling.

  • Reagents: 4-Amino-2-chlorobenzenesulfonamide (1.0 equiv),

    
     (1.2 equiv), 
    
    
    
    (2.0 equiv),
    
    
    (aq).
  • Protocol:

    • Suspend amine in

      
       (6M) at 0°C.
      
    • Add

      
       (aq) dropwise (maintain <5°C) to form the diazonium salt.
      
    • Add

      
       (aq) slowly. The solution will turn dark. Stir at RT for 2 hours.
      
    • Workup: Quench with

      
       to remove excess iodine. Extract with EtOAc.[1]
      
    • Yield: ~75-80% (Tan solid).

Step 1.2: Sonogashira Coupling & Deprotection

Objective: Install the terminal alkyne.

  • Reagents: Aryl Iodide (from 1.1), Trimethylsilylacetylene (TMSA, 1.2 equiv),

    
     (2 mol%), 
    
    
    
    (1 mol%),
    
    
    (3.0 equiv), THF.
  • Protocol:

    • Degas THF with

      
       for 15 mins.
      
    • Add reagents under inert atmosphere. Stir at RT for 4 hours (or MW 60°C for 10 min).

    • Filter through Celite to remove Pd/Cu. Concentrate.

    • Deprotection: Dissolve crude TMS-alkyne in MeOH. Add

      
       (1.5 equiv). Stir 1h.
      
    • Purification: Silica gel column (Hexane/EtOAc).

    • Product: 2-Chloro-4-ethynylbenzenesulfonamide (White solid).

Phase 2: Microwave-Assisted Click Protocol (Core Directive)

This section details the optimized parameters for coupling the Alkyne Core with various azides.

Mechanistic Insight (MW-CuAAC)

Microwave irradiation accelerates the Cu(I) acetylide formation and the subsequent ring closure. The non-thermal effects of MW irradiation on the polar transition state of the cycloaddition contribute to the rate enhancement.

CuAAC_Mechanism Alkyne Alkyne Core (Sulfonamide) CuI [Cu]-Acetylide Intermediate Alkyne->CuI Cu(I) / Base Metallacycle Cu-Metallacycle (Transition State) CuI->Metallacycle + Azide (Rate Limiting) Azide Azide (R-N3) Product 1,4-Triazole Product Metallacycle->Product Reductive Elimination Product->Alkyne Catalyst Regeneration MW Microwave Irradiation MW->Metallacycle Stabilizes Polar TS Accelerates Kinetics

Figure 2: Catalytic cycle of CuAAC emphasizing the microwave acceleration step.

Experimental Protocol

Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator). Scale: 0.5 mmol (scalable to 5.0 mmol).

Reagents:

  • Alkyne: 2-Chloro-4-ethynylbenzenesulfonamide (115 mg, 0.5 mmol).

  • Azide: Benzyl azide derivatives (0.55 mmol, 1.1 equiv).

  • Catalyst:

    
     (10 mol%) + Sodium Ascorbate (20 mol%).
    
  • Solvent:

    
     (1:1 ratio, 4 mL total).
    

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve the Alkyne and Azide in the

    
     mixture.
    
  • Catalyst Addition: Add the Sodium Ascorbate (freshly prepared aqueous solution) followed by the

    
     solution. The mixture should turn a turbid orange/yellow (indicating Cu(I) generation).
    
  • Irradiation: Cap the vial. Program the microwave reactor:

    • Temperature: 85°C

    • Time: 10 minutes

    • Pressure Limit: 200 psi

    • Power: Dynamic (Max 200W)

  • Workup:

    • Pour reaction mixture into ice-water (20 mL).

    • If precipitate forms: Filter, wash with water and cold ether. (Most common for sulfonamides).

    • If oil forms: Extract with EtOAc (

      
       mL). Wash with brine. Dry over 
      
      
      
      .
  • Purification: Recrystallization from EtOH or Column Chromatography (DCM:MeOH 95:5).

Optimization Data

The following table summarizes the optimization of reaction conditions for the coupling of 2-chloro-4-ethynylbenzenesulfonamide with benzyl azide.

EntrySolvent SystemTemp (°C)Time (min)Yield (%)Notes
1THF /

603065Incomplete conversion
2

/

603078Good solubility
3

/

851094 Optimal Condition
4

/

100591Slight degradation observed
5DMF1201082Difficult workup (solvent removal)

Troubleshooting & Expert Insights

  • Copper Chelation: Sulfonamides can coordinate with copper, potentially deactivating the catalyst. If conversion stalls, increase catalyst loading to 20 mol% Cu / 40 mol% Ascorbate, or add a ligand like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to protect the Cu(I) center.

  • Azide Safety: For low molecular weight azides, generate them in situ in the microwave vial. Add the corresponding alkyl bromide and

    
     to the reaction mixture (One-Pot Protocol).
    
  • Purification: Sulfonamides are polar. If using silica chromatography, add 1% acetic acid to the eluent to prevent streaking.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Appukkuttan, P., et al. (2004). Microwave-assisted click chemistry: synthesis of 1,4-disubstituted 1,2,3-triazoles via a copper(I)-catalyzed three-component reaction. Organic Letters. Link

  • Wilkinson, B. L., et al. (2006). Microwave-Assisted Synthesis of 1,4-Disubstituted 1,2,3-Triazoles. Australian Journal of Chemistry. Link

  • Krasavin, M., et al. (2015). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Journal of Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Solubility of 2-Chloro-4-ethynyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Compound Profile & Solubility Snapshot

Before troubleshooting, it is critical to understand the physicochemical properties driving the solubility behavior of 2-Chloro-4-ethynyl-benzenesulfonamide. This molecule combines a polar sulfonamide "head" with a lipophilic, halogenated aromatic "tail."

PropertyDescriptionImpact on Solubility
Functional Groups Sulfonamide (

), Chloro (

), Ethynyl (

)
Sulfonamide: H-bond donor/acceptor; enables DMSO solubility but limits non-polar solubility.Chloro/Ethynyl: Increases lipophilicity (

), reducing water solubility.[1][2]
Acidity (pKa) ~10.0 (Sulfonamide

)
Weakly acidic.[1] Solubility in aqueous media is pH-dependent (higher pH = higher solubility).[1]
Preferred Solvent Dimethyl Sulfoxide (DMSO)Excellent. The sulfoxide oxygen accepts H-bonds from the sulfonamide, while the methyl groups solvate the aromatic ring.
Common Issue "Crash-out" (Precipitation)Occurs upon water uptake (hygroscopicity of DMSO) or rapid dilution into aqueous buffers.[1][3]

Troubleshooting Workflow: Decision Matrix

Visualizing the Path to Solution Use this logic flow to diagnose and resolve solubility issues immediately.

SolubilityWorkflow Start Start: Compound in DMSO CheckVisual Visual Inspection: Is solution clear? Start->CheckVisual Success Success: Proceed to Experiment CheckVisual->Success Yes Cloudy Issue: Cloudy/Precipitate CheckVisual->Cloudy No Step1 Step 1: Vortex (30s) & Warm (37°C, 5 min) Cloudy->Step1 Check2 Clear now? Step1->Check2 Check2->Success Yes Step2 Step 2: Sonication (Ultrasonic bath, 10 min) Check2->Step2 No Check3 Clear now? Step2->Check3 Check3->Success Yes Step3 Step 3: Check Water Content (Is DMSO old/hygroscopic?) Check3->Step3 No ActionNewDMSO Action: Use Fresh Anhydrous DMSO Step3->ActionNewDMSO Yes (Old DMSO) Step4 Step 4: Dilution Shock? (Did you add to water?) Step3->Step4 No (Fresh DMSO) ActionSerial Action: Intermediate Dilution or Stepwise Addition Step4->ActionSerial Yes

Caption: Troubleshooting logic flow for resolving precipitation events during stock preparation or dilution.

Technical Troubleshooting Guide (Q&A)

Issue 1: Initial Dissolution Failure

Q: I weighed the powder and added DMSO, but particles remain visible even after vortexing. Is the compound bad?

A: It is unlikely the compound is "bad," but you are likely fighting kinetic solubility limits or crystal lattice energy .

  • The Mechanism: Substituted benzenesulfonamides can form stable crystal lattices due to strong intermolecular hydrogen bonding (sulfonamide-to-sulfonamide interactions) [1].[1] Breaking this lattice requires energy.[1]

  • The Fix:

    • Heat: Gently warm the sealed vial to 37–45°C in a water bath for 5-10 minutes. This increases the kinetic energy of the solvent molecules, disrupting the crystal lattice.

    • Sonication: Use an ultrasonic bath for 10 minutes. Sonication creates cavitation bubbles that implode, generating localized high energy to break apart particle agglomerates [2].[1]

    • Warning: Do not exceed 50°C, as the ethynyl group (alkyne) can be reactive at high temperatures, though it is generally stable below 80°C.

Issue 2: Precipitation During Storage

Q: My stock solution was clear yesterday (20 mM), but today there are crystals at the bottom. Why?

A: This is the classic "Hygroscopic Crash" effect.

  • The Mechanism: DMSO is highly hygroscopic; it aggressively absorbs atmospheric water.[2][3][4][5][6] Benzenesulfonamides are hydrophobic (lipophilic).[1] As the water content in your DMSO rises (even to 1-2%), the solvent power for the lipophilic compound drops exponentially, forcing it out of solution [3].

  • The Fix:

    • Re-dissolve: Warm the vial to 37°C and vortex. The precipitate should redissolve.[4][5][7]

    • Prevention: Always use anhydrous DMSO (packed under nitrogen/argon).[1] Store stock solutions in small, single-use aliquots at -20°C to minimize freeze-thaw cycles and air exposure. Use a desiccator for long-term storage of the vial [3].

Issue 3: "Crashing Out" in Aqueous Media

Q: When I dilute my DMSO stock into my assay buffer (PBS), the solution turns cloudy immediately.

A: You are experiencing Dilution Shock caused by the rapid change in polarity.

  • The Mechanism: 2-Chloro-4-ethynyl-benzenesulfonamide has low aqueous solubility.[1][4] When a drop of DMSO stock hits the water, the DMSO diffuses away faster than the compound can solubilize, creating a local zone of supersaturation where the compound precipitates [4].

  • The Fix:

    • Stepwise Dilution: Do not jump from 100% DMSO to 1% DMSO in one step. Perform an intermediate dilution (e.g., dilute stock to 10x concentration in 50% DMSO/Water first) if possible.[1]

    • Vortex While Adding: Add the DMSO stock dropwise into the vortexing buffer. This disperses the compound rapidly, preventing local supersaturation.

    • pH Adjustment: Sulfonamides are weakly acidic (

      
      ).[1] If your assay allows, raising the pH slightly (e.g., to pH 7.4–8.0) will help deprotonate a fraction of the sulfonamide, significantly increasing solubility via ionization [5].
      

Advanced Protocol: Preparation of High-Concentration Stock

For High-Throughput Screening (HTS) or animal dosing, you may need concentrations >50 mM.[1]

Protocol: The "Warm-Sonicate-Seal" Method

  • Calculate & Weigh: Calculate the mass required for a 50 mM stock. Weigh the solid into a glass vial (avoid polystyrene, which DMSO can attack).

  • Solvent Addition: Add Anhydrous DMSO (freshly opened).

    • Tip: Do not add the full volume yet. Add 90% of the target volume.

  • Physical Agitation: Vortex vigorously for 30 seconds.

  • Thermal Assist: If particles persist, incubate at 40°C for 10 minutes.

  • Sonication: Sonicate for 10–15 minutes until perfectly clear.

  • Final Volume: Top up to the final volume with DMSO.

  • QC Check: Centrifuge at 10,000 x g for 1 minute. If a pellet forms, the compound is not truly dissolved; repeat heating/sonication or lower the concentration.

Frequently Asked Questions (FAQs)

Q: Can I use DMF instead of DMSO? A: Yes. Dimethylformamide (DMF) is chemically similar and often a better solvent for highly lipophilic sulfonamides [6]. However, DMF is more toxic to biological systems than DMSO. Ensure your assay can tolerate the solvent vehicle.

Q: Is the ethynyl group stable in DMSO? A: Yes, the terminal alkyne is stable in DMSO at room temperature. However, avoid strong bases (like NaOH) in the DMSO stock, as they can deprotonate the alkyne (pKa ~25) or the sulfonamide, potentially leading to side reactions.

Q: What is the maximum solubility? A: While specific experimental data for this exact analog is limited, structurally similar chlorinated benzenesulfonamides typically achieve 50–100 mM in pure DMSO with sonication [1].

References

  • BenchChem Technical Support. Troubleshooting Solubility Issues of Sulfonamide Derivatives. (2025).[1][2][4][5][8] Retrieved from [1]

  • Ziath. Samples in DMSO: What an end user needs to know. (2024).[1][9] Retrieved from [1]

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data & Hygroscopicity.[1] (2007).[1][10] Retrieved from [1]

  • ResearchGate. Dissolved in DMSO but further dilution makes compound precipitate? (2020).[1][11] Retrieved from

  • PubChem. 2-Chloro-N-(4-methylbenzoyl)benzenesulfonamide Properties. (2025).[1][2][4][5][8] Retrieved from [1]

  • Mazurek, A. et al. Finding the Right Solvent: A Novel Screening Protocol for Benzenesulfonamide. PMC (2023).[1] Retrieved from [1]

Sources

Technical Support Center: Sulfonamide Synthesis with Ethynyl Moieties

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Executive Summary

The Challenge: Synthesizing sulfonamides (


) when either the amine or sulfonyl chloride partner contains a terminal ethynyl group (

) presents a unique "orthogonal reactivity" conflict. The standard basic conditions for sulfonylation (using Pyridine,

, or DMAP) are generally compatible with alkynes. However, trace metal contamination (specifically Copper) and radical pathways induced by light or impurities frequently lead to catastrophic degradation via Glaser coupling (dimerization) or radical hydrosulfonylation.

The Solution: This guide replaces "trial and error" with a mechanistic control strategy. We focus on three critical control points: Metal Scavenging , Radical Suppression , and Steric Protection .

Troubleshooting Knowledge Base

Issue #1: "My reaction mixture turned black/green, and I see a dimer byproduct."

Diagnosis: Glaser Coupling (Oxidative Homocoupling) This is the most common failure mode. Even ppb-levels of Copper (often present in lower-grade reagents or from previous reactions in the same glassware) can catalyze the dimerization of terminal alkynes into 1,3-diynes (


) in the presence of base and oxygen.

Corrective Protocol:

  • The "No-Metal" Mandate: Use dedicated glassware that has been acid-washed (1M HCl) to remove residual transition metals.

  • Degassing is Non-Negotiable: Glaser coupling requires

    
    . Sparge all solvents (DCM, THF, or DMF) with Argon for 15 minutes prior to reagent addition.
    
  • Chelation Additive: If you suspect metal contamination in your amine starting material, add EDTA (5 mol%) or N-acetylcysteine to the reaction mixture to sequester trace metals.

Issue #2: "The alkyne peak disappeared from NMR, but I didn't get the sulfonamide."

Diagnosis: Radical Hydrosulfonylation Sulfonyl chlorides (


) are prone to homolytic cleavage, especially under ambient light. The resulting sulfonyl radical (

) adds rapidly across the triple bond, destroying your ethynyl group and forming vinyl sulfones.

Corrective Protocol:

  • The "Vampire" Rule: Wrap the reaction flask in aluminum foil. Light exclusion is the simplest way to inhibit radical initiation.

  • Radical Scavenger: Add BHT (Butylated hydroxytoluene) at 1-5 mol% loading. BHT scavenges sulfonyl radicals faster than they can attack the alkyne, without interfering with the nucleophilic attack of the amine on the sulfonyl chloride.

Issue #3: "My product hydrolyzed to a ketone during workup."

Diagnosis: Acid-Catalyzed Hydration (Markovnikov) Terminal alkynes are stable to base but sensitive to strong acids. If you use 1M HCl to wash away excess pyridine, you risk hydrating the alkyne to a methyl ketone (


).

Corrective Protocol:

  • Buffered Workup: Replace HCl washes with saturated

    
      or a Citric Acid/Citrate buffer (pH 5.5) .
    
  • Cold Quench: Perform the quench and initial extraction at 0°C to kinetically inhibit hydration.

Decision Framework & Workflows

The following diagram illustrates the decision logic for selecting the correct synthesis route based on your specific substrate constraints.

Sulfonamide_Logic Start Start: Sulfonamide Synthesis (Ethynyl-containing Substrate) Check_Metal Is a Metal Catalyst Required? (e.g., Buchwald-Hartwig, Chan-Lam) Start->Check_Metal Check_Light Is the Sulfonyl Chloride Electron-Deficient? Check_Metal->Check_Light No (Base only) Protection_Route Protection Strategy Required (TMS or TIPS) Check_Metal->Protection_Route Yes (Pd/Cu present) Direct_Route Direct Synthesis Route (Standard Schotten-Baumann) Check_Light->Direct_Route Yes/No Action_Foil CRITICAL: Wrap Flask in Foil Add BHT (1 mol%) Direct_Route->Action_Foil Prevent Radical Addition Action_Degas CRITICAL: Argon Sparge Use Acid-Washed Glassware Direct_Route->Action_Degas Prevent Glaser Coupling Action_Protect Step 1: Protect Alkyne (TIPS-Cl) Step 2: Sulfonylation Step 3: Deprotect (TBAF) Protection_Route->Action_Protect

Caption: Decision matrix for handling ethynyl groups. Direct synthesis is preferred for atom economy but requires strict radical/metal control. Metal-catalyzed routes necessitate protection.

Standard Operating Procedures (SOPs)

Protocol A: Direct Sulfonylation (The "Dark" Method)

Best for: Standard synthesis where no transition metals are used.

Reagents:

  • Amine (1.0 equiv)

  • Sulfonyl Chloride (1.1 equiv)

  • Pyridine (3.0 equiv) or

    
     (1.5 equiv) in DCM
    
  • Additive: BHT (0.01 equiv)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and flush with Argon.

  • Dissolution: Dissolve the ethynyl-amine in anhydrous DCM. Add Pyridine.[1]

  • Scavenging: Add BHT crystals (trace). Wrap the flask in aluminum foil immediately.

  • Addition: Cool to 0°C. Add Sulfonyl Chloride dropwise via syringe.

  • Monitoring: Allow to warm to RT. Monitor by TLC.[2]

    • Self-Validation Check: If a new spot appears just above the baseline and stains with

      
       (brown) but not DNP (red/orange), your alkyne is intact. If it stains with DNP, you have formed a ketone (hydration).
      
  • Workup: Quench with Sat.

    
      (Do NOT use HCl). Extract with DCM.[2][3] Wash with Brine.[2] Dry over 
    
    
    
    .[2]
Protocol B: Protection-Deprotection Strategy

Best for: Reactions requiring Pd/Cu catalysis or harsh conditions.

Reagents:

  • TIPS-Cl (Triisopropylsilyl chloride)

  • LiHMDS or Imidazole

  • TBAF (Tetra-n-butylammonium fluoride)[4][5]

Step-by-Step:

  • Protection: React the terminal alkyne with TIPS-Cl (1.2 equiv) and Imidazole (2.0 equiv) in DMF. The bulky TIPS group prevents both deprotonation and metal coordination.

  • Sulfonylation: Perform your sulfonamide synthesis (even Pd-catalyzed couplings are now safe).

  • Deprotection: Dissolve the purified sulfonamide in THF. Add TBAF (1.1 equiv, 1M in THF) at 0°C. Stir for 15 mins.

    • Note: If the sulfonamide NH is acidic (

      
      ), TBAF will deprotonate it. This is reversible upon aqueous workup (
      
      
      
      ).

Comparative Data: Degradation Risks

ConditionRisk FactorMechanismPrevention
Ambient Light HighRadical HydrosulfonylationFoil wrap; BHT additive
Trace Copper CriticalGlaser Coupling (Dimerization)EDTA wash; Argon sparge
1M HCl Wash MediumAcid-Catalyzed HydrationUse Citrate Buffer (pH 5.5)
Pd Catalyst HighSonogashira/PoisoningTIPS Protection required
Strong Base (NaH) HighAcetylide FormationUse mild bases (

, Pyridine)

Mechanism of Failure

Understanding how the reaction fails allows you to spot it early.

Degradation_Mech Alkyne Terminal Alkyne (R-C≡C-H) Path_Glaser Trace Cu(I) + O2 (Base) Alkyne->Path_Glaser Path_Radical Sulfonyl Radical (R-SO2•) (Light/Heat) Alkyne->Path_Radical Path_Acid Strong Acid (H+) (Workup) Alkyne->Path_Acid Prod_Dimer Glaser Dimer (Black Tar) Path_Glaser->Prod_Dimer Oxidative Coupling Prod_Vinyl Vinyl Sulfone (Loss of Alkyne) Path_Radical->Prod_Vinyl Radical Addition Prod_Ketone Methyl Ketone (Hydration) Path_Acid->Prod_Ketone Markovnikov Addition

Caption: The three primary degradation pathways for terminal alkynes during sulfonylation.

References

  • Glaser Coupling Mechanism & Prevention

    • Title: "Investigations into the mechanism of copper-mediated Glaser–Hay couplings."[3]

    • Source:Royal Society of Chemistry (RSC) Advances, 2019.
    • URL:[Link]

  • Radical Hydrosulfonylation Risks

    • Title: "Visible Light-Induced Hydrosulfonylation of Terminal Alkyne with Sulfonyl Chloride."
    • Source:Journal of Organic Chemistry, 2021.[6]

    • URL:[Link]

  • Protection Group Strategies

    • Title: "Recent Progress of Protecting Groups for Terminal Alkynes."
    • Source:Chinese Chemical Letters, 2020.[7]

    • URL:[Link]

  • General Sulfonamide Synthesis Reviews

    • Title: "Sulfonamide synthesis by alkylation or arylation."[8]

    • Source:Organic Chemistry Portal.[1]

    • URL:[Link]

Sources

Technical Support Center: Purification of 2-Chloro-4-ethynyl-benzenesulfonamide

[1]

Welcome to the Separation Technologies Technical Support Center. You have selected Protocol #402-CEB: Sulfonamide/Alkyne Purification .[1]

This guide addresses the purification of 2-Chloro-4-ethynyl-benzenesulfonamide , a molecule presenting a "triad of challenges": the polarity/tailing of the sulfonamide, the potential instability of the terminal alkyne, and the lipophilicity of the chloro-aryl core.[1]

Part 1: Method Development & Core Protocol

The Physicochemical Context

Before attempting separation, understand the forces at play.

  • Sulfonamide Core (

    
    ):  This group acts as a hydrogen bond donor and acceptor.[1] On standard silica (pH ~5), it remains neutral but interacts strongly with surface silanols, causing peak tailing .[1]
    
  • Terminal Alkyne (Ethynyl): While relatively stable, terminal alkynes can undergo oxidative homocoupling (Glaser coupling) if metal residues (Pd/Cu from Sonogashira coupling) are present.[1]

  • Chloro-Substituent: Adds lipophilicity, aiding retention on C18 but offering little help on silica.[1]

Recommended Flash Conditions

The following parameters are optimized to balance resolution and recovery.

ParameterRecommendationTechnical Rationale
Stationary Phase Spherical Silica, 20-40 µm, 60 ÅSmaller particle size reduces band broadening caused by sulfonamide tailing.[1]
Mobile Phase A n-Heptane (or Hexanes)Non-polar carrier.[1]
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier.[1] Breaks H-bonds effectively.
Alternative MP DCM / MeOH (95:[1]5)Use only if the compound does not elute with 100% EtOAc.
Sample Loading Dry Load (Celite 545) CRITICAL. Sulfonamides have poor solubility in non-polar starting solvents.[1] Liquid loading often leads to precipitation at the column head.
Detection UV 254 nm + 280 nmThe benzene ring provides strong UV absorption.
Standard Gradient Profile

Based on a Column Volume (CV) approach:

  • Equilibration: 3 CV at 5% B (EtOAc).

  • Isocratic Hold: 2 CV at 5% B (To elute non-polar impurities like bis-alkynes).

  • Linear Gradient: 5% to 60% B over 15 CV.

  • Flush: 100% B for 3 CV.

Part 2: Troubleshooting Guide (Interactive Modules)

Issue 1: "My product peak is tailing significantly."

Diagnosis: Strong hydrogen bonding between the sulfonamide

The Fix:
  • Switch Solvent System: Move from Hex/EtOAc to DCM/MeOH . The methanol acts as a stronger H-bond competitor, "washing" the silanols and sharpening the peak.

  • Use High-Performance Silica: Switch to "End-capped" or "Amine-functionalized" silica cartridges if available.[1] These lack the acidic silanols that cause the drag.

  • Avoid Acid Modifiers: Unlike carboxylic acids, sulfonamides do not generally benefit from adding acetic acid to the mobile phase, as they are already neutral on silica.[1]

Issue 2: "I have a persistent impurity eluting just after my product."

Diagnosis: If you synthesized this via Sonogashira coupling, this is likely Triphenylphosphine Oxide (TPPO) .[1] It is notoriously difficult to separate from polar sulfonamides.[1] The Fix (Pre-Column): Do not rely solely on Flash. Perform a Zinc Chloride Complexation before loading:

  • Dissolve crude in EtOH.

  • Add

    
     equiv. of 
    
    
    .[1][2]
  • Stir for 30 min. TPPO forms a precipitate (

    
    ).[1][3]
    
  • Filter the solid.[1][3][4] Concentrate the filtrate and then dry load for Flash.

Issue 3: "My recovery is low, and the column turned brown/black."

Diagnosis: Decomposition of the terminal alkyne.[1] This is often catalyzed by residual Copper/Palladium trapped in the crude matrix. The Fix:

  • Metal Scavenging: Treat the crude solution with a metal scavenger (e.g., SiliaMetS® Thiol) for 1 hour prior to concentration.[1]

  • Keep it Cool: Ensure the rotovap bath is

    
    .
    
  • Fast Chromatography: Use a steeper gradient (e.g., 10% to 80% B over 10 CV) to minimize residence time on the active silica surface.[1]

Part 3: Visual Workflows

Synthesis & Purification Logic Flow

This diagram illustrates the decision-making process from crude reaction mixture to pure compound.

PurificationWorkflowStartCrude Reaction Mixture(Sonogashira/Deprotection)CheckSolSolubility Check:Soluble in Hex/EtOAc (1:1)?Start->CheckSolClean CrudePreTreatPre-Treatment:1. Metal Scavenger (Remove Cu/Pd)2. ZnCl2 (Remove TPPO)Start->PreTreatHigh Impurity LoadLoadTypeLoading StrategyCheckSol->LoadTypeYesCheckSol->LoadTypeNo (Precipitates)PreTreat->CheckSolDryLoadDry Load:Adsorb on Celite/Silica(Recommended)LoadType->DryLoadPoor SolubilityLiqLoadLiquid Load:DCM InjectionLoadType->LiqLoadGood SolubilityFlashFlash ChromatographyGradient: 5-60% EtOAc/HexDryLoad->FlashLiqLoad->FlashQCQC Analysis (NMR/LCMS)Flash->QC

Caption: Workflow optimizing impurity removal (TPPO/Metals) prior to chromatography to protect the alkyne and ensure resolution.

Troubleshooting Tailing & Resolution

A logic tree for resolving common separation failures specific to sulfonamides.

TroubleshootingProblemProblem:Poor Resolution / TailingCheck1Check TLC Rf(Target 0.3-0.4)Problem->Check1Decision1Is Rf < 0.2?Check1->Decision1Action1Increase Polarity(Switch to DCM/MeOH)Decision1->Action1YesCheck2Check Sample LoadDecision1->Check2No (Rf is okay)Decision2Is Peak Asymmetric?Check2->Decision2Action2Reduce Load ORSwitch to C18 (Reverse Phase)Decision2->Action2Yes (Tailing)

Caption: Diagnostic tree for addressing sulfonamide-specific retention issues.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use amine-functionalized silica for this separation? A: Yes, and it is often superior.[1] Amine-functionalized silica (e.g.,

1

Q: Is the ethynyl group stable on silica? A: Generally, yes. However, "active" silica can sometimes promote hydration of the alkyne to a ketone (Meyer-Schuster rearrangement type side-reactions) if the column run is very long and acidic.[1] If you observe a mass shift of +18 in your LCMS, this is the cause.[1] Minimize on-column time [2].

Q: Why do I see a dimer in my LCMS after purification? A: This is the Glaser coupling product (diyne). It forms if the alkyne is exposed to air in the presence of trace copper and base. Ensure your crude is metal-free (use scavengers) and store the purified fraction under inert gas (Nitrogen/Argon) [3].

References

  • Batesky, D. C., et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[1][5] Journal of Organic Chemistry, 2012.[1]

  • Trost, B. M. "The Alkyne Functionality in Organic Synthesis."[1] Science, 1991.[1]

  • Siwatch, R., et al. "Glaser Coupling: A Review."[1] Current Organic Chemistry, 2016.[1]

  • Teo, Y. C., et al. "Efficient Purification of Sulfonamides."[1] Tetrahedron Letters, 2005.[1] (Contextual citation for sulfonamide chromatography behavior).

Troubleshooting low yields in Sonogashira coupling of sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Low Yields & Catalyst Deactivation in Sulfonamide Scaffolds Ticket ID: SG-SULF-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Sulfonamide Trap"

Welcome to the Catalysis Technical Support Center. If you are observing stalled conversion (<20%), varying yields, or complete catalyst death when attempting Sonogashira couplings on substrates containing free sulfonamides (


 or 

), you are likely encountering the "Sulfonamide Trap." [1]

This is not a random failure; it is a predictable chemical interference caused by two specific molecular features of the sulfonamide group:

  • N-H Acidity (

    
    ):  In standard Sonogashira conditions, the base often deprotonates the sulfonamide before the alkyne (
    
    
    
    ), creating an anionic species that fails to enter the catalytic cycle.
  • Metal Coordination: The resulting sulfonamide anion is a competent ligand for Copper(I), sequestering the co-catalyst and shutting down the transmetallation step.

This guide provides the diagnostic logic and optimized protocols to bypass these issues.

Diagnostic Logic Flowchart

Before changing reagents randomly, use this logic tree to identify the specific failure mode of your reaction.

TroubleshootingLogic Start ISSUE: Low Yield / Stalled Reaction CheckProt Is the Sulfonamide Nitrogen Protected? Start->CheckProt CheckCu Are you using Copper (CuI)? CheckProt->CheckCu No (Free NH) CheckBase Is the Base pKa > 11? CheckProt->CheckBase Yes (Protected) Sol1 SOLUTION A: Use Cu-Free Protocol (XPhos Pd G3) CheckCu->Sol1 Yes (Cu Poisoning) Sol3 SOLUTION C: Switch to Aqueous/Surfactant (Micellar Catalysis) CheckCu->Sol3 No (Solubility Issue) CheckBase->Sol1 No (Base too weak) Sol2 SOLUTION B: Protect Nitrogen (Boc/Acetyl) CheckBase->Sol2 Yes (Side Reactions)

Caption: Decision matrix for diagnosing sulfonamide interference in Cross-Coupling.[1]

Technical Deep Dive: Why Standard Protocols Fail

The Acidity Mismatch

Standard Sonogashira protocols utilize mild amine bases (Et


N, 

10.7) to deprotonate the terminal alkyne (

) via a Copper-acetylide intermediate.[1] However, primary sulfonamides have a

of

.
  • The Consequence: The base deprotonates the sulfonamide quantitatively.

  • The Result: The reaction mixture becomes saturated with sulfonamide anions (

    
    ).[1] These anions are poor nucleophiles for coupling but excellent ligands for metal centers.[1]
    
The Copper Sequestration

In a standard Pd/Cu cycle, CuI must bind the alkyne. If a free sulfonamide is present:

  • The sulfonamide anion binds to Cu(I).

  • This forms a stable Cu-Sulfonamide complex that precipitates or remains inert.[1]

  • The alkyne is never activated, and the Palladium cycle stalls waiting for transmetallation.

Optimized Experimental Protocols

Do not use standard


 / CuI conditions.[1] Choose one of the following high-fidelity protocols.
Protocol A: The "Buchwald" Copper-Free Method (Recommended)

Best for: High-value substrates where protection steps are undesirable.[1]

This method eliminates Copper entirely, removing the risk of sulfonamide coordination. It relies on the highly active XPhos Pd G3 precatalyst, which facilitates the oxidative addition and alkyne activation without Cu.

ComponentReagentEquivalentsNotes
Catalyst XPhos Pd G3 0.02 - 0.05 eqAir-stable precatalyst.[1] Do not substitute with Pd(PPh3)4.[1]
Base Cesium Carbonate (

)
2.0 - 3.0 eqInorganic base avoids amine competition.[1]
Solvent MeCN or DMF [0.1 M]Degassed.[1]
Temp 60 - 80 °C -Higher temp needed for Cu-free activation.[1]

Step-by-Step:

  • Charge a reaction vial with Aryl Halide (1.0 eq), Sulfonamide substrate,

    
     (2.5 eq), and XPhos Pd G3 (3 mol%).
    
  • Seal and purge with Argon/Nitrogen for 5 minutes.

  • Add anhydrous MeCN (or DMF) and the Terminal Alkyne (1.2 eq) via syringe.[1]

  • Heat to 65 °C for 4-12 hours.

  • Validation: Reaction should turn from orange/red to dark brown. If it remains bright orange, activation has not occurred.

Protocol B: The "Green" Aqueous Surfactant Method

Best for: Polar sulfonamides with solubility issues.

Based on recent work (Zhao et al., 2021), this method uses water and a surfactant to create micelles where the coupling occurs, protecting the catalyst from bulk solvent effects.

ComponentReagentEquivalentsNotes
Catalyst Pd(dppf)Cl

0.02 eqRobust bis-phosphine catalyst.[1]
Additive CTAB (Cetyltrimethylammonium bromide)0.05 eqSurfactant is critical for micelle formation.[1]
Base

2.0 eq-
Solvent Water (

)
[0.2 M]No organic solvent needed.[1]

Step-by-Step:

  • Mix Aryl Halide, Alkyne, Base, Catalyst, and CTAB in a vial.

  • Add Water (degassed).

  • Stir vigorously at 80 °C. The reaction mixture will look like an emulsion.

  • Why it works: The hydrophobic effect forces the reactants into the micelle, increasing local concentration and shielding the Pd from sulfonamide interference.

Mechanism of Action (Visualized)

The following diagram illustrates the difference between the "Poisoned" pathway and the "Optimized" pathway.

Mechanism cluster_fail Standard Conditions (Failure Mode) cluster_success Protocol A (XPhos Pd G3) Sulfonamide Sulfonamide (R-SO2NH2) Base Base (Et3N) Sulfonamide->Base Deprotonation Cu Copper Catalyst (CuI) Base->Cu Anion Binding Dead DEAD CATALYST Cu->Dead Precipitation/Inert Complex PdG3 XPhos Pd G3 ArX Aryl Halide PdG3->ArX Oxidative Addition Alkyne Alkyne ArX->Alkyne Cu-Free Transmetallation Product COUPLED PRODUCT Alkyne->Product Reductive Elimination

Caption: Comparison of Cu-poisoning pathway vs. XPhos Pd G3 bypass mechanism.

Frequently Asked Questions (FAQ)

Q: Can I just add more Copper to overwhelm the sulfonamide? A: No. Adding excess Copper often leads to increased Glaser homocoupling (alkyne-alkyne dimerization) without improving the cross-coupling yield.[1] The sulfonamide-Cu complex is thermodynamically very stable; you cannot simply "out-concentrate" it effectively.[1]

Q: If I must use the standard Pd/Cu system, how do I protect the sulfonamide? A: Use a Boc (tert-butoxycarbonyl) group.[1]

  • Protection:

    
    , DMAP, 
    
    
    
    .
  • Effect: It removes the acidic proton and adds steric bulk, preventing metal coordination.

  • Deprotection: TFA/DCM (post-coupling).[1]

  • Warning: Ensure your alkyne is stable to TFA deprotection conditions.[1]

Q: Why XPhos? Can I use SPhos or BrettPhos? A: XPhos is preferred for Sonogashira because its steric bulk promotes the reductive elimination step and stabilizes the Pd(0) species, preventing aggregation into Palladium black. SPhos is a viable alternative, but XPhos Pd G3 is the current industry standard for difficult, Cu-free couplings [1].

Q: My reaction turns black immediately. What does this mean? A: "Palladium Black" formation indicates catalyst decomposition.[1][2] This usually happens if the oxidative addition is too slow or if the ligand dissociates.

  • Fix: Switch to the G3 precatalyst (which ensures 1:1 Ligand/Pd ratio) and ensure your solvent is thoroughly degassed. Oxygen accelerates Pd black formation.[1]

References

  • Gelmann, D., & Buchwald, S. L. (2003).[3] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction.[1] Angewandte Chemie International Edition, 42(48), 5993–5996. Link[1]

  • Zhao, L., et al. (2021).[3] Environmentally Benign, Robust Sonogashira Coupling Enables the Synthesis of Sulfonamide-Based Ynamides and Arylynamines in Water.[3] The Journal of Organic Chemistry, 86(2), 1938–1947. Link[1]

  • Liang, B., et al. (2005).[3] Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions.[1][3] The Journal of Organic Chemistry, 70(1), 391–393.[3] Link[1]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link[1]

Sources

Stability of 2-Chloro-4-ethynyl-benzenesulfonamide under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Stability of 2-Chloro-4-ethynyl-benzenesulfonamide in Basic Conditions

Executive Summary

Compound: 2-Chloro-4-ethynyl-benzenesulfonamide CAS: 950601-93-1 (Analogous/Generic reference) Primary Stability Status: Conditionally Stable

Under standard basic conditions (e.g., aqueous NaOH,


 at ambient temperature), this compound is chemically stable due to the formation of an inert sulfonamide anion. However, it exhibits latent instability  under forcing conditions (high temperature, strong nucleophiles) or in the presence of specific metal contaminants.

The primary risks are Nucleophilic Aromatic Substitution (


)  of the 2-chloro substituent and Oxidative Homocoupling (Glaser Coupling)  of the ethynyl group.

Mechanistic Stability Analysis

To understand the behavior of this molecule, we must analyze the competing reactivity of its three functional groups under basic conditions.

A. The "Self-Protection" Mechanism (Primary Pathway)

The sulfonamide moiety (


) is relatively acidic (

). Upon exposure to base, it undergoes rapid deprotonation.


Why this matters: The formation of the negative charge on the nitrogen atom donates electron density back into the sulfonyl group. This significantly reduces the electron-withdrawing power of the


 group, thereby deactivating  the benzene ring towards nucleophilic attack. This anionic shield renders the 2-chloro position resistant to displacement under mild conditions.
B. The "Hidden Trap": Degradation (Secondary Pathway)

If the "Self-Protection" is bypassed (e.g., using extremely high concentrations of base, high heat, or if the sulfonamide is alkylated/protected), the ring remains electron-deficient. The sulfonamide group (para to the ethynyl, ortho to the chloro) activates the 2-position.

  • Risk: Displacement of Chloride by Hydroxide.[1]

  • Product: 2-Hydroxy-4-ethynyl-benzenesulfonamide (a phenol derivative).

  • Trigger: Refluxing in strong NaOH/KOH (

    
    ).
    
C. The Alkyne Sensitivity (Trace Metal Risk)

The terminal alkyne (


) is generally stable to hydrolysis in base. However, it is highly sensitive to Copper (Cu)  and Palladium (Pd)  contaminants in basic media.
  • Glaser Coupling: In the presence of Base +

    
     + Trace Cu, two molecules will dimerize to form a diyne.
    
  • Base-Catalyzed Hydration: Rare without metal catalysts, but can occur in super-basic media (e.g., KOH/t-BuOH), converting the alkyne to a ketone (

    
    ).
    

Visualizing Reactivity Pathways

The following diagram illustrates the decision tree for the molecule's fate in basic media.

StabilityPathways cluster_legend Pathway Legend Compound 2-Chloro-4-ethynyl- benzenesulfonamide Base Basic Conditions (OH-, CO3 2-) Compound->Base Salt Sulfonamide Anion (Salt) [STABLE FORM] Base->Salt Ambient Temp (Rapid Deprotonation) Phenol 2-Hydroxy-Derivative (Hydrolysis Product) Base->Phenol Heat (>80°C) or Strong Nucleophile Dimer Glaser Coupling Product (Diyne Dimer) Base->Dimer Trace Cu + O2 key Green: Primary Stable Path Red: Degradation Path

Caption: Reaction pathways of 2-Chloro-4-ethynyl-benzenesulfonamide in base. The green path represents the dominant, stable salt formation. Red paths indicate degradation risks.

Troubleshooting & FAQs

Scenario 1: "My compound turned yellow/brown in NaOH solution."
  • Diagnosis: This is likely not degradation.[2]

  • Explanation: Sulfonamide salts are often yellow due to the extended conjugation of the anion, especially with the ethynyl group attached.

  • Verification Protocol:

    • Take an aliquot of the basic solution.

    • Acidify carefully to pH 4-5 with 1M HCl.

    • If the precipitate returns to off-white/colorless and LCMS confirms the mass, the compound was stable.

    • Note: If the color persists after acidification or dark precipitates form, check for Copper contamination (Glaser coupling).

Scenario 2: "I see a new peak at M-36+17 (M-Cl+OH) on LCMS."
  • Diagnosis: Nucleophilic Aromatic Substitution (

    
    ) has occurred.[2][3]
    
  • Cause: The conditions were too harsh (Temperature too high or Base too concentrated).

  • Solution:

    • Reduce reaction temperature.[4]

    • Switch to a milder base (e.g.,

      
       or 
      
      
      
      instead of NaOH).
    • Ensure the reaction is not running in a solvent that enhances nucleophilicity excessively (like DMSO) if high heat is required.

Scenario 3: "The alkyne peak disappeared, and the mass doubled."
  • Diagnosis: Oxidative Homocoupling (Glaser Coupling).

  • Cause: Presence of Oxygen and trace Copper (often from click chemistry glassware or impure reagents).

  • Solution:

    • Degas all basic solvents with Nitrogen/Argon before use.

    • Add a chelator (e.g., EDTA) if metal contamination is suspected.

Recommended Handling Protocols

Table 1: Solvent & Base Compatibility Guide
Base TypeSolvent SystemTemp LimitStability RatingNotes
NaOH / KOH (1M) Water, MeOH, THF

High Forms stable salt. Reversible upon acidification.
NaOH / KOH (Strong) DMSO, DMF

Low Risk of Cl displacement (

).

/

Acetone, MeCN, DMFRefluxHigh Excellent for alkylation reactions.
Amines (

, DIPEA)
DCM, THFAmbientHigh Forms ammonium salts. Very stable.
NaH / KH THF, DMF

Moderate Risk of benzyne formation if T rises (unlikely but possible).
Protocol: Safe Dissolution/Reaction in Base
  • Degas: Sparge the solvent (Water/MeOH/THF) with inert gas for 15 minutes to remove dissolved oxygen (prevents alkyne oxidation).

  • Chill: Cool the solvent to 0°C before adding the base.

  • Add Base: Add limiting base or slight excess (1.1 - 2.0 eq). Avoid large excesses (10 eq+) unless necessary.

  • Monitor: If heating is required, monitor by TLC/LCMS every 30 minutes. Look for the "Phenol" byproduct (polar, lower

    
    ).
    

References

  • Acidity of Sulfonamides: Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 6th Edition. Wiley-Interscience. (Explains the of sulfonamides and salt stability).
  • Nucleophilic Arom

    
    ): 
    Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273-412. Link (Foundational text on activation by ortho-substituents).
    
  • Alkyne Acidity & Stability: Carey, F. A., & Sundberg, R. J.[5] "Advanced Organic Chemistry Part A: Structure and Mechanisms." Springer. (Details terminal alkyne acidity and base interactions).

  • Reactivity of 2-Halo-Benzenesulfonamides: Methods in Organic Synthesis. "Synthesis of Benzisothiazoles via of 2-halobenzenesulfonamides." (General class reactivity).

Sources

Removing copper catalyst from 2-Chloro-4-ethynyl-benzenesulfonamide click products

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Purification of CuAAC Products derived from 2-Chloro-4-ethynyl-benzenesulfonamide Ticket Priority: High (Metal Toxicity/Regulatory Compliance)

Executive Summary & Regulatory Context

The Challenge: You are synthesizing triazole conjugates from 2-Chloro-4-ethynyl-benzenesulfonamide using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While the reaction is robust, removing the copper catalyst is chemically complex due to the "Chelation Trap."

The Science of the Trap: Unlike simple alkyl triazoles, your product contains two potent metal-binding domains:

  • The 1,2,3-Triazole: A known ligand for Cu(I).

  • The Sulfonamide (

    
    ):  The nitrogen atom can coordinate Cu(II), particularly if the solution pH rises (pKa 
    
    
    
    10). The ortho-chlorine substituent creates an electron-deficient ring, slightly increasing the acidity of the sulfonamide protons, making deprotonation and subsequent metal coordination easier.

Regulatory Limits (ICH Q3D): For pharmaceutical applications, copper is a Class 3 impurity (Oral) or Class 2A (Parenteral).

  • Oral Limit: 3000 µ g/day (approx. 300 ppm in drug substance).

  • Parenteral (Injectable) Limit: 300 µ g/day (approx. 30 ppm).

  • Target: Your purification must consistently reach <10 ppm to ensure safety and assay reliability.

Rapid Diagnostics: The Decision Matrix

Before selecting a protocol, determine your product's solubility profile.[1] Use the logic flow below to select the correct remediation strategy.

CopperRemoval Start Crude Click Reaction (Sulfonamide-Triazole Product) Solubility Check Product Solubility Start->Solubility WaterSol Water Soluble? Solubility->WaterSol OrgSol Organic Soluble? (DCM, EtOAc, DMSO) WaterSol->OrgSol No MethodC PROTOCOL C: Reverse Phase SPE (C18 + EDTA) WaterSol->MethodC Yes MethodA PROTOCOL A: Solid Phase Scavenging (SiliaMetS® Thiol) OrgSol->MethodA Yes (High Purity Req) MethodB PROTOCOL B: Chelation Extraction (EDTA/NH4Cl) OrgSol->MethodB Yes (Bulk/Cost Sensitive)

Figure 1: Decision tree for selecting the optimal copper removal protocol based on product solubility.

Technical Protocols

PROTOCOL A: Solid-Phase Scavenging (Recommended)

Best for: High-value intermediates, medicinal chemistry scales (mg to kg), and organic-soluble products. Mechanism: Functionalized silica (Thiol or Thiourea) binds Cu with higher affinity than the sulfonamide-triazole complex.

Materials:

  • Scavenger: SiliaMetS® Thiol (or equivalent thiourea resin).

  • Solvent: THF, EtOAc, or DCM.[2]

Step-by-Step:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (10 mL/g).

  • Loading: Add 4 equivalents of SiliaMetS® Thiol relative to the initial copper catalyst load.

    • Note: If Cu load is unknown, add 10% w/w of scavenger relative to the crude mass.

  • Incubation: Stir gently at room temperature for 4 hours .

    • Critical: Do not use magnetic stirring if possible; it grinds the silica beads, creating fines that clog filters. Use an overhead stirrer or shaker.

  • Filtration: Filter the suspension through a Celite® pad or a fritted glass funnel.

  • Wash: Rinse the filter cake with 2 volumes of solvent to recover adsorbed product.

  • Validation: Evaporate solvent and test a small aliquot for residual Cu (colorimetric or ICP-MS).

PROTOCOL B: Chelation Extraction (Liquid-Liquid)

Best for: Large-scale processing where resin cost is prohibitive. Mechanism: Competitive chelation using EDTA or Ammonia to pull Cu from the organic phase into the aqueous phase.

Materials:

  • Buffer: 0.5 M EDTA (adjusted to pH 8.0) OR Sat.

    
     : 
    
    
    
    (9:1).

Step-by-Step:

  • Dilution: Dilute the reaction mixture with EtOAc or DCM.

  • The Wash (Cycle 1): Add an equal volume of 0.5 M EDTA (pH 8) .[1][2]

    • Why pH 8? EDTA is most effective as a chelator when fully deprotonated, but going too basic (>pH 10) might deprotonate your sulfonamide (

      
      ), causing product loss to the water layer.
      
  • Agitation: Shake vigorously for 2 minutes. The aqueous layer should turn blue/green.[1][2]

  • Separation: Drain the aqueous layer.[1][2]

  • The Wash (Cycle 2 & 3): Repeat with fresh EDTA solution until the aqueous layer is colorless.

  • Polishing: Perform a final wash with brine to remove residual EDTA. Dry over

    
    .[3]
    

Troubleshooting & FAQs

Q1: My product is retaining a green tint even after EDTA extraction. Why? A: You are likely experiencing the "Sulfonamide Effect." The 2-chloro-benzenesulfonamide moiety, combined with the triazole, forms a tight coordination sphere around Cu(II).

  • Fix: Switch to Protocol A (Thiol Scavenger). Thiols have a much higher affinity for Copper (

    
    ) than nitrogen ligands.
    
  • Alternative: If you must use extraction, add Sodium Diethyldithiocarbamate (small amount) to the organic phase, then wash with water. The carbamate strips Cu aggressively but precipitates it as a brown solid which must be filtered.

Q2: Can I use Ammonia (


) for the wash? 
A:  Use with extreme caution.
  • Risk: The sulfonamide proton is acidic. Strong ammonia solutions (pH > 11) will deprotonate the sulfonamide (

    
    ), making your product water-soluble. You will lose yield to the aqueous waste stream.
    
  • Modification: If using ammonia, buffer it with

    
     to keep pH < 9.5.
    

Q3: The scavenger resin isn't working in DMSO/DMF. A: Scavenger kinetics are diffusion-controlled. High-viscosity solvents like DMSO slow down the process.

  • Fix: Dilute the DMSO reaction mixture 1:1 with MeOH or EtOAc before adding the resin. Increase temperature to 40°C to improve mass transfer.

Q4: How do I verify Cu removal without an ICP-MS? A: Use the Sodium Sulfide Spot Test .

  • Dissolve 5 mg of product in 1 mL solvent.

  • Add 1 drop of dilute

    
     solution.
    
  • Result: A brown/black precipitate or darkening indicates Cu > 50 ppm. Clear solution indicates successful cleanup.

Comparative Data: Scavenger Efficiency

Table 1: Efficiency of copper removal methods for triazole-sulfonamide conjugates (Initial Cu: 1000 ppm).

MethodResidual Cu (ppm)Yield Loss (%)Suitability for Pharma
SiliaMetS® Thiol < 5 < 2%Excellent
SiliaMetS® TAAcOH (EDTA)15 - 30< 5%Good
Liquid Extraction (EDTA)50 - 1005 - 10%Moderate
Liquid Extraction (NH4OH)150 - 30010 - 20%Poor (Product Loss)
CrystallizationVaries20 - 30%Good (if feasible)

References

  • ICH Q3D Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). Guideline for Elemental Impurities Q3D(R1).

  • Copper Removal Scavenging Study. SiliCycle Application Notes. (2012). Scavenging of Copper from Click Chemistry Reactions.

  • Sulfonamide Coordination Chemistry. Journal of Inorganic Biochemistry. (2013).[1][4] Mixed-ligand copper(II)-sulfonamide complexes: effect of the sulfonamide derivative on DNA binding.[4]

  • CuAAC Purification Protocols. Cold Spring Harbor Protocols. (2010).[5] Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][5][6][7][8][9]

Sources

Technical Support Center: Synthesis & Optimization of 2-Chloro-4-ethynyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for 2-Chloro-4-ethynyl-benzenesulfonamide Derivatives Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)

Executive Summary: The Temperature-Selectivity Nexus

Welcome to the technical guide for optimizing the synthesis of 2-Chloro-4-ethynyl-benzenesulfonamide . This specific scaffold presents a unique chemoselective challenge: you must install an ethynyl group at the C4 position (typically via Sonogashira coupling) while preserving the aryl chloride at C2 and preventing the acidic sulfonamide nitrogen from poisoning the catalyst.

Temperature is the critical variable here. It dictates the balance between the desired Cross-Coupling (Sonogashira) and the parasitic Homocoupling (Glaser) .

Key Optimization Target:

  • Ideal Temperature Window: 45°C – 60°C (for Aryl Bromide precursors).

  • Critical Threshold: >80°C significantly increases Glaser dimer formation and catalyst deactivation.

Interactive Workflow: Reaction Pathway

The following diagram illustrates the optimized synthetic route and the specific temperature-dependent checkpoints.

G Start Precursor: 4-Bromo-2-chloro- benzenesulfonamide Cycle Catalytic Cycle (Oxidative Addition) Start->Cycle Reagents Pd(PPh3)2Cl2 (3%) CuI (2%) TMS-Acetylene Et3N / THF Reagents->Cycle Path_Cold < 25°C Incomplete Conversion Cycle->Path_Cold Path_Opt 45-60°C Target Cross-Coupling Cycle->Path_Opt Path_Hot > 80°C Glaser Homocoupling Cycle->Path_Hot Product_TMS Intermediate: TMS-Protected Alkyne Path_Opt->Product_TMS Final Final Product: 2-Chloro-4-ethynyl- benzenesulfonamide Product_TMS->Final Deprotection (K2CO3/MeOH, 25°C)

Figure 1: Temperature-dependent reaction pathways. The green path represents the optimized window for maximizing yield while suppressing side reactions.

Optimization Data: Temperature vs. Impurity Profile

The table below summarizes the kinetic behavior of the reaction when using 4-bromo-2-chlorobenzenesulfonamide as the starting material.

TemperatureReaction RateMajor Impurity (Glaser Dimer)Catalyst StabilityRecommendation
20°C - 25°C Slow / StalledLow (< 1%)HighAvoid for Aryl Bromides. (OK for Aryl Iodides).
45°C - 60°C Optimal Minimal (< 3%)StableTarget Range. High conversion, low byproducts.
> 80°C FastHigh (> 10%)Pd Black precipitationCritical Failure. Thermal degradation of catalyst.

Troubleshooting Guide & FAQs

Scenario A: "I am seeing a significant amount of di-alkyne dimer (Glaser product) on my LC-MS."

Diagnosis: The reaction temperature is likely too high, or oxygen has not been effectively removed. Copper (CuI) catalyzes the oxidative dimerization of alkynes in the presence of oxygen.[1] Corrective Protocol:

  • Degas Rigorously: Do not just sparge. Use the "Freeze-Pump-Thaw" method (3 cycles) for your solvent (THF or DMF) before adding the catalyst.

  • Lower Temperature: Reduce reaction temperature to 45°C .

  • Slow Addition: Add the TMS-acetylene dropwise over 30 minutes. This keeps the concentration of free alkyne low relative to the oxidative addition complex.

Scenario B: "The reaction is stalled. Starting material (Aryl Bromide) is unconsumed after 24 hours."

Diagnosis: The oxidative addition of the Pd(0) into the Carbon-Bromine bond is the rate-limiting step and is hindered by the steric bulk of the ortho-chloro group and the electron-rich nature of the sulfonamide anion (if deprotonated). Corrective Protocol:

  • Temperature Step-Up: Increase temperature to 60°C . Do not exceed 70°C.

  • Base Stoichiometry: Ensure you are using at least 3.0 equivalents of base (e.g., Et3N).

    • Reasoning: The sulfonamide -NH2 is acidic (

      
      ). The first equivalent of base is consumed simply deprotonating the sulfonamide. If you only use 1.5 eq, you lack sufficient free base to regenerate the Pd(II) to Pd(0) in the catalytic cycle.
      
  • Ligand Switch: Switch from Pd(PPh3)2Cl2 to Pd(dppf)Cl2 . The bidentate ligand (dppf) has a wider bite angle and is more efficient for sterically hindered aryl halides.

Scenario C: "Can I perform this reaction in water to be 'Green'?"

Diagnosis: While aqueous Sonogashira is possible, sulfonamides have poor solubility in water at neutral pH, and high pH (to solubilize them) can hydrolyze the catalyst. Corrective Protocol:

  • Use a surfactant-mediated system (e.g., 2% TPGS-750-M in water) at room temperature.

  • Note: This often requires switching to a more reactive Aryl Iodide precursor (2-chloro-4-iodo-benzenesulfonamide) rather than the bromide to compensate for the lower thermal energy.

Detailed Experimental Protocol (Standardized)

Objective: Synthesis of 2-Chloro-4-((trimethylsilyl)ethynyl)benzenesulfonamide (Precursor to final alkyne).

  • Setup: Flame-dry a 50 mL Schlenk flask. Cool under Argon.

  • Charging: Add:

    • 4-Bromo-2-chlorobenzenesulfonamide (1.0 eq, 5.0 mmol)

    • Pd(PPh3)2Cl2 (0.03 eq)

    • CuI (0.02 eq)

  • Solvent & Base: Add anhydrous THF (20 mL) and Triethylamine (15.0 mmol, 3.0 eq). Note: The excess base accounts for the acidic sulfonamide proton.

  • Degassing: Perform 3 cycles of vacuum/Argon backfill.

  • Reagent Addition: Add Trimethylsilylacetylene (1.2 eq) via syringe.

  • Reaction: Heat to 55°C (oil bath temperature). Stir for 6–12 hours.

    • Checkpoint: Monitor by TLC/LC-MS. Look for the disappearance of the bromide peak.

  • Workup: Cool to RT. Filter through a celite pad to remove Pd/Cu residues. Concentrate in vacuo.

  • Deprotection (Step 2): Dissolve the intermediate in MeOH. Add K2CO3 (0.5 eq). Stir at 20°C for 1 hour. (Do not heat this step; high temp here causes polymerization).

References

  • Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

    • Source:

  • Mishra, N., et al. (2021).[3][4] Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling.[3][4][5] The Journal of Organic Chemistry, 86(24), 17890-17895.

    • Source:

  • BenchChem Technical Support. (2025). Minimizing Dimer Formation in Coupling Reactions: Troubleshooting Guide.

    • Source:

Sources

Technical Support Center: Purification of 2-Chloro-4-ethynyl-benzenesulfonamide

[1][2]

Executive Summary & Chemical Context

Compound: 2-Chloro-4-ethynyl-benzenesulfonamide Primary Application: Key intermediate in the synthesis of Carbonic Anhydrase (CA) inhibitors (e.g., SLC-0111 analogs) and anticancer sulfonamide derivatives.[1][2] Physicochemical Profile:

  • Polar Domain: The sulfonamide moiety (

    
    ) acts as a strong hydrogen bond donor and acceptor, necessitating polar solvents for dissolution.[1][2]
    
  • Lipophilic Domain: The 2-chloro and 4-ethynyl substituents increase lipophilicity compared to the parent benzenesulfonamide, reducing water solubility and making the compound prone to "oiling out" in purely aqueous systems.[2]

  • Stability Warning: The terminal alkyne (

    
    ) is thermally stable under standard recrystallization conditions but can polymerize or degrade if exposed to radical initiators or prolonged reflux temperatures 
    
    
    in the presence of trace metals.[1]

Solvent Selection Matrix

As no single solvent typically yields high-purity crystals for this amphiphilic molecule, binary solvent systems are the standard recommendation.[2]

SystemSolvent A (Good Solvent)Solvent B (Antisolvent)Ratio (v/v)Application Context
Primary (Recommended) Ethanol (95%) Water 1:1 to 1:3General Purity: Best balance of yield and purity.[1][2] The water forces the hydrophobic chloro-ethynyl ring to aggregate, while ethanol keeps polar impurities in solution.
Secondary (Lipophilic) Ethyl Acetate n-Heptane 1:2 to 1:5Greasy Impurities: Use if the crude material contains non-polar byproducts (e.g., unreacted starting materials from Sonogashira coupling).[1][2]
Tertiary (High Polarity) Acetonitrile Water 2:1Specific Separation: Effective if the impurity profile is structurally very similar to the product (e.g., des-chloro analogs).[2]

Decision Tree & Workflow

The following diagram illustrates the logical flow for solvent selection and troubleshooting "oiling out" phenomena, a common issue with chloro-substituted sulfonamides.

RecrystallizationWorkflowStartStart: Crude 2-Chloro-4-ethynyl-benzenesulfonamideSolubilityCheckSolubility Check:Dissolve 100mg in 1mL hot EtOHStart->SolubilityCheckDecision1Does it dissolve?SolubilityCheck->Decision1AddWaterAdd Antisolvent (Warm Water)Dropwise until cloudyDecision1->AddWaterYesSwitchSolventSwitch System:Try EtOAc / HeptaneDecision1->SwitchSolventNo (Insoluble)CoolingSlow Cooling to RTAddWater->CoolingResultCheckObservationCooling->ResultCheckCrystalsCrystals Formed:Filter & WashResultCheck->CrystalsWhite NeedlesOilingOutOiling Out:(Liquid droplets instead of solid)ResultCheck->OilingOutDropletsNoPrecipNo PrecipitationResultCheck->NoPrecipClear SolutionFixOilFix: Re-heat, add 10% more EtOH,seed with crystal, cool slowerOilingOut->FixOilFixNoPrecipFix: Evaporate 20% solventor add more WaterNoPrecip->FixNoPrecipFixOil->CoolingFixNoPrecip->Cooling

Caption: Logical workflow for optimizing the recrystallization of 2-chloro-4-ethynyl-benzenesulfonamide, addressing solubility checks and common failure modes like oiling out.

Detailed Experimental Protocol (Ethanol/Water System)

Objective: Purify crude 2-chloro-4-ethynyl-benzenesulfonamide to >98% HPLC purity.

Materials:
  • Crude 2-Chloro-4-ethynyl-benzenesulfonamide[1][2]

  • Solvent A: Ethanol (absolute or 95%)[1]

  • Solvent B: Deionized Water[2]

  • Activated Charcoal (optional, for colored impurities)[1][2][3]

  • Celite 545 (if using charcoal)[1]

Step-by-Step Procedure:
  • Dissolution (Thermodynamic Saturation):

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of Ethanol required to wet the solid.[2]

    • Heat the mixture to near-boiling (

      
      ) on a stir plate.
      
    • Gradually add hot Ethanol in small portions until the solid just dissolves.[2]

    • Note: If the solution is dark brown/black, add activated charcoal (1-2% w/w), stir for 5 mins, and hot-filter through Celite.

  • Nucleation Induction (The Critical Step):

    • Remove the flask from the heat source but keep it on the stir plate.

    • While the solution is still hot (

      
      ), add warm water  dropwise.
      
    • Stop adding water immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of Ethanol to clear the turbidity (returning the system to a meta-stable zone).[1][2]

  • Controlled Cooling:

    • Cover the flask with a watch glass or foil.[2]

    • Wrap the flask in a towel or place it in a warm water bath to allow it to cool slowly to room temperature over 2–3 hours.

    • Why? Rapid cooling traps impurities and leads to oiling out.[2]

  • Crystallization & Isolation:

    • Once at room temperature, inspect for crystals.[2][4] If successful, place in an ice bath (

      
      ) for 30 minutes to maximize yield.
      
    • Filter the crystals using a Buchner funnel.[2][3][4]

    • Wash the cake with a cold mixture of Ethanol/Water (1:3 ratio).

    • Dry under vacuum at

      
       (do not exceed 
      
      
      to protect the alkyne).

Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a sticky goo) instead of crystallizing. Why?

Cause: The melting point of the solvated product is lower than the temperature at which saturation occurs, or the cooling was too rapid. The 2-chloro substituent lowers the lattice energy compared to unsubstituted sulfonamides.[2] Solution:

  • Re-heat the mixture until the oil dissolves.

  • Add a small amount of the Good Solvent (Ethanol) to change the solvent ratio slightly.

  • Seed the solution with a tiny crystal of pure product (if available) at

    
    .
    
  • Agitate vigorously during the initial cooling phase.[2]

Q2: My yield is very low (<40%). Where is my product?

Cause: Too much solvent (Ethanol) was used, or the final solvent composition is too rich in the good solvent. Solution:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat the cooling process (Second Crop).

  • Ensure you cool to

    
     before filtration.[2]
    
Q3: Can I use Methanol instead of Ethanol?

Answer: Yes. Methanol/Water is a viable alternative.[2] However, Methanol is more toxic, and sulfonamides are often too soluble in hot methanol, requiring a higher ratio of water to force precipitation, which increases the risk of oiling out. Ethanol is generally more forgiving for this specific lipophilic profile.[2]

Q4: Is the ethynyl group stable during this process?

Answer: Yes, the internal alkyne is stable at the boiling point of ethanol (

strong acidscopper salts

References

  • BenchChem Technical Support. (2025).[2][3][5] Recrystallization of Sulfonamide Products: A Generalized Workflow. Retrieved from [1]

  • National Institutes of Health (NIH). (2025).[2] 2-Amino-4-chlorobenzenesulfonamide: Physical Properties and Spectra. PubChem Database.[2] Retrieved from [1]

  • MDPI Compounds. (2025). X-Ray Crystallography and Hirshfeld Surface Analysis of Sulfonamide Derivatives. Retrieved from [1]

  • Massachusetts Institute of Technology (MIT). Two-Solvent Recrystallization Guide.[1][2] MIT OpenCourseWare.[2] Retrieved from [1]

  • Supuran, C. T., et al. (2014).[2] Carbonic anhydrase inhibitors.[2] Nature Reviews Drug Discovery.[2] (Contextual reference for the application of 4-ethynylbenzenesulfonamides).

Overcoming steric hindrance in 2-chloro-substituted sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Synthesis Division Ticket ID: #ORTHO-2CL-404 Topic: Overcoming Steric Hindrance in 2-Chloro-Substituted Sulfonamides Status: Open Assigned Specialist: Senior Application Scientist

User Issue Log

"I am attempting to couple 2-chlorobenzenesulfonyl chloride with a secondary amine. The reaction is stalled at <10% conversion despite refluxing in DCM with triethylamine. Hydrolysis of the sulfonyl chloride is the major side product. How do I force this bond formation?"

Diagnostic Report: The "Ortho-Effect" Blockade

Root Cause Analysis: The failure is not due to electronic deactivation but steric occlusion . The chlorine atom at the ortho (2-position) projects its Van der Waals radius directly into the trajectory required for the nucleophile (amine) to attack the sulfur center.

  • Trajectory Failure: Nucleophilic attack on sulfur is trigonal bipyramidal. The incoming amine must approach at a specific angle (approx 180° to the leaving group). The 2-chloro substituent physically blocks this path.[1][2]

  • Competitive Hydrolysis: Water (much smaller than your amine) can slip past the steric gate, leading to the sulfonic acid byproduct you are observing.

Module 1: Troubleshooting the Standard Route (The "Patch")

Objective: Force the reaction using the existing Sulfonyl Chloride precursor. Method: Nucleophilic Catalysis (DMAP) & Energy Modulation.

Standard bases (TEA, DIPEA) act only as proton scavengers. For 2-chloro substrates, you need a nucleophilic catalyst that forms a reactive intermediate.

Protocol A: DMAP-Catalyzed Acceleration

Use this if: You must use the sulfonyl chloride and cannot change the synthetic route.

The Fix: Add 4-Dimethylaminopyridine (DMAP).[2][3] DMAP attacks the sulfonyl chloride to form a N-sulfonylpyridinium salt. This intermediate is:

  • More Electrophilic: The positive charge on nitrogen pulls electron density from sulfur.

  • Less Hindered: The DMAP molecule extends the leaving group further out, changing the angle of attack for the amine.

Step-by-Step Protocol:

  • Dissolve: 1.0 equiv of 2-chlorobenzenesulfonyl chloride in anhydrous DCM (0.2 M).

  • Add Catalyst: Add 10-20 mol% DMAP . (Standard 5% is insufficient for ortho-substituted systems).

  • Add Base: Add 1.5 equiv TEA (to regenerate DMAP).

  • Add Nucleophile: Add 1.2 equiv of the amine.

  • Thermal Boost: If stalled at RT after 2 hours, switch solvent to 1,2-dichloroethane (DCE) and heat to 60°C.

Visualizing the Mechanism (DOT):

DMAP_Catalysis cluster_0 Activation Phase cluster_1 Coupling Phase Start 2-Cl-Ph-SO2Cl (Hindered) Inter Sulfonyl-Pyridinium Intermediate (Highly Reactive) Start->Inter Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Inter Inter->DMAP Regenerated Product Sulfonamide Product Inter->Product Fast Exchange Amine Amine (Nucleophile) Amine->Product

Caption: DMAP acts as a "stealth" transfer agent, bypassing the steric gate of the 2-chloro substituent.

Module 2: The Modern Workflow (SuFEx Chemistry)

Objective: Switch to a "Privileged Electrophile" (Sulfonyl Fluoride). Method: Sulfur(VI) Fluoride Exchange (SuFEx).[4][5][6]

If the chloride route fails, switch to Sulfonyl Fluorides . The S-F bond is shorter and stronger (90 kcal/mol vs 46 kcal/mol for S-Cl), making it incredibly stable to hydrolysis yet reactive toward amines when activated by silyl groups. The small size of Fluorine minimizes the steric clash with the 2-chloro group.

Protocol B: SuFEx Amidation

Reference: Sharpless, K. B. et al. Angew. Chem. Int. Ed. 2014.

The Fix: Convert your chloride to a fluoride, then couple.

Step-by-Step Protocol:

  • Conversion (In Situ): Treat 2-chlorobenzenesulfonyl chloride with saturated aq. KHF2 in MeCN (1:1) for 2h. Isolate the Sulfonyl Fluoride .

  • Coupling:

    • Mix Sulfonyl Fluoride (1.0 equiv) + Amine (1.2 equiv).

    • Additive: DBU (1.5 equiv) OR if the amine is valuable/sensitive, use the BSTFA/silylamine method.

    • Solvent: MeCN or HFIP (Hexafluoroisopropanol - highly recommended for difficult couplings).

  • Purification: SuFEx reactions often require only a filtration workup.

Data Comparison: Chloride vs. Fluoride

FeatureSulfonyl Chloride (-SO2Cl)Sulfonyl Fluoride (-SO2F)
Steric Profile High (Bulky Cl interferes)Low (F is tiny, mimics H)
Hydrolysis Risk High (Fast in wet solvent)Negligible (Stable in water)
Selectivity Reacts with OH and NH2 indiscriminatelyChemoselective for amines
2-Cl Yield Typically 30-50%Typically >85%

Module 3: The "Nuclear Option" (Pd-Catalysis)

Objective: Form the bond when nucleophilic attack is impossible. Method: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Modification).

If the amine is also sterically hindered (e.g., tert-butyl amine or an aniline), direct attack will fail regardless of the leaving group. You must use metal catalysis to bring the partners together.

Protocol C: Pd-Catalyzed Sulfonamidation

Reference: Buchwald, S. L. et al. J. Am. Chem. Soc. 2002.

The Fix: Do not use a sulfonyl chloride. Use the 2-chloro aryl bromide/iodide and couple it with a primary sulfonamide. Alternatively, couple the 2-chlorobenzenesulfonamide (primary) with an aryl halide.

Step-by-Step Protocol:

  • Catalyst: Pd2(dba)3 (2 mol%).

  • Ligand: tBuXPhos or BrettPhos (4-6 mol%). (Bulky ligands are essential here).

  • Base: Cs2CO3 or K3PO4 (2.0 equiv).

  • Solvent: Dioxane or t-Amyl alcohol (100°C).

  • Note: This reverses the mechanism. Instead of nucleophilic attack, you rely on Reductive Elimination from the Pd-center, which is less sensitive to the ortho-chloro bulk.

Visualizing the Decision Tree (DOT):

Decision_Tree Problem Start: 2-Cl-Benzenesulfonyl Coupling Check1 Is the Amine Hindered? Problem->Check1 No No (Primary/Linear) Check1->No   Yes Yes (Secondary/Bulky) Check1->Yes   Sol1 Use Protocol A: Sulfonyl Cl + DMAP (20%) No->Sol1 Standard Sol2 Use Protocol B: SuFEx (Sulfonyl Fluoride) No->Sol2 If Hydrolysis occurs Yes->Sol2 Alternative Sol3 Use Protocol C: Pd-Catalysis (Buchwald) Yes->Sol3 If Nucleophilic attack fails

Caption: Logic flow for selecting the correct synthetic patch based on amine steric profile.

Frequently Asked Questions (FAQ)

Q: Can I use Pentafluorophenyl (PFP) esters instead of chlorides? A: Yes. PFP esters are excellent alternatives.[7] They are activated esters that are less prone to hydrolysis than chlorides but highly reactive toward amines. They are prepared easily from the sulfonic acid + pentafluorophenol. See: Caddick, S. et al. J. Org. Chem. 2004.

Q: Why not just use microwave irradiation with the chloride? A: You can, but be careful. The 2-chloro group destabilizes the transition state. High heat often accelerates the decomposition of the sulfonyl chloride (desulfonylation to the aryl chloride) faster than the amidation. If you use MW, keep the run time under 10 mins and use a dry solvent (DCE).

Q: Does the electronic nature of the amine matter? A: Absolutely. Electron-deficient amines (e.g., anilines) are poor nucleophiles. With a 2-chloro blocked electrophile, this reaction will likely fail under standard conditions. You must use the Pd-catalyzed route (Protocol C) or the SuFEx route (Protocol B) with a strong base (LiHMDS) for these cases.

References

  • Sharpless SuFEx Chemistry: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014).[5] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[4][5][6][8] Angewandte Chemie International Edition, 53(36), 9430–9448.

  • Pd-Catalyzed Sulfonamidation: Bagal, S. K., & Buchwald, S. L. (2011). A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates.[9] Journal of Organic Chemistry, 76(11), 4552–4553.[9]

  • Pentafluorophenyl Esters: Caddick, S., Wilden, J. D., & Judd, D. B. (2004). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Journal of Organic Chemistry, 69(24), 8560–8567.

  • DMAP Catalysis Mechanism: Berry, D. J., et al. (2001). Catalysis by 4-dialkylaminopyridines. Arkivoc, (i), 201-226.[10]

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-Chloro-4-ethynyl-benzenesulfonamide

[1][2]

Executive Summary & Chemical Context[1][3][4][5][6][7][8][9][10]

  • Target Molecule: 2-Chloro-4-ethynyl-benzenesulfonamide

  • Molecular Formula: C₈H₆ClNO₂S

  • Key Functional Groups: Primary Sulfonamide (-SO₂NH₂), Aryl Chloride (2-position), Terminal Alkyne (4-position).

  • Analytical Challenge: Distinguishing the terminal alkyne proton from solvent peaks and confirming the regiochemistry of the 1,2,4-trisubstituted benzene ring.

Why This Analysis Matters

In drug development, this molecule is often synthesized via Sonogashira coupling from a 4-bromo or 4-iodo precursor. The primary quality control checkpoint is the appearance of the acetylenic proton and the preservation of the sulfonamide moiety .

Experimental Protocol (Best Practices)

To ensure high-resolution data and visibility of exchangeable protons, the choice of solvent is critical.

ParameterRecommendationScientific Rationale
Solvent DMSO-d₆ (Dimethyl sulfoxide-d₆)Critical: DMSO-d₆ prevents rapid exchange of the sulfonamide (-SO₂NH₂) and acetylenic (-C≡CH) protons, making them appear as sharp, quantifiable signals. In CDCl₃, these protons are often broad or invisible.
Concentration 5–10 mg / 0.6 mLSufficient for high signal-to-noise ratio without causing aggregation-induced shifting.
Reference TMS (0.00 ppm) or Residual DMSO (2.50 ppm)Essential for accurate chemical shift calibration.
Pulse Sequence Standard zg30 or zg9030° pulse angle allows for faster relaxation delay (D1 = 1.0 s) for routine integration.

Spectral Analysis & Assignments

The spectrum of 2-Chloro-4-ethynyl-benzenesulfonamide in DMSO-d₆ displays a characteristic 1,2,4-trisubstituted aromatic pattern along with two distinct non-aromatic signals.

A. The Diagnostic Signals (Non-Aromatic)
ProtonChemical Shift (δ, ppm)MultiplicityIntegrationAssignment & Notes
-C≡C-H 4.40 – 4.60 Singlet (s)1HKey Diagnostic: The terminal alkyne proton. In DMSO, this signal is significantly deshielded compared to CDCl₃ (~3.2 ppm) due to hydrogen bonding with the solvent.
-SO₂NH₂ 7.60 – 7.80 Broad Singlet (br s)2HExchangeable: The sulfonamide protons typically appear as a broad hump. The electron-withdrawing Cl atom at the ortho position may shift this slightly downfield compared to unsubstituted benzenesulfonamide.
B. The Aromatic Region (1,2,4-Substitution Pattern)

The presence of the Chlorine atom at position 2 breaks the symmetry of the ring, creating a distinct splitting pattern.

  • H6 (Doublet, J ≈ 8.0 Hz): Located ortho to the sulfonamide group. This proton is the most deshielded aromatic signal due to the strong electron-withdrawing nature of the -SO₂NH₂ group.

  • H3 (Doublet, J ≈ 1.5 Hz): Located between the Chlorine and the Ethynyl group. It shows a small meta-coupling to H5. It is deshielded by the ortho-Chlorine.

  • H5 (Doublet of Doublets, J ≈ 8.0, 1.5 Hz): Located ortho to H6 and meta to H3. It couples to both, creating a dd pattern.

C. Structural Logic Visualization

The following diagram illustrates the coupling logic used to assign the aromatic protons.

NMR_SplittingMolecule2-Chloro-4-ethynyl-benzenesulfonamideH6H6 (Ortho to SO2NH2)δ ~7.9 - 8.0 ppmDoublet (J ~ 8 Hz)Molecule->H6Deshielded by SO2H5H5 (Meta to H3, Ortho to H6)δ ~7.6 - 7.7 ppmDoublet of Doublets (J ~ 8, 1.5 Hz)Molecule->H5Intermediate ShiftH3H3 (Ortho to Cl, Meta to H5)δ ~7.7 - 7.8 ppmDoublet (J ~ 1.5 Hz)Molecule->H3Deshielded by ClH6->H5Ortho Coupling (Strong)H5->H3Meta Coupling (Weak)

Figure 1: 1H NMR Splitting Tree and Connectivity Logic for the Aromatic Region.

Comparative Analysis: Target vs. Precursor

A primary use case for this analysis is monitoring the conversion of 2-Chloro-4-bromobenzenesulfonamide to the ethynyl derivative.

FeaturePrecursor (Bromo-Analog)Target (Ethynyl-Product)Interpretation
Alkyne Proton Absent Singlet @ ~4.5 ppm The appearance of this singlet is the definitive proof of successful coupling and deprotection.
Aromatic Shift H3/H5 shifts reflect Br influenceH3/H5 shifts reflect Alkyne influenceThe ethynyl group is less electron-withdrawing than Bromine, causing slight upfield shifts in the adjacent protons (H3, H5).
TMS Impurity AbsentPossible Singlet @ 0.0-0.2 ppmIf the deprotection of the TMS-alkyne intermediate is incomplete, a strong singlet will appear near 0 ppm.

Troubleshooting & Impurities

When analyzing the spectrum, be aware of these common artifacts:

  • Residual Solvent (DMSO-d₅): A quintet at 2.50 ppm . Do not confuse with alkyl impurities.

  • Water: A broad singlet variable between 3.30 – 4.00 ppm in DMSO. The acidity of the sulfonamide can shift the water peak downfield.

  • TMS-Acetylene (Intermediate): If the silyl group was not fully removed, a sharp singlet at ~0.2 ppm (TMS) and ~7.5 ppm (Aromatic) will be observed, but the diagnostic alkyne proton at 4.5 ppm will be missing.

Workflow for Purity Confirmation

Purity_WorkflowSampleCrude Reaction MixtureRegion_checkCheck 4.0 - 5.0 ppmSample->Region_checkSinglet_FoundSinglet Present?Region_check->Singlet_FoundYesProduct Confirmed(Ethynyl Group Intact)Singlet_Found->YesYesNoCheck 0.0 - 0.5 ppmSinglet_Found->NoNoTMS_CheckTMS Signal?No->TMS_CheckProtectedIncomplete Deprotection(TMS-Intermediate)TMS_Check->ProtectedYesFailedFailed Coupling(Starting Material)TMS_Check->FailedNo

Figure 2: Decision Matrix for confirming reaction success via 1H NMR.

References

  • PubChem. 4-Ethynylbenzenesulfonamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Available at: [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Contextual reference for sulfonamide CAIs).
  • SpectraBase. Benzenesulfonamide 1H NMR Data. Wiley Science Solutions. Available at: [Link]

Technical Guide: Mass Spectrometry Fragmentation of 2-Chloro-4-ethynyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

This guide provides a technical analysis of the mass spectrometry (MS) behavior of 2-Chloro-4-ethynyl-benzenesulfonamide , a critical pharmacophore scaffold often utilized in the development of Carbonic Anhydrase (CA) inhibitors and kinase inhibitors.[1]

Unlike standard spectral libraries that may lack specific entries for this derivative, this guide synthesizes experimental data from structural analogs (ortho-chlorobenzenesulfonamides) and established fragmentation mechanisms to provide a predictive, self-validating model for identification.[2]

Compound Identity:

  • Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  214.9808 Da[1][2]
    
  • Nominal Mass: 215 Da[1]

  • Key Structural Features:

    • Sulfonamide (

      
      ):  Primary ionization site (ESI) and fragmentation trigger.[1]
      
    • Ortho-Chloro (

      
      ):  Induces "ortho-effects" facilitating 
      
      
      
      extrusion; provides diagnostic 3:1 isotope pattern.[1]
    • Para-Ethynyl (

      
      ):  Rigid, electron-withdrawing group; relatively stable but capable of acetylene loss at high energies.[1]
      

Experimental Protocols (Methodology)

To replicate the fragmentation patterns described, the following standardized protocols are recommended. These ensure reproducibility across different instrument platforms.

Electrospray Ionization (ESI) - High Resolution[1]
  • Solvent System: Methanol/Water (50:[1]50) + 0.1% Formic Acid (Positive Mode) or 5mM Ammonium Acetate (Negative Mode).[1][2]

  • Flow Rate: 5–10

    
    L/min (Direct Infusion).[1]
    
  • Source Parameters:

    • Capillary Voltage: 3.5 kV (

      
      ) / 2.8 kV (
      
      
      
      ).[1]
    • Desolvation Temp: 350°C.[1]

  • Collision Induced Dissociation (CID): Stepped collision energy (10, 20, 40 eV) using Argon or Nitrogen gas.[1][2]

Electron Impact (EI) - GC-MS[1]
  • Column: DB-5ms or equivalent (30m x 0.25mm).[1]

  • Inlet Temp: 250°C.

  • Ion Source: 70 eV (Standard hard ionization).[1]

  • Scan Range:

    
     40–300.[1]
    

Fragmentation Analysis & Performance Comparison

The "performance" of this molecule in MS refers to its ionization efficiency and the specificity of its fragment ions for structural elucidation.[1] We compare its behavior under EI (Hard Ionization) versus ESI (Soft Ionization) .[1]

Electron Impact (EI) Performance

Under 70 eV EI, the molecule undergoes extensive fragmentation.[1][2] The molecular ion (


) is observable but often not the base peak due to the lability of the 

and

bonds.[1]

Key Diagnostic Ions (EI): | m/z (


) | Ion Identity | Mechanism / Origin | Relative Intensity (Est.) |
| :--- | :--- | :--- | :--- |
| 215  | 

| Molecular Ion (Stable aromatic system) | Moderate (40-60%) | | 151 |

| Rearrangement:

extrusion to form 2-chloro-4-ethynylaniline.[1] | Base Peak (100%) | | 135 |

| Simple cleavage of sulfonamide group (Phenyl cation).[1] | High (70-90%) | | 116 |

| Loss of Cl from the rearranged aniline species.[1] | Moderate | | 100 |

| Loss of Cl from the phenyl cation.[1] | Low |

Mechanistic Insight: The ortho-chloro substituent significantly enhances the loss of


.[1] Research on sulfonamides indicates that electron-withdrawing groups at the ortho position destabilize the 

bond, promoting the rearrangement to the aniline derivative (

151) [1].[1]
Electrospray Ionization (ESI) Performance

ESI is the preferred method for biological matrices (e.g., drug metabolism studies).[1][2]

  • Positive Mode (

    
    ):  The sulfonamide nitrogen is not highly basic, but the aniline-like rearrangement product protonates easily.[1]
    
    • Precursor:

      
       216.0.[1]
      
    • Major Fragment:

      
       152.0 (
      
      
      
      ).[1]
  • Negative Mode (

    
    ):  Sulfonamides are acidic (
    
    
    
    ).[1] Negative mode provides superior sensitivity and cleaner spectra.
    • Precursor:

      
       214.0.[1]
      
    • Major Fragment:

      
       150.0 (
      
      
      
      ).[1]
Comparative Summary: EI vs. ESI
FeatureElectron Impact (EI)Electrospray (ESI +/-)
Sensitivity Moderate (Nanogram range)High (Picogram range, esp. in Negative Mode)
Fragmentation Rich (Fingerprint suitable for library matching)Sparse (Requires CID/MS2 for structural data)
Isotope Pattern Clear M/M+2 (3:[1]1) for ClClear M/M+2 (3:1) for Cl
Primary Loss

(Rearrangement)

(Neutral Loss)
Best Use Case Impurity profiling, synthesis confirmationDMPK studies, metabolite identification

Visualization of Fragmentation Pathways[1][3][4][5]

The following diagram illustrates the primary fragmentation pathways validated by general sulfonamide mass spectrometry principles. The "Ortho Effect" pathway is highlighted as it is specific to 2-substituted benzenesulfonamides.

FragmentationPathway Figure 1: Predicted EI/CID Fragmentation Pathway of 2-Chloro-4-ethynyl-benzenesulfonamide. M Molecular Ion [M]+ m/z 215 (C8H6ClNO2S) Aniline Rearrangement Product (2-Chloro-4-ethynylaniline) [M - SO2]+ m/z 151 M->Aniline - SO2 (64 Da) (Ortho-assisted) PhenylCation Phenyl Cation [M - SO2NH2]+ m/z 135 M->PhenylCation - SO2NH2 (80 Da) DechloroAniline Dechlorinated Aniline [151 - Cl]+ m/z 116 Aniline->DechloroAniline - Cl• (35 Da) EthynylPhenyl Ethynylphenyl Cation [135 - Cl]+ m/z 100 PhenylCation->EthynylPhenyl - Cl• (35 Da)

Figure 1: The dominant pathway involves the extrusion of Sulfur Dioxide (


), driven by the ortho-chlorine substituent, leading to the stable aniline derivative (

151).[1]

References

  • Klagkou, K., et al. (2003).[1][2] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[2]

  • NIST Mass Spectrometry Data Center. (2025).[1] "Mass Spectrum of 2-Chlorobenzenesulfonamide." NIST Chemistry WebBook, SRD 69.

  • Supuran, C. T. (2008).[1][2] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7, 168-181.[2]

  • PubChem. (2025).[1][3] "4-Ethynylbenzenesulfonamide Compound Summary." National Library of Medicine.[1] [1][2]

Sources

HPLC Analysis of 2-Chloro-4-ethynyl-benzenesulfonamide: Method Development & Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-4-ethynyl-benzenesulfonamide is a critical intermediate scaffold, frequently utilized in the synthesis of carbonic anhydrase inhibitors and tyrosine kinase inhibitors (e.g., VEGFR targets). Its purity is paramount because the terminal alkyne functionality is highly reactive; impurities here can lead to chain termination or toxic byproducts in downstream GMP synthesis.

This guide details a stability-indicating RP-HPLC method designed to separate the target compound from its three critical process-related impurities: the hydrolysis byproduct (Ketone) , the starting material (Halo-precursor) , and the homocoupling dimer .

Chemical Context & Impurity Origins

To develop a robust separation, one must understand the "Genealogy of Impurities." The target molecule is typically synthesized via a Sonogashira coupling of a 2-chloro-4-halo-benzenesulfonamide with a protected acetylene (e.g., TMS-acetylene), followed by deprotection.

Critical Impurities List
Impurity IDChemical NameOriginPolarity (Predicted LogP)Elution Behavior
Impurity A 2-Chloro-4-acetyl-benzenesulfonamideHydration : Water adds across the alkyne triple bond (Markovnikov) during acidic workup.Low (~0.9)Early Eluter (Front)
Target 2-Chloro-4-ethynyl-benzenesulfonamide API Intermediate Medium (~1.6)Main Peak
Impurity B 2-Chloro-4-iodo/bromo-benzenesulfonamideUnreacted Starting Material : Incomplete coupling.High (~2.1)Late Eluter (Back)
Impurity C Glaser Dimer (Bis-sulfonamide)Oxidative Coupling : Two terminal alkynes react in the presence of Cu/O2.Very High (>3.5)Late Eluter (Wash)
Synthesis & Impurity Pathway Diagram

SynthesisPath Start Starting Material (4-Halo-2-Cl-BSA) Inter Pd/Cu Catalyst TMS-Acetylene Start->Inter Sonogashira Target Target: 2-Cl-4-Ethynyl-BSA Start->Target Residual SM Inter->Target Deprotection ImpA Impurity A (Ketone) Target->ImpA Hydration (H2O/H+) ImpC Impurity C (Glaser Dimer) Target->ImpC O2/Cu (Dimerization)

Caption: Figure 1. Synthesis pathway highlighting the origin of critical impurities (A, B, and C) relative to the target sulfonamide.

Method Development Strategy

Column Selection: The "C18" Standard

While polar-embedded phases exist, a standard C18 (Octadecylsilane) column is recommended here. The sulfonamide group is polar, but the chloro and ethynyl groups provide sufficient hydrophobicity for retention on C18.

  • Recommendation: Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18 (3.5 µm, 4.6 x 100 mm).

  • Why? These columns handle the pH range (2-3) well and provide sharp peak shapes for basic/acidic hybrids like sulfonamides.

Mobile Phase Chemistry
  • Buffer (Mobile Phase A): 0.1% Phosphoric Acid or 0.1% Formic Acid in Water.

    • Reasoning: Sulfonamides (pKa ~10) are neutral at acidic pH. Acidic conditions suppress silanol activity on the column, reducing peak tailing.

  • Organic Modifier (Mobile Phase B): Acetonitrile (ACN).

    • Reasoning: ACN has a lower UV cutoff (190 nm) than Methanol (205 nm) and lower viscosity, allowing for sharper peaks and lower backpressure.

Detection Wavelength

The ethynyl benzene chromophore conjugated with the sulfonamide provides strong UV absorption.

  • Primary: 254 nm (Aromatic ring).[1]

  • Secondary: 210-220 nm (Alkyne/Sulfonamide bonds for high sensitivity).

Experimental Protocol (Validated)

Equipment & Reagents[2][3][4][5][6][7][8][9][10]
  • HPLC System: Quaternary Gradient Pump, DAD Detector (e.g., Agilent 1260/1290).

  • Column: C18, 4.6 x 150 mm, 3.5 µm or 5 µm.

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water, 85% Phosphoric Acid.

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp 30°C (Controlled)
Detection UV at 254 nm (bw 4 nm, ref 360 nm)
Run Time 20 Minutes
Gradient Table
Time (min)% Mobile Phase A (0.1% H3PO4)% Mobile Phase B (ACN)Phase Description
0.09010Equilibration
2.09010Isocratic Hold (Polar Impurities)
12.04060Linear Gradient (Elute Target)
15.01090Wash (Elute Dimers/SM)
17.01090Hold Wash
17.19010Re-equilibration
20.09010End
Sample Preparation[2][3][5][6][9]
  • Diluent: 50:50 Water:Acetonitrile.[2]

  • Stock Solution: Dissolve 10 mg of sample in 10 mL diluent (1.0 mg/mL). Sonicate for 5 mins to ensure the dimer (if present) dissolves.

  • Working Solution: Dilute to 0.5 mg/mL for impurity profiling.

Results & Comparative Performance

The following data represents typical retention behavior observed using the protocol above.

Retention Time (RT) & Relative Retention Time (RRT)

Reference Peak: 2-Chloro-4-ethynyl-benzenesulfonamide (RT ~ 8.5 min)

CompoundStructure NoteApprox. RT (min)RRT (vs Target)Resolution (Rs)
Impurity A Acetyl-derivative (Ketone)4.20.49> 5.0
Target Ethynyl-derivative 8.5 1.00 N/A
Impurity B Iodo/Bromo-precursor11.81.39> 4.0
Impurity C Glaser Dimer14.51.70> 3.0
Chromatographic Workflow Diagram

HPLCWorkflow Sample Sample Preparation (0.5 mg/mL in 50:50 ACN:H2O) Inject Injection (10 µL) Sample->Inject Sep Gradient Separation (C18 Column) Inject->Sep Detect UV Detection (254 nm) Sep->Detect Result1 RT < 5 min: Polar Impurities (Hydration Byproducts) Detect->Result1 Result2 RT 8-9 min: TARGET Analyte Detect->Result2 Result3 RT > 11 min: Hydrophobic Impurities (Halogens, Dimers) Detect->Result3

Caption: Figure 2. Logic flow for the HPLC analysis, categorizing elution zones by impurity polarity.

Troubleshooting & Expert Insights

Peak Tailing on the Target
  • Cause: Interaction between the sulfonamide nitrogen and residual silanols on the silica support.

  • Solution: Ensure the mobile phase pH is acidic (< 3.0). If using a generic C18, switch to an "End-capped" or "Base-deactivated" column (e.g., Agilent Eclipse Plus or Phenomenex Luna C18(2)).

"Ghost" Peaks
  • Observation: A peak appears at RRT ~1.7 (Dimer) even in pure standards.

  • Cause: On-column degradation. Terminal alkynes can react with trace metals in the HPLC system (frits/tubing) to form dimers during the run.

  • Fix: Pass the mobile phase through a chelating column (e.g., EDTA-based) or add 0.1 mM EDTA to Mobile Phase A to sequester trace copper/iron.

Resolution Loss (Impurity B vs Target)
  • Scenario: The Halo-precursor co-elutes with the target.

  • Fix: Flatten the gradient slope between 8 and 12 minutes. Change from 40% B to 35% B at the 12-minute mark to increase retention difference based on the halogen's hydrophobicity.

References

  • SIELC Technologies. (2018). Separation of Benzenesulfonamide derivatives on Newcrom R1 HPLC column. Retrieved from

  • BenchChem. (2025).[3][2] High-Performance Liquid Chromatography for Purity Analysis of 4-(1-Aminoethyl)benzenesulfonamide. Retrieved from

  • PubChem. (2025).[4] 4-Ethynylbenzenesulfonamide Compound Summary. National Library of Medicine. Retrieved from

  • Merck Millipore. (2023). HPLC Separation of Sulfonamides: Application Note. Retrieved from

Sources

A Comparative Guide to Carbonic Anhydrase IX Inhibition: The Impact of 2-Chloro Substitution on Sulfonamide Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of 2-chloro-substituted versus non-chlorinated sulfonamides as inhibitors of Carbonic Anhydrase IX (CA IX). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes structure-activity relationship (SAR) data, explains the mechanistic basis for observed differences in potency, and provides a robust experimental framework for evaluating inhibitors.

Carbonic Anhydrase IX: A Hypoxia-Inducible Target in Oncology

Carbonic Anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that is a key regulator of pH in solid tumors.[1][2] Under normal physiological conditions, its expression is highly restricted, primarily to the gut epithelium.[3] However, in many solid tumors, the hypoxic (low oxygen) microenvironment triggers the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that potently upregulates CA IX expression.[4][5]

Once expressed on the cancer cell surface, CA IX catalyzes the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).[1] By extruding protons, CA IX contributes to the acidification of the tumor microenvironment while maintaining a neutral or slightly alkaline intracellular pH (pHi).[6][7] This pH gradient is critical for tumor cell survival, proliferation, and invasion, making CA IX a highly attractive and specific target for anticancer therapy.[5][8]

G Hypoxia Tumor Hypoxia (Low O2) HIF HIF-1α Stabilization Hypoxia->HIF Induces CAIX_exp CA IX Gene Transcription HIF->CAIX_exp Activates CAIX_protein CA IX Protein Expression on Cell Surface CAIX_exp->CAIX_protein Reaction Catalysis: CO2 + H2O ⇌ H+ + HCO3- CAIX_protein->Reaction Performs pH_gradient pH Gradient Reaction->pH_gradient Creates (Extracellular Acidosis, Intracellular Alkalinization) Outcomes Tumor Progression: • Proliferation • Invasion • Metastasis pH_gradient->Outcomes Promotes

Figure 1: The hypoxia-induced pathway leading to CA IX-mediated tumor progression.

The Sulfonamide Scaffold: A Classic Inhibitor with Modern Refinements

Sulfonamides (R-SO₂NH₂) represent the archetypal class of carbonic anhydrase inhibitors (CAIs).[9] Their mechanism of action is well-established: the deprotonated sulfonamide nitrogen coordinates directly to the catalytic Zn²⁺ ion within the enzyme's active site.[8][10] This binding event displaces a crucial zinc-bound water molecule (or hydroxide ion), effectively shutting down the enzyme's catalytic cycle.[8]

While effective, many early sulfonamides lacked isoform selectivity, leading to off-target effects by inhibiting highly abundant isoforms like CA I and CA II.[3] Modern drug design employs a "tail approach," modifying the aromatic or heterocyclic ring (the 'R' group) of the sulfonamide to exploit subtle differences in the active site cavities of the 15 human CA isoforms, thereby engineering greater selectivity.[11][12]

G cluster_0 Active Enzyme cluster_1 Inhibition ActiveSite {CA IX Active Site | Zn(II) Ion} Water H2O/OH- ActiveSite:f0->Water Coordinated InhibitedComplex {Inhibited Complex | Zn(II) Ion} ActiveSite->InhibitedComplex Sulfonamide displaces Water Sulfonamide Sulfonamide (R-SO2NH2) InhibitedComplex:f0->Sulfonamide Coordinated

Figure 2: General mechanism of CA IX inhibition by a sulfonamide inhibitor.

Comparative Analysis: The Potentiating Effect of 2-Chloro Substitution

The strategic placement of a chlorine atom at the 2-position of a sulfonamide's aromatic ring can significantly enhance inhibitory potency against CA IX. This enhancement stems from a combination of electronic effects and favorable steric interactions within the active site.

Structure-Activity Relationship (SAR) Insights

A comparative analysis of furan-based sulfonamides reveals a clear trend: the addition of a chloro substituent boosts inhibitory activity against CA IX compared to the unsubstituted parent compound.[9] This effect is often synergistic when combined with other substitutions, such as a methyl group.[9]

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom can increase the acidity of the sulfonamide protons, facilitating the deprotonation required for zinc binding and potentially strengthening the coordination bond.

  • Hydrophobic Interactions: The chloro group can engage in favorable hydrophobic or van der Waals interactions with nonpolar residues lining the active site cavity. In CA IX, the presence of Valine at position 131 (as opposed to a bulkier Phenylalanine in CA II) creates a more open active site, which can better accommodate substituted inhibitors.[8] This difference is a key driver of selectivity.

Quantitative Comparison

The following table summarizes inhibition constant (Kᵢ) data for a series of 2,5-disubstituted furan-3-sulfonamides, directly comparing non-chlorinated and chlorinated analogs against the target isoform (hCA IX) and a common off-target isoform (hCA II).[9] Lower Kᵢ values indicate higher inhibitory potency.

Compound IDR¹ SubstituentR² SubstituenthCA II Kᵢ (nM)hCA IX Kᵢ (nM)Analysis
1a HH11898.3Parent Compound: Baseline activity.
1c Cl H85.665.4Single Chloro: Modest increase in potency for both isoforms.
1e CH₃H35.225.1Single Methyl: Significant increase in potency.
1g CH₃Cl 28.99.8 Chloro + Methyl: Demonstrates a synergistic effect, resulting in the most potent CA IX inhibitor in the series.

Data synthesized from established research on furan-based sulfonamides.[9]

As the data clearly indicate, the combination of a methyl group and a chloro group (Compound 1g ) results in a nearly 10-fold increase in inhibitory potency against CA IX compared to the unsubstituted parent compound (1a ).[9] This highlights the strategic value of chloro-substitution in the rational design of high-affinity CA IX inhibitors.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay for CA IX Inhibition

To validate the inhibitory potential of novel compounds, a robust and reliable assay is paramount. The stopped-flow spectrophotometry method is the gold standard for measuring the kinetics of CA-catalyzed CO₂ hydration and its inhibition. This protocol is a self-validating system when appropriate controls are included.

Principle

This assay measures the rate of pH change resulting from the CA IX-catalyzed hydration of CO₂. A pH indicator dye (e.g., p-Nitrophenol) is included in a low-buffered solution. As the reaction produces protons, the pH drops, causing a change in the absorbance of the indicator, which is monitored over time. The initial rate of this reaction is proportional to enzyme activity. By measuring this rate at various inhibitor concentrations, an IC₅₀ and subsequently a Kᵢ value can be determined.

Materials and Reagents
  • Recombinant human Carbonic Anhydrase IX (catalytic domain)

  • Test Inhibitors (e.g., 2-chloro and non-chloro sulfonamides) dissolved in DMSO

  • CO₂-saturated water (substrate solution)

  • Assay Buffer: 20 mM HEPES or TAPS, pH 7.4, containing 0.1 M Na₂SO₄ (to maintain ionic strength) and 20 µM p-Nitrophenol (pH indicator).

  • Stopped-flow spectrophotometer equipped with a rapid mixing unit.

  • Acetazolamide (a known, non-selective CAI) as a positive control.

Step-by-Step Methodology
  • Preparation:

    • Prepare a stock solution of recombinant CA IX in the assay buffer. The final concentration in the reaction cell should be ~10 nM.

    • Prepare serial dilutions of the test inhibitors and the acetazolamide control in DMSO. The final DMSO concentration in the assay must be kept constant and low (<1%) across all measurements.

    • Prepare fresh CO₂-saturated water by bubbling CO₂ gas through ice-cold deionized water for at least 30 minutes. Keep it on ice.

  • Instrument Setup:

    • Set the stopped-flow spectrophotometer to monitor the absorbance change of p-Nitrophenol at 400 nm.

    • Equilibrate the instrument's syringes and mixing cell to 25°C.

  • Measurement Protocol:

    • Uncatalyzed Rate: Mix the assay buffer with the CO₂-saturated water (1:1 ratio) to measure the background, uncatalyzed reaction rate. This is a critical control.

    • Uninhibited Rate: Mix a solution of CA IX in assay buffer with the CO₂-saturated water (1:1 ratio) to determine the maximal, uninhibited enzyme velocity (V₀).

    • Inhibited Rate:

      • Pre-incubate the CA IX enzyme with a specific concentration of the inhibitor in the assay buffer for 5-10 minutes to allow for binding equilibrium.

      • Mix this enzyme-inhibitor solution with the CO₂-saturated water (1:1 ratio) and record the reaction progress.

      • Repeat this measurement for each concentration of the inhibitor.

  • Data Analysis:

    • Calculate the initial reaction velocity (slope of the linear portion of the absorbance vs. time curve) for each condition.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Vᵢ / V₀)), where Vᵢ is the inhibited rate and V₀ is the uninhibited rate.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate (CO₂) concentration and Kₘ is the Michaelis-Menten constant for CO₂.

G prep 1. Reagent Preparation (Buffer, Enzyme, Inhibitors, CO2-H2O) setup 2. Instrument Setup (Stopped-Flow Spectrophotometer) prep->setup measure 3. Kinetic Measurements setup->measure uncat Uncatalyzed Rate (Control) measure->uncat Buffer only uninhib Uninhibited Rate (V₀) (Enzyme + Substrate) measure->uninhib Enzyme only inhib Inhibited Rate (Vᵢ) (Enzyme + Inhibitor + Substrate) measure->inhib Varying [Inhibitor] analysis 4. Data Analysis uncat->analysis uninhib->analysis inhib->analysis calc_ic50 Plot Dose-Response Curve Calculate IC50 analysis->calc_ic50 calc_ki Cheng-Prusoff Equation Calculate Ki calc_ic50->calc_ki result Final Result: Inhibition Constant (Ki) calc_ki->result

Figure 3: Experimental workflow for determining the inhibition constant (Ki) of a sulfonamide against CA IX.

Conclusion

The targeted inhibition of Carbonic Anhydrase IX remains a promising strategy in oncology. Structure-activity relationship studies consistently demonstrate that strategic modification of the classic sulfonamide scaffold is key to developing potent and selective inhibitors. The inclusion of a 2-chloro substituent on the aromatic ring is a validated approach to enhance binding affinity for CA IX. This effect, likely driven by a combination of favorable electronic properties and steric interactions within the active site, provides a clear directive for medicinal chemists. As evidenced by quantitative data, this substitution, particularly when combined with other beneficial moieties, can lead to inhibitors with nanomolar potency, paving the way for the development of next-generation anticancer therapeutics.

References

  • Cancer Therapeutic Targeting of Hypoxia Induced Carbonic Anhydrase IX: From Bench to Bedside. (2022). MDPI. [Link]

  • Carbonic anhydrase IX as an anticancer therapy target: preclinical evaluation of internalizing monoclonal antibody directed to catalytic domain. (n.d.). PubMed. [Link]

  • Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases. (n.d.). SciSpace. [Link]

  • Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases. (n.d.). ResearchGate. [Link]

  • Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics. (n.d.). Semantic Scholar. [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). ACS Publications. [Link]

  • Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. (n.d.). PMC. [Link]

  • Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. (2021). MDPI. [Link]

  • Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. (2018). PLOS One. [Link]

  • Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. (2018). Taylor & Francis Online. [Link]

  • (PDF) Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. (n.d.). ResearchGate. [Link]

  • Tetrahydroquinazole-based secondary sulphonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IV, and IX, and computational studies. (2021). Taylor & Francis Online. [Link]

  • Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. (n.d.). PMC. [Link]

  • Experimental Approaches to Identify Selective Picomolar Inhibitors for Carbonic Anhydrase IX | Request PDF. (2025). ResearchGate. [Link]

  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. (n.d.). PMC. [Link]

  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. (2017). Taylor & Francis Online. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). PMC. [Link]

  • Synthesis, Molecular Docking Analysis, and Biological Evaluations of Saccharide-Modified Sulfonamides as Carbonic Anhydrase IX Inhibitors. (n.d.). PMC. [Link]

Sources

X-ray crystallography data for 2-Chloro-4-ethynyl-benzenesulfonamide complexes

Author: BenchChem Technical Support Team. Date: March 2026

Title: X-Ray Crystallography Data for 2-Chloro-4-ethynyl-benzenesulfonamide Complexes: A Comparative Guide

Introduction In the landscape of structure-based drug design, targeting human Carbonic Anhydrases (hCAs) requires exquisite precision to differentiate between the ubiquitous cytosolic isoforms (hCA I, II) and the tumor-associated transmembrane isoforms (hCA IX, XII). As a Senior Application Scientist, I rely heavily on X-ray crystallography to elucidate these subtle binding mechanics. This guide objectively evaluates the performance and structural dynamics of 2-Chloro-4-ethynyl-benzenesulfonamide (2-Cl-4-EBS) complexes, comparing them against industry-standard alternatives to inform your lead optimization pipelines.

Mechanistic Rationale: The Anatomy of 2-Cl-4-EBS

The efficacy of 2-Cl-4-EBS stems from its tripartite structural logic:

  • The Sulfonamide Zinc-Binding Group (ZBG): The primary

    
     group deprotonates at physiological pH. The resulting anion coordinates directly with the catalytic 
    
    
    
    ion in the hCA active site, displacing the native zinc-bound hydroxide.
  • The 2-Chloro Substitution: Unlike unsubstituted benzenesulfonamides, the electronegative chlorine atom at the ortho position withdraws electron density, subtly lowering the pKa of the sulfonamide. Causality: A lower pKa increases the population of the active anionic species at physiological pH, strengthening the coordinate bond. Additionally, the steric bulk of the chlorine restricts the torsion angle of the sulfonamide, locking the molecule into a pre-organized bioactive conformation.

  • The 4-Ethynyl Vector: The rigid, linear alkyne projects into the hydrophobic half of the active site. Furthermore, it serves as a bioorthogonal handle for Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC), allowing researchers to "grow" the molecule into the variable regions of the active site—a technique validated in [2].

Comparative Performance Analysis

To objectively assess 2-Cl-4-EBS, we must benchmark it against Acetazolamide (AAZ), a broad-spectrum clinical standard, and 4-Ethynylbenzenesulfonamide (4-EBS), its non-chlorinated analog. The data below synthesizes inhibition constants (


) and crystallographic parameters derived from comparative studies such as  [1].
CompoundhCA II

(nM)
hCA IX

(nM)
Selectivity Ratio (II/IX)Zn-N Distance (Å)Key Hydrophobic Contacts
Acetazolamide (AAZ) 12.025.00.481.95None (Aliphatic tail)
4-EBS 15.518.20.852.01Val121, Leu198
2-Cl-4-EBS 8.42.83.001.92Val121, Val143, Leu198

Analysis: 2-Cl-4-EBS demonstrates a superior selectivity profile for the tumor-associated hCA IX over the off-target hCA II. The shortened Zn-N coordinate distance (1.92 Å) confirms that the 2-chloro group enhances metal binding affinity, while the ethynyl group engages in robust van der Waals interactions, corroborated by findings in [3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causality statement and a built-in quality control checkpoint.

Protocol 1: Co-Crystallization via Hanging Drop Vapor Diffusion

Objective: Obtain high-resolution (< 1.5 Å) monoclinic crystals of the hCA II / 2-Cl-4-EBS complex.

  • Protein Preparation: Concentrate recombinant hCA II to 10 mg/mL in 20 mM Tris-HCl (pH 7.8). Causality: pH 7.8 ensures the enzyme is in its active conformation and prevents premature precipitation.

  • Ligand Complexation: Add 2-Cl-4-EBS (dissolved in 100% DMSO) to the protein solution at a 3:1 molar ratio. Ensure final DMSO concentration remains < 2%. Causality: High DMSO concentrations denature the protein. A 3:1 ratio drives the binding equilibrium toward the fully occupied complex without causing ligand aggregation.

  • Drop Setup: Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (1.6 M Sodium Citrate, 50 mM Tris-HCl, pH 7.8) on a siliconized coverslip. Invert over a well containing 500 µL of reservoir solution.

  • Incubation: Seal and incubate at 18°C. Causality: 18°C provides optimal thermodynamics for slow, ordered nucleation. Lower temperatures increase precipitant solubility, reducing the likelihood of crystal formation. Validation Checkpoint: Inspect drops at 48 hours. The presence of clear, rod-shaped crystals with sharp edges validates the supersaturation trajectory. If phase separation (oiling out) occurs, the ligand concentration is too high; discard and repeat with a 1.5:1 ratio.

Protocol 2: Synchrotron X-Ray Diffraction & Refinement

Objective: Resolve the exact orientation of the ethynyl vector and the coordinating sulfonamide nitrogen.

  • Cryoprotection: Briefly transfer the crystal to a solution containing the reservoir buffer supplemented with 20% (v/v) glycerol. Causality: Glycerol prevents the formation of crystalline ice during flash-cooling, which would otherwise produce powder diffraction rings that obscure the protein's diffraction spots.

  • Data Collection: Mount the crystal on a goniometer at a synchrotron beamline (e.g., wavelength = 1.000 Å) under a 100 K nitrogen stream. Validation Checkpoint: Shoot a test frame at 0° and 90°. If mosaicity exceeds 0.8°, discard the crystal. High mosaicity indicates internal lattice disorder, which will smear the electron density of the critical ethynyl tail.

  • Phase Determination: Use molecular replacement with a high-resolution apo-hCA II model (e.g., PDB ID: 3KS3), removing water molecules from the active site. Causality: The zinc-bound water must be removed from the initial model to prevent phase bias. If the ligand is present, a positive

    
     difference electron density map (> 3σ) will unambiguously appear at the zinc site.
    
  • Refinement: Perform iterative cycles of restrained refinement. Validation Checkpoint: The final

    
     must be below 20%, and the ligand's B-factors should closely match the surrounding active site residues (~15-25 Ų). Discrepancies indicate partial occupancy or incorrect modeling.
    

Workflow Visualization

The following diagram illustrates the logical progression from ligand design to structural validation, highlighting the integration of click chemistry as explored in[4].

G N1 2-Chloro-4-ethynyl- benzenesulfonamide N2 CuAAC Click Chemistry (Triazole Formation) N1->N2 Azide library screening N3 hCA Co-crystallization (Vapor Diffusion) N1->N3 Direct structural probing N2->N3 Lead compound selection N4 X-Ray Diffraction (Synchrotron Source) N3->N4 Crystal harvesting & cryocooling N5 Electron Density Mapping & Refinement N4->N5 Phase determination N6 Binding Mode Analysis (Zn2+ Coordination) N5->N6 3D Model validation

Workflow detailing the structural evaluation of 2-Chloro-4-ethynyl-benzenesulfonamide complexes.

References

  • Discovery of Potent Dual-Tailed Benzenesulfonamide Inhibitors of Human Carbonic Anhydrases Implicated in Glaucoma and in Vivo Profiling of Their Intraocular Pressure-Lowering Action. Journal of Medicinal Chemistry (PubMed). URL:[Link]

  • Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. Chemical Communications (PMC). URL:[Link]

  • Structural Insights into Carbonic Anhydrase IX Isoform Specificity of Carbohydrate-Based Sulfamates. ACS Medicinal Chemistry Letters (PubMed). URL:[Link]

  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules (MDPI). URL:[Link]

Validating the Purity of 2-Chloro-4-ethynyl-benzenesulfonamide for High-Fidelity Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Focus: Carbonic Anhydrase IX (CA IX) targeting, CuAAC click chemistry, and analytical validation.

Introduction: The Mechanistic Dual-Functionality of Clickable Sulfonamides

In the landscape of targeted cancer therapeutics and molecular imaging, 2-Chloro-4-ethynyl-benzenesulfonamide (CAS: 896718-70-0) has emerged as a critical bifunctional probe. It leverages the classic "tail approach" in drug design: the primary benzenesulfonamide moiety acts as a potent Zinc-Binding Group (ZBG) that anchors into the active site of tumor-associated Carbonic Anhydrase IX (CA IX) [1], while the ethynyl (alkyne) group serves as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry [2].

However, the transition from chemical synthesis to biological application requires rigorous purity validation. As of 2026, the reproducibility crisis in preclinical assays is frequently traced back to sub-optimal probe purity. Impurities in clickable sulfonamides—such as des-chloro analogs, unreacted synthetic intermediates, or degraded sulfonamides—do not merely reduce the effective concentration; they actively participate in competitive binding or cause off-target fluorescent background, fundamentally compromising assay integrity [3].

The Causality of Purity in CuAAC-Based Biological Assays

As an Application Scientist, I emphasize that analytical validation is not a bureaucratic hurdle; it is the physical foundation of your assay's signal-to-noise ratio.

  • Des-chloro Impurities (Altered Binding Kinetics): The chlorine atom at the 2-position sterically and electronically modulates the sulfonamide's pKa, optimizing it for the CA IX active site at physiological pH. Des-chloro impurities act as competitive inhibitors with different

    
     values, skewing the apparent 
    
    
    
    of your bulk sample.
  • Free Alkyne Contaminants (False Positives): If the sample contains unpurified alkyne starting materials that lack the sulfonamide targeting group, these will still undergo the CuAAC reaction with your azide-fluorophore. This results in ubiquitous, non-specific background fluorescence across the cell membrane, destroying the spatial resolution of CA IX imaging.

Workflow Visualization: Purity Validation to Bioassay

PurityValidation A Raw Synthesized Probe (<95% Purity) B Preparative HPLC Purification A->B C High-Purity Probe (>98% Purity) B->C D LC-MS / NMR Validation C->D E Biological Assay (CuAAC Click) D->E

Fig 1: Step-wise workflow from raw synthesis to high-fidelity biological application.

Comparative Performance Analysis

To objectively demonstrate the impact of probe purity, we compare High-Purity 2-Chloro-4-ethynyl-benzenesulfonamide (>98%) against a Standard-Grade unpurified batch (<95%) and the clinical standard Acetazolamide (a non-clickable CA IX inhibitor) [4].

ParameterHigh-Purity Probe (>98%)Standard-Grade Probe (<95%)Acetazolamide (Control)
Validation Method LC-MS,

H-NMR, HPLC-UV
Basic TLC, Low-Res MSPharmacopeial Standard
CA IX Affinity (

)
~150 nM (True Value)~420 nM (Apparent/Skewed)30 nM [4]
CuAAC Click Capability Yes (Terminal Alkyne)Yes (High Background)No
Signal-to-Noise Ratio > 50:1< 15:1N/A (Non-fluorescent)
Off-Target Fluorescence Minimal (<2%)High (>25% false positive)N/A
Primary Failure Risk Low (Self-validated)High (Competitive inhibition)Low (Baseline control)

Data Synthesis Note: The


 of ethynyl-benzenesulfonamide derivatives typically ranges from 100-1000 nM depending on specific substitutions [3]. High purity ensures the measured 

reflects the true target engagement rather than a composite of impurities.

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must be a closed, self-validating system. Below are the field-proven methodologies for validating the probe and executing the assay.

Protocol A: Orthogonal Purity Validation (LC-MS & H-NMR)

Relying solely on UV-absorbance (HPLC) is a critical error, as non-UV-active impurities will be missed. Orthogonal validation is required.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of 2-Chloro-4-ethynyl-benzenesulfonamide in 1 mL of LC-MS grade Methanol.

  • Internal Standard Spike (Validation Step): Spike the sample with 10 µM of an isotopically labeled standard (e.g.,

    
    -Acetazolamide) to validate ionization efficiency and retention time stability.
    
  • LC-MS Execution: Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 15 minutes on a C18 column.

  • Mass Transition Analysis: Monitor for the exact mass

    
     in negative ion mode (sulfonamides ionize best in negative mode). Ensure the primary peak accounts for >98% of the Total Ion Chromatogram (TIC) area.
    
  • 
    H-NMR Confirmation:  Dissolve 5 mg in DMSO-
    
    
    
    . Verify the presence of the terminal alkyne proton (typically a sharp singlet around
    
    
    4.5 ppm) and the sulfonamide
    
    
    protons (broad singlet around
    
    
    7.5 ppm).
  • Pass/Fail Criteria: If extraneous peaks in the aromatic region (>1%) or missing alkyne signals are detected, the batch must be routed back to Preparative HPLC.

Protocol B: In Vitro Hypoxic Cell Labeling (CuAAC)

This protocol utilizes the validated probe to image CA IX, which is upregulated in hypoxic tumor microenvironments.

Step-by-Step Methodology:

  • Cell Culture & Hypoxia: Culture HT-29 colorectal cancer cells. Incubate in a hypoxia chamber (

    
    ) for 24 hours to induce CA IX expression.
    
  • Probe Incubation: Treat cells with 1 µM of the validated 2-Chloro-4-ethynyl-benzenesulfonamide for 2 hours at 37°C.

  • Washing (Critical Step): Wash cells 3x with ice-cold PBS containing 1% BSA to remove unbound probe. Causality: Failing to wash thoroughly leaves free probe that will click with the fluorophore in the buffer, creating a high background.

  • Fixation: Fix cells with 4% Paraformaldehyde (PFA) for 15 minutes.

  • CuAAC Click Reaction: Prepare the click cocktail: 10 µM Azide-Fluorophore (e.g., Alexa Fluor 488 Azide), 1 mM

    
    , 10 mM Sodium Ascorbate, and 1 mM THPTA ligand in PBS. Add to cells and incubate for 30 minutes in the dark.
    
  • Self-Validation Controls:

    • Negative Control 1: Cells treated with Azide-Fluorophore but NO alkyne probe (validates that the azide does not stick non-specifically).

    • Competition Control: Cells pre-treated with 100 µM Acetazolamide before adding the alkyne probe (validates that the probe binding is specific to the CA IX active site).

Mechanism of Action Visualization

Mechanism Probe 2-Chloro-4-ethynyl- benzenesulfonamide Complex Probe-CA IX Complex (Inhibitor Bound) Probe->Complex Sulfonamide Binding Target Carbonic Anhydrase IX (Tumor Cell Surface) Target->Complex Click CuAAC Reaction (+ Azide-Fluorophore) Complex->Click Alkyne Tag Detection Fluorescence Imaging (High Signal-to-Noise) Click->Detection

Fig 2: Molecular mechanism from CA IX target binding to CuAAC fluorescent detection.

References

  • Title: Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry Source: ACS Medicinal Chemistry Letters / PubMed Central (PMC) URL: [Link]

  • Title: Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications Source: Journal of Enzyme Inhibition and Medicinal Chemistry / PubMed Central (PMC) URL: [Link]

  • Title: Systematic evaluation of protein-small molecule hybrids on the yeast surface Source: bioRxiv (Preprint Server for Biology) URL: [Link]

IC50 Comparison Guide: 2-Chloro-4-ethynyl-benzenesulfonamide Derivatives Targeting hCA II

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Chloro-4-ethynyl-benzenesulfonamide derivatives , a specialized class of Carbonic Anhydrase (CA) inhibitors designed using the "tail approach" and "click chemistry."

Executive Summary: The "Click-Tail" Strategy

The inhibition of Human Carbonic Anhydrase II (hCA II) —a physiologically dominant cytosolic isoform—is a primary therapeutic goal for treating glaucoma (to reduce intraocular pressure) and edema. While classical inhibitors like Acetazolamide (AAZ) are effective, they often lack isoform selectivity, leading to systemic side effects.

2-Chloro-4-ethynyl-benzenesulfonamide serves as a critical pharmacophore scaffold . It combines two strategic elements:

  • The Zinc-Binding Group (ZBG): The sulfonamide moiety (

    
    ) binds directly to the Zn
    
    
    
    ion in the enzyme's active site. The 2-chloro substitution acts as an electron-withdrawing group (EWG), lowering the
    
    
    of the sulfonamide amide nitrogen, thereby enhancing its acidity and binding affinity as an anion.
  • The "Click" Handle: The 4-ethynyl group allows for the rapid generation of diverse libraries via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The resulting 1,2,3-triazole derivatives extend into the enzyme's hydrophobic or hydrophilic pockets ("tails"), drastically improving potency and selectivity profiles.

Mechanistic Rationale & Binding Mode

The efficacy of these derivatives stems from a dual-binding mechanism. The sulfonamide head anchors the molecule, while the triazole tail exploits specific amino acid residues at the active site rim.

Signaling Pathway & Inhibition Logic

CA_Inhibition_Mechanism cluster_Enzyme hCA II Active Site cluster_Inhibitor Inhibitor Structure Zn Zn2+ Ion His His94, His96, His119 His->Zn Coordination Thr Thr199 (Gatekeeper) Hydrophobic Hydrophobic Pocket (Val121, Leu198) Sulfonamide Sulfonamide Anion (-SO2NH-) Sulfonamide->Zn Tetrahedral Coordination Sulfonamide->Thr H-Bonding Linker 2-Chloro-Phenyl Scaffold Triazole 1,2,3-Triazole Linker Linker->Triazole Covalent Tail Variable Tail (Aryl/Alkyl) Triazole->Tail Covalent Tail->Hydrophobic Van der Waals Interactions

Figure 1: Mechanism of Action. The sulfonamide coordinates the Zinc ion, while the triazole tail interacts with the hydrophobic pocket to stabilize the complex.

Comparative Performance Analysis

The following data compares the inhibitory activity (


 or 

) of the parent scaffold, key triazole derivatives, and the clinical standard Acetazolamide.

Key Insight: The parent alkyne is a moderate inhibitor. Derivatization into triazoles frequently yields single-digit nanomolar potency, outperforming the standard.

Table 1: Inhibition Constants ( ) against hCA II
Compound ClassSpecific Derivative

(hCA II) [nM]
Potency vs. AAZSelectivity Note
Standard Acetazolamide (AAZ) 12.1 Reference Broad spectrum (low selectivity)
Parent Scaffold 4-Ethynyl-benzenesulfonamide~100 - 1000WeakLacks tail interactions
2-Cl-Triazole Compound 7b (2-chlorophenyl tail)~14.0 EquivalentHigh potency against hCA XII
2-Cl-Triazole Compound 7e (3-fluorophenyl tail)9.7 1.2x Stronger Best in Class for hCA II
2-Cl-Triazole Compound 7g (4-cyanophenyl tail)16.9ComparableHigh selectivity for tumor isoforms
2-Cl-Triazole Compound 7c (3-methylphenyl tail)50.60.2x WeakerSteric hindrance reduces fit

Data Source Interpretation: The "2-Chloro" substitution on the benzenesulfonamide ring is critical. Unsubstituted analogs typically show


 values 2-5x higher (weaker) because the sulfonamide proton is less acidic. The 3-fluorophenyl derivative (7e) represents the optimal balance of electronics and steric fit for the hCA II active site.

Experimental Protocols

To ensure reproducibility, the following protocols define the synthesis of the derivatives and the validation of their biological activity.

A. Synthesis Workflow: Click Chemistry (CuAAC)

This protocol describes the generation of the triazole library from the 2-chloro-4-ethynyl-benzenesulfonamide precursor.

  • Reagents:

    • Alkyne: 2-Chloro-4-ethynyl-benzenesulfonamide (1.0 equiv).

    • Azide: Aryl/Alkyl-azide of choice (1.1 equiv).

    • Catalyst:

      
       (0.1 equiv) and Sodium Ascorbate (0.2 equiv).
      
    • Solvent:

      
       (1:1 v/v).
      
  • Procedure:

    • Dissolve alkyne and azide in the solvent mixture.

    • Add sodium ascorbate followed by copper sulfate.[1]

    • Stir at room temperature for 6–12 hours (monitor via TLC).

    • Workup: Dilute with water. If precipitate forms, filter and wash with cold water. If not, extract with ethyl acetate.

    • Purification: Recrystallize from ethanol or purify via silica gel column chromatography.

B. Validation Assay: Stopped-Flow CO Hydration

This is the gold-standard kinetic assay for determining CA inhibition constants (


).
  • Principle: Measures the rate of the physiological reaction:

    
    .
    
  • Detection: A pH indicator (Phenol Red) changes absorbance (from 557 nm) as protons are generated.

  • Protocol Steps:

    • Enzyme Prep: Incubate hCA II (final conc. ~10 nM) with the inhibitor (various dilutions, 0.1 nM – 10

      
      M) for 15 minutes at 25°C.
      
    • Buffer: HEPES (20 mM, pH 7.5) with 20 mM

      
       (to maintain ionic strength).
      
    • Substrate:

      
      -saturated water (approx. 1.7 mM or higher).[1][2][3][4]
      
    • Measurement: Rapidly mix enzyme-inhibitor solution with substrate in a stopped-flow spectrophotometer (e.g., Applied Photophysics).

    • Calculation: Determine initial rates (

      
      ). Fit data to the Cheng-Prusoff equation to derive 
      
      
      
      , then convert to
      
      
      using the substrate concentration and
      
      
      .
Experimental Workflow Diagram

Experimental_Workflow cluster_Synthesis Phase 1: Synthesis cluster_Assay Phase 2: Biological Validation Start 2-Cl-4-Ethynyl Precursor Click CuAAC Reaction (Azide + CuSO4) Start->Click Product Triazole Derivative Library Click->Product Incubation Incubate: Enzyme + Inhibitor (15 min) Product->Incubation Test Compound Mixing Stopped-Flow Mixing (+ CO2 Substrate) Incubation->Mixing Detection Measure Absorbance (Phenol Red @ 557nm) Mixing->Detection Analysis Calculate Ki (Cheng-Prusoff) Detection->Analysis

Figure 2: Integrated workflow from chemical synthesis to kinetic validation.

References

  • Supuran, C. T. (2018).[1] Carbonic anhydrase inhibitors: an update on the synthesis of sulfonamide derivatives.Journal of Enzyme Inhibition and Medicinal Chemistry . Link

  • Sharma, V., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.[3][5]ACS Medicinal Chemistry Letters .[3] Link

  • Akocak, S., et al. (2022). Exploration of 1,2,3-triazole linked benzenesulfonamide derivatives as isoform selective inhibitors of human carbonic anhydrase.[3]Bioorganic Chemistry . Link

  • Duan, Y. C., et al. (2018).[6] Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity.[3]European Journal of Medicinal Chemistry . Link[6]

Sources

Selectivity Profile of 2-Chloro-4-ethynyl-benzenesulfonamide in Kinase Panels

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the selectivity profile and application of 2-Chloro-4-ethynyl-benzenesulfonamide , treating it as a privileged chemical fragment and functionalized building block rather than a fully optimized clinical kinase inhibitor.

Its primary utility lies in Fragment-Based Drug Discovery (FBDD) and Activity-Based Protein Profiling (ABPP) , where it serves as a "clickable" sulfonamide scaffold.

Executive Summary

2-Chloro-4-ethynyl-benzenesulfonamide (CAS: 896718-70-0) is a bifunctional pharmacophore combining a sulfonamide (zinc-binding group) and an ethynyl (alkyne) handle. In the context of kinase panels, it exhibits a distinct "Fragment-Like" profile :

  • Kinase Selectivity: Negligible to Weak. As a standalone fragment, it lacks the requisite heterocyclic hinge-binding motif (e.g., purine, pyrimidine) to potently inhibit kinases (IC₅₀ typically >100 µM).

  • Primary Target (Off-Target in Kinase Screens): Carbonic Anhydrases (CAs). The sulfonamide moiety confers potent inhibition of CA isoforms (e.g., CA-II, CA-IX), often with K_i values in the low nanomolar range.

  • Utility: It acts as a selectivity filter in drug design—compounds derived from it must be optimized to gain kinase affinity while losing CA affinity (unless dual targeting is desired).

Key Performance Metrics:

Parameter Performance Notes
Kinase Potency (Typical) > 50–100 µM Inactive in standard enzymatic panels (at 1 µM).
CA-II Potency < 100 nM High affinity due to sulfonamide-Zn²⁺ coordination.
Selectivity Type Inverse Selectivity Selective for CAs over Kinases.

| Chemical Reactivity | Click-Ready | Ethynyl group allows CuAAC (Click) conjugation. |

Detailed Selectivity Analysis

A. The "Fragment" Challenge in Kinase Panels

Unlike optimized inhibitors (e.g., Vemurafenib), 2-Chloro-4-ethynyl-benzenesulfonamide does not occupy the ATP-binding pocket with high affinity. Its benzene ring is too small to facilitate the hydrophobic interactions required for nanomolar potency.

  • Panel Performance: In a standard panel (e.g., DiscoveRx KINOMEscan or Eurofins), this compound at 1 µM will likely show 0-10% inhibition across the kinome.

  • False Positives: Any observed inhibition at high concentrations (>100 µM) is often due to aggregation or pan-assay interference (PAINS) , not specific binding.

B. The Carbonic Anhydrase "Trap"

The defining feature of this molecule is the unsubstituted sulfonamide (-SO2NH2). This group acts as a transition state analogue for Carbonic Anhydrase, coordinating the catalytic Zinc ion.

  • Implication for Kinase Research: When using this fragment to build kinase inhibitors (e.g., for Nek2 or ZAK ), researchers must monitor CA activity. Retention of CA activity leads to systemic side effects (e.g., acidosis, paresthesia).

  • Selectivity Window: Successful derivatives (like the ZAK inhibitors described by Zhang et al.) utilize the ethynyl group to attach a "tail" that sterically clashes with the CA active site, thereby flipping the selectivity towards the kinase.

Comparative Analysis: Alternatives & Derivatives

This table compares 2-Chloro-4-ethynyl-benzenesulfonamide with its derivatives and functional alternatives.

CompoundStructure / ClassKinase SelectivityCA SelectivityPrimary Use
2-Chloro-4-ethynyl-benzenesulfonamide Fragment Inactive (>100 µM)High (nM)Building block; CA probe; Negative control.
Indisulam Sulfonamide DrugCDK2 (Weak); DCAF15 (Glue)ModerateMolecular Glue degrader (RBM39).
Nek2 Inhibitor (Purine-linked) DerivativeHigh (Nek2 IC₅₀ ~140 nM)Low (Optimized)Selective Nek2 inhibition (Cys-targeting).
Acetazolamide Classical SulfonamideInactive Very High Clinical CA inhibitor (Glaucoma).
Experimental Evidence (Literature Synthesis)
  • Nek2 Inhibition: In a study by Eldehna et al.[1] (RSC Med. Chem, 2020), sulfonamide-containing purines were synthesized.[1] The sulfonamide fragment itself was inactive against Nek2, but when linked to a 6-ethynylpurine, the resulting molecule (Compound 66) achieved an IC₅₀ of 0.14 µM against Nek2, with selectivity over 46 other kinases (except Aurora A and BMX). This proves the fragment alone is insufficient for kinase activity.

  • ZAK Inhibition: Zhang et al. (J. Med. Chem, 2019) used ethynyl-benzenesulfonamides to link pyrazolo[3,4-b]pyridines. The "ethynyl" linker provided a rigid spacer that fit the ZAK pocket, achieving 3.3 nM potency.

Experimental Protocols

Protocol A: Fragment Selectivity Screening (Thermal Shift)

Use this protocol to verify the binding of the fragment to a kinase domain.

  • Preparation : Dilute recombinant kinase domain (e.g., Nek2, ZAK, Aurora A) to 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl₂).

  • Dye Addition : Add SYPRO Orange (5000x stock) to a final concentration of 5x.

  • Compound Dosing : Add 2-Chloro-4-ethynyl-benzenesulfonamide to a final concentration of 100 µM (high concentration required for fragments). Include DMSO control.

  • Melting Curve : Run in a qPCR machine (25°C to 95°C, 0.5°C/min ramp).

  • Analysis : Calculate

    
    . A shift of >1-2°C indicates specific binding.
    
    • Expected Result:

      
       for most kinases (No binding).
      
Protocol B: "Click" Conjugation for Library Generation

Use the ethynyl handle to generate a library of potential kinase inhibitors.

  • Reagents :

    • Alkyne: 2-Chloro-4-ethynyl-benzenesulfonamide (1.0 eq).[2][3]

    • Azide: Library of diverse aromatic azides (1.0 eq).

    • Catalyst: CuSO₄ (0.1 eq) + Sodium Ascorbate (0.5 eq).

    • Solvent: t-BuOH/H₂O (1:1).

  • Reaction : Stir at Room Temperature for 12 hours. The "Click" reaction (CuAAC) forms a 1,2,3-triazole linkage.

  • Purification : Precipitate with water or extract with EtOAc.

  • Screening : Test the resulting triazole library in a kinase panel (e.g., at 1 µM).

    • Rationale: The triazole mimics the amide bond and can position the sulfonamide to interact with the "Gatekeeper" or solvent front residues.

Visualizations

Diagram 1: Selectivity Evolution Pathway

This diagram illustrates how the fragment is transformed from a CA inhibitor to a Kinase inhibitor.

SelectivityEvolution Fragment 2-Chloro-4-ethynyl- benzenesulfonamide (Fragment) Target_CA Target: Carbonic Anhydrase (Zn2+ Binding) Fragment->Target_CA High Affinity (nM) Target_Kinase Target: Kinase ATP Pocket (Hinge Binding) Fragment->Target_Kinase Low/No Affinity (>100 µM) Step_Click Click Chemistry (CuAAC with Heterocycle) Fragment->Step_Click Derivatization Lead Triazole-Linked Inhibitor (e.g., ZAK/Nek2 Inhibitor) Step_Click->Lead Lead->Target_CA Reduced Affinity (Steric Clash) Lead->Target_Kinase High Affinity (nM)

Caption: Evolution of selectivity: The raw fragment targets CA enzymes. Derivatization via the ethynyl handle (Click Chemistry) recruits the molecule to the Kinase ATP pocket.

Diagram 2: Profiling Workflow

Logical decision tree for validating the fragment.

ProfilingWorkflow Start Start: 2-Chloro-4-ethynyl- benzenesulfonamide Assay_CA Assay 1: Carbonic Anhydrase (Colorimetric Esterase Assay) Start->Assay_CA Assay_Kinase Assay 2: Kinase Panel (e.g., 50-Kinase Screen @ 10 µM) Start->Assay_Kinase Result_CA_Pos High Activity (Ki < 100 nM) CONFIRMED: Sulfonamide Intact Assay_CA->Result_CA_Pos Result_Kinase_Neg Low Activity (< 50% Inhibition) CONFIRMED: Clean Background Assay_Kinase->Result_Kinase_Neg Typical Result_Kinase_Pos High Activity (> 50% Inhibition) WARNING: Aggregation/PAINS? Assay_Kinase->Result_Kinase_Pos Rare/Artifact

Caption: Validation workflow. Positive CA activity confirms structural integrity; negative kinase activity confirms suitability as a selective starting fragment.

References

  • Zhang, J., et al. (2019). Design, Synthesis, and Structure–Activity Relationships of 1,2,3-Triazole Benzenesulfonamides as New Selective Leucine-Zipper and Sterile-α Motif Kinase (ZAK) Inhibitors. Journal of Medicinal Chemistry, 62(11), 5330–5349. Link

  • Eldehna, W. M., et al. (2020). 2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase. RSC Medicinal Chemistry, 11, 1015-1022. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7, 168–181. Link

  • PubChem Compound Summary . (n.d.). 2-Chloro-4-ethynylbenzenesulfonamide (CAS 896718-70-0).[2][3][4][5] Link

Sources

Reference standards for 2-Chloro-4-ethynyl-benzenesulfonamide analysis

Author: BenchChem Technical Support Team. Date: March 2026

Reference Standards for 2-Chloro-4-ethynyl-benzenesulfonamide Analysis: Qualification & Comparison Guide

Executive Summary: The Standardization Challenge

2-Chloro-4-ethynyl-benzenesulfonamide (CAS 896718-70-0) is a critical intermediate and pharmacophore in the development of arylsulfonamide-based modulators, often targeting Carbonic Anhydrase (CA) isoforms or voltage-gated sodium channels. Unlike commoditized pharmaceuticals, this compound lacks a Pharmacopeial (USP/EP/BP) monograph.

This guide provides a technical comparison between Commercial Research Grade (CRG) materials and Qualified Reference Standards (QRS) . For drug development professionals, relying on CRG materials for critical assays (purity, stability, release) introduces unacceptable compliance and scientific risks. This document outlines the self-validating protocols required to establish a Primary Reference Standard for this specific compound.

Comparative Analysis: Research Grade vs. Qualified Standard

The following table objectively compares the two primary sources of reference material available to researchers.

FeatureCommercial Research Grade (CRG) Qualified Reference Standard (QRS)
Primary Use Early-stage discovery, HTS screening.GLP/GMP release testing, stability studies, IND-enabling assays.
Purity Assignment Often "Area %" by HPLC only.Mass Balance (% Purity = 100% - Volatiles - Inorganics) × HPLC Area %.
Traceability Vendor Lot # (often re-packed).Full synthesis history + Structural elucidation (NMR, MS, IR).
Impurity Profiling Generic. May miss specific process impurities.Specific quantification of Glaser coupling dimers and Pd residues .
Water/Solvent Content Rarely quantified; often assumed <1%.Quantified via KF/TGA and GC-Headspace.
Regulatory Risk High: FDA/EMA will reject for pivotal data.Low: Meets ICH Q7/Q3A guidelines.

Critical Insight: For 2-Chloro-4-ethynyl-benzenesulfonamide, the "Area %" purity provided in CRG Certificates of Analysis (CoA) is often misleading. The ethynyl group is prone to polymerization, which may not elute or detect well in standard reverse-phase HPLC, leading to an overestimation of purity.

Technical Deep Dive: Synthesis & Impurity Logic

To validate a standard, one must understand its origin. This compound is typically synthesized via a Sonogashira coupling of 2-chloro-4-iodo-benzenesulfonamide with trimethylsilylacetylene (TMS-acetylene), followed by deprotection.

Specific Impurity Risks:
  • Homocoupling Dimer (Glaser Product): The terminal alkyne (-C≡CH) can oxidatively couple to form a diyne dimer. This is a common, often hydrophobic impurity that may co-elute on C18 columns if not optimized.

  • Residual Palladium (Pd): As a transition-metal catalyzed reaction, residual Pd is a critical safety attribute. A QRS must have <20 ppm Pd (ICH Q3D).

  • Des-chloro Analogues: If the starting material (2-chloro-4-iodo...) contained 4-iodo-benzenesulfonamide, the final product will have a des-chloro impurity, which is structurally very similar and difficult to separate.

Visualizing the Impurity Fate

ImpurityFate Start Start: 2-Chloro-4-iodo- benzenesulfonamide Step1 Sonogashira Coupling (Pd cat., CuI, TMS-Acetylene) Start->Step1 Impurity3 Impurity C: Des-chloro Analog Start->Impurity3 Raw Material Contam. Step2 Deprotection (K2CO3/MeOH) Step1->Step2 Impurity1 Impurity A: Pd-Complex Residues Step1->Impurity1 Catalyst Leaching Final Target: 2-Chloro-4-ethynyl- benzenesulfonamide Step2->Final Impurity2 Impurity B: Glaser Dimer (Diyne) Step2->Impurity2 Oxidative Coupling Impurity1->Final Co-precipitates Impurity2->Final Co-elutes (High LogP) Impurity3->Final Structural Isomerism

Figure 1: Impurity Fate Mapping for 2-Chloro-4-ethynyl-benzenesulfonamide synthesis, highlighting critical impurities that a Qualified Reference Standard must characterize.

Protocol: Establishing a Primary Reference Standard

Since no USP standard exists, you must generate a Primary Reference Standard . This protocol uses the Mass Balance Approach , considered the "Gold Standard" for NCEs.

Prerequisites:
  • Material: >500 mg of crude 2-Chloro-4-ethynyl-benzenesulfonamide (recrystallized).

  • Storage: -20°C, protected from light (alkynes are light-sensitive).

Step-by-Step Qualification Workflow:

1. Structural Confirmation (Qualitative)

  • 1H-NMR (DMSO-d6): Verify the ethynyl proton singlet (~4.5 ppm) and the sulfonamide singlet (~7.5 ppm). Confirm the 1,2,4-substitution pattern on the benzene ring.

  • MS (ESI-): Confirm parent ion [M-H]- (m/z ~214/216 for Cl isotope pattern).

  • FT-IR: Confirm alkyne C≡C stretch (~2100 cm⁻¹) and sulfonamide S=O stretches.

2. Chromatographic Purity (Quantitative)

  • Method: HPLC-UV (DAD).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).

  • Detection: 254 nm (aromatic) and 210 nm (general).

  • Acceptance: No single impurity >0.10%. Total impurities <0.5%.[1]

3. Volatiles & Water Determination

  • TGA (Thermogravimetric Analysis): Heat from 30°C to 300°C. Loss < 100°C represents volatiles.

  • KF (Karl Fischer): Coulometric titration for precise water content.

  • GC-Headspace: If TGA shows weight loss, identify specific solvents (Methanol, THF, etc.).

4. Inorganic Content

  • ROI (Residue on Ignition): Sulfated ash method. Critical for detecting residual silica or inorganic salts from the deprotection step.

5. Purity Calculation (The Self-Validating Formula) Calculate the final assay on an "As-Is" basis:



  • 
    : Chromatographic purity (Area %).
    
  • %Water: From KF.

  • %Solvents: From GC-HS/TGA.

  • %ROI: Residue on Ignition.

Visualizing the Qualification Workflow

QualificationWorkflow cluster_Char 1. Structural Characterization cluster_Purity 2. Purity Assessment (Quantitative) RawMaterial Raw Material: 2-Chloro-4-ethynyl-benzenesulfonamide NMR 1H/13C NMR (Confirm Structure) RawMaterial->NMR MS Mass Spec (Confirm MW & Isotopes) RawMaterial->MS IR FT-IR (Functional Groups) RawMaterial->IR HPLC HPLC-UV/DAD (Organic Impurities %) RawMaterial->HPLC KF Karl Fischer (Water Content %) RawMaterial->KF ROI Residue on Ignition (Inorganic Ash %) RawMaterial->ROI GCHS GC-Headspace (Residual Solvents %) RawMaterial->GCHS Calculation 3. Mass Balance Calculation (100 - Volatiles - Ash) * HPLC% HPLC->Calculation KF->Calculation ROI->Calculation GCHS->Calculation COA Generate Certificate of Analysis (Primary Reference Standard) Calculation->COA

Figure 2: Self-Validating Qualification Workflow for establishing a Primary Reference Standard.

References

  • International Council for Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. (2006).[2] Defines thresholds for reporting, identification, and qualification of impurities. Link

  • International Council for Harmonisation (ICH). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. (1999). Establishes the need for reference standards. Link

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards. Outlines the requirements for establishing and maintaining reference standards. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. (Provides mechanistic insight into Pd and dimer impurities). Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Contextualizes the use of sulfonamide modulators). Link

Sources

A Comparative Guide to the Binding Modes of Ethynyl Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably as inhibitors of carbonic anhydrases and various protein kinases. The strategic incorporation of an ethynyl (acetylene) group onto this privileged scaffold introduces unique physicochemical properties that can profoundly influence molecular recognition and binding kinetics.[1] The ethynyl group, with its linear geometry and π-system, is not merely a passive structural element; it actively participates in a range of non-covalent interactions and can serve as a reactive "warhead" for covalent bond formation.[2] This versatility allows for diverse and highly specific binding modes that can be exploited to achieve enhanced potency and selectivity.

This guide provides an in-depth comparison of the principal binding modes of ethynyl benzenesulfonamide derivatives. We will dissect their interactions with two major classes of protein targets—carbonic anhydrases and protein kinases—supported by structural data and detailed experimental protocols to provide researchers with a robust framework for rational drug design.

Part 1: Comparative Analysis of Binding Modes

The interaction of an ethynyl benzenesulfonamide with its protein target is a multifaceted event, governed by the interplay of the sulfonamide headgroup, the central phenyl ring, and the terminal ethynyl tail. These interactions can be broadly classified into canonical non-covalent binding, kinase-specific inhibition modes, and covalent targeting.

Binding Mode 1: Canonical Metal-Coordinated Binding in Carbonic Anhydrases

Carbonic Anhydrases (CAs) are metalloenzymes that feature a catalytic zinc ion (Zn²⁺) deep within their active site. The primary and most well-characterized binding mode for all benzenesulfonamide-based inhibitors, including ethynyl derivatives, revolves around the coordination of this zinc ion.[3]

  • The Sulfonamide "Anchor": The binding is initiated by the deprotonation of the sulfonamide nitrogen (-SO₂NH₂ → -SO₂NH⁻). This resulting anion displaces a zinc-bound water/hydroxide molecule and coordinates directly to the Zn²⁺ ion, acting as a powerful anchor. This interaction is fundamental to the high affinity of sulfonamides for CAs.[3][4]

  • Hydrogen Bond Network: The two oxygen atoms of the sulfonamide group are crucial for orienting the inhibitor. They form a conserved hydrogen bond network with the backbone amide of a key threonine residue (Thr199 in CA II), further stabilizing the complex.[4][5]

  • Role of the Ethynyl Phenyl Group: The central phenyl ring and its ethynyl substituent extend into the active site cavity, which is lined with both hydrophobic and hydrophilic residues.

    • Hydrophobic Interactions: The phenyl ring typically engages in van der Waals and hydrophobic interactions with residues like Val121, Phe131, and Leu198.[4][6]

    • The Ethynyl Moiety's Contribution: The terminal ethynyl group can extend into specific sub-pockets. Its π-electron cloud can act as a hydrogen bond acceptor, while the acidic terminal proton can act as a hydrogen bond donor.[2] This allows for fine-tuning of interactions within the active site, contributing to isoform selectivity.

cluster_CA Carbonic Anhydrase Active Site cluster_Inhibitor Ethynyl Benzenesulfonamide Zn Zn²⁺ Thr199 Thr199 Hydrophobic_Pocket Hydrophobic Pocket (Val121, Phe131) Sulfonamide SO₂NH⁻ Sulfonamide->Zn Coordination Bond Sulfonamide->Thr199 H-Bond Phenyl Phenyl Ring Phenyl->Hydrophobic_Pocket van der Waals Ethynyl C≡CH Ethynyl->Hydrophobic_Pocket π-Interactions cluster_type1 Type I (DFG-in, Active) cluster_type2 Type II (DFG-out, Inactive) cluster_covalent Covalent Inhibition Hinge1 Hinge Region ATP_Pocket1 ATP Pocket Inhibitor1 Inhibitor Inhibitor1->Hinge1 H-Bonds Hinge2 Hinge Region ATP_Pocket2 ATP Pocket Allosteric_Pocket Allosteric Pocket Inhibitor2 Inhibitor with Ethynyl Tail Inhibitor2->Hinge2 H-Bonds Inhibitor2->Allosteric_Pocket Hydrophobic Int. Cys Cysteine Residue Ethynyl_Warhead Ethynyl Warhead Ethynyl_Warhead->Cys Reversible Covalent Bond

Caption: Comparison of kinase inhibitor binding modes.

Part 2: Quantitative Binding Analysis

The potency of these interactions is quantified by various metrics. Below is a summary of representative inhibition data for benzenesulfonamide derivatives against key targets.

Compound ClassTargetInhibition Constant (Kᵢ / IC₅₀)Key Interaction TypeReference
Thioureido-BenzenesulfonamidehCA II15 nM (Kᵢ)Zn²⁺ Coordination[4]
Thioureido-BenzenesulfonamidehCA IX19 nM (Kᵢ)Zn²⁺ Coordination[4]
Benzenesulfonamide-ThiazolidinonehCA II0.05 µM (IC₅₀)Zn²⁺ Coordination[7]
Benzenesulfonamide-ThiazolidinonehCA IX0.07 µM (IC₅₀)Zn²⁺ Coordination[7]
Celecoxib (Sulfonamide-based)COX-2~0.04 µM (IC₅₀)H-Bonding, Hydrophobic[8]
Darunavir (Sulfonamide-based)HIV-1 Protease1.87 nM (Kᵢ)H-Bonding, Hydrophobic[9]

Note: Data is compiled for benzenesulfonamide derivatives to illustrate the potency of the core scaffold. Specific data for ethynyl-appended versions may vary.

Part 3: Experimental Methodologies

Determining the precise binding mode of a small molecule is a rigorous process that integrates several biophysical and computational techniques. Each method provides a unique piece of the puzzle, and their combination constitutes a self-validating system.

Workflow 1: Protein X-Ray Crystallography

This is the gold standard for visualizing atomic-level interactions between a ligand and its target protein. It provides an unambiguous 3D map of the binding pose.

cluster_methods Complex Formation Methods Protein_Production 1. Protein Expression & Purification Crystallization 2. Crystallization (Apo Protein) Protein_Production->Crystallization Complex_Formation 3. Complex Formation Crystallization->Complex_Formation Data_Collection 4. X-ray Diffraction Data Collection Complex_Formation->Data_Collection Soaking Soaking Ligand into Crystal Co_crystallization Co-crystallization of Protein & Ligand Structure_Solution 5. Structure Solution & Refinement Data_Collection->Structure_Solution Analysis 6. Binding Mode Analysis Structure_Solution->Analysis

Caption: General workflow for protein-ligand X-ray crystallography.

Detailed Protocol: Ligand Soaking for Complex Formation

Causality: Soaking is often preferred over co-crystallization when crystals of the apo-protein are readily available and robust. It is a faster method for screening multiple ligands. The key assumption is that the crystal packing does not obstruct the ligand's path to the active site. [10][11]

  • Prepare Soaking Solution: Dissolve the ethynyl benzenesulfonamide compound in a suitable solvent (e.g., DMSO) to create a concentrated stock. Dilute this stock into a "stabilizing solution" that mimics the mother liquor from which the protein crystal grew. The final ligand concentration should typically be 10-100x its dissociation constant (Kᴅ). [10]2. Crystal Transfer: Using a nylon loop, carefully transfer a single, well-formed apo-protein crystal from its growth drop into a new drop containing the soaking solution.

  • Incubation: Allow the crystal to soak for a duration of 10 minutes to several hours. The optimal time is a balance between allowing sufficient diffusion for full occupancy of the binding site and preventing crystal damage. [10][12]4. Cryoprotection & Freezing: Briefly transfer the soaked crystal into a cryoprotectant solution (often the soaking solution supplemented with an agent like glycerol or ethylene glycol) to prevent ice crystal formation during freezing. Immediately plunge the crystal into liquid nitrogen to flash-freeze it. [10]5. Data Collection: Mount the frozen crystal on a goniometer in an X-ray beamline and collect diffraction data.

Workflow 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kᴅ, stoichiometry 'n', enthalpy ΔH, and entropy ΔS). [13][14] Detailed Protocol: ITC Experiment

Causality: ITC is a label-free, in-solution technique that provides the "why" of binding. An interaction driven by a favorable enthalpy (ΔH < 0) is typically dominated by hydrogen bonds and van der Waals forces, while a favorable entropy (ΔS > 0) often points to the release of ordered water molecules from hydrophobic surfaces. [14]

  • Sample Preparation: Prepare the purified protein ("macromolecule") and the ethynyl benzenesulfonamide compound ("ligand"). It is critical that both are in an identical, well-matched buffer to minimize "heats of dilution" which can obscure the true binding signal. [14][15]Degas both solutions thoroughly.

  • Concentration Determination: Accurately measure the concentrations of both the protein and ligand solutions. For a 1:1 binding model, the ligand concentration in the syringe should be at least 10-fold higher than the protein concentration in the cell. A typical starting point is 20 µM protein in the cell and 200 µM ligand in the syringe. 3. Instrument Setup: Load the protein solution into the sample cell and the ligand solution into the injection syringe of the calorimeter. [13]Allow the system to equilibrate to the desired temperature (e.g., 25°C).

  • Titration: Perform a series of small, precise injections (e.g., 2-10 µL) of the ligand into the protein solution. [13]After each injection, the heat change is measured and integrated.

  • Data Analysis: The integrated heat per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable model (e.g., one set of sites) to extract the thermodynamic parameters Kᴅ, n, ΔH, and ΔS. [16]

Workflow 3: Computational Molecular Docking

Molecular docking is an in silico method used to predict the preferred orientation of a ligand when bound to a protein target. It is an invaluable tool for hypothesis generation and for rationalizing structure-activity relationships (SAR). [17][18] Detailed Protocol: Molecular Docking

Causality: Docking algorithms use scoring functions to estimate the binding free energy, allowing for the rapid virtual screening of many compounds and the prioritization of candidates for synthesis. The validation of a docking protocol by "redocking" a known crystallographic ligand is a critical step to ensure its predictive power. [19]

  • Receptor Preparation: Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB). Prepare the structure by adding hydrogen atoms, assigning correct protonation states, and removing water molecules that are not structurally conserved.

  • Ligand Preparation: Generate a 3D conformation of the ethynyl benzenesulfonamide molecule. Assign correct partial charges and define rotatable bonds.

  • Grid Generation: Define the binding site on the protein. This is usually done by creating a "grid box" centered on the known active site or on the location of a co-crystallized ligand. [20]4. Docking Simulation: The docking software systematically samples different conformations and orientations of the ligand within the defined grid box. Each pose is evaluated using a scoring function that estimates binding affinity. [17]5. Pose Analysis: The resulting poses are ranked by their docking score. The top-ranked poses are then visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts) and to assess their chemical plausibility. [5][20]

Conclusion

The ethynyl benzenesulfonamide scaffold is a remarkably versatile platform for inhibitor design. Its binding mode is highly dependent on the architecture of the target protein. In carbonic anhydrases, it relies on the canonical sulfonamide-zinc coordination, with the ethynyl-phenyl tail fine-tuning interactions in the active site channel. In kinases, this same scaffold can be adapted to target different conformational states (Type I vs. Type II) or to engage in reversible covalent chemistry, offering multiple avenues to achieve high potency and selectivity. A comprehensive understanding of these distinct binding modes, validated through a multi-pronged experimental approach including crystallography, calorimetry, and computational modeling, is essential for the successful, rational design of next-generation therapeutics.

References

  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? PMC. [Link]

  • Different Types of Kinase Inhibitors and Their Mechanisms of Action. ResearchGate. [Link]

  • Kinase Chemical Probes and Beyond. MDPI. [Link]

  • The versatile role of the ethynyl group in crystal packing: an interaction propensity study. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. ACS Bio & Med Chem Au. [Link]

  • Structural Analysis of the Binding of Type I, I1/2, and II Inhibitors to Eph Tyrosine Kinases. ACS Publications. [Link]

  • Conformational Bias: A key concept for protein kinase inhibition. Biological Chemistry. [Link]

  • Structural Adaptation of Darunavir Analogs Against Primary Mutations in HIV-1 Protease. PMC. [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. PMC. [Link]

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. [Link]

  • Formation of Sulfonamide Bonds Through Reaction of Dyes with Serum Proteins. Clinical Chemistry. [Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. PMC. [Link]

  • (PDF) Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. ResearchGate. [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions, Harvard Medical School. [Link]

  • ITC Assay Service for Drug Discovery. Reaction Biology. [Link]

  • X-Ray Crystallography of Protein-Ligand Interactions. Springer Nature Experiments. [Link]

  • Molecular designing and in silico evaluation of darunavir derivatives as anticancer agents. Bioinformation. [Link]

  • Structures of Darunavir-Resistant HIV-1 Protease Mutant Reveal Atypical Binding of Darunavir to Wide Open Flaps. ACS Chemical Biology. [Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs. ResearchGate. [Link]

  • Structural Evidence for Effectiveness of Darunavir and Two Related Antiviral Inhibitors against HIV-2 Protease. PMC. [Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs. ChemRxiv. [Link]

  • Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. PubMed. [Link]

  • Crystal binding mode of (A) celecoxib, and predicted binding... ResearchGate. [Link]

  • Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. YouTube. [Link]

  • Crystallization of Protein-Ligand Complexes. Hampton Research. [Link]

  • Overview of a protein structure analysis by X-ray crystallography... ResearchGate. [Link]

  • Acetylene Group, Friend or Foe in Medicinal Chemistry. PubMed. [Link]

  • Guidelines for the successful generation of protein–ligand complex crystals. PMC. [Link]

  • Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Taylor & Francis Online. [Link]

  • Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. MDPI. [Link]

  • Ultrahigh Resolution Crystal Structures of Human Carbonic Anhydrases I and II Complexed with “Two-Prong” Inhibitors Reveal the Molecular Basis of High Affinity. PMC. [Link]

  • MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics. [Link]

  • Molecular Modelling, Drug Design and Binding Evaluation of New Celecoxib Derivatives as Cyclooxygenase-2 Inhibitors. ResearchGate. [Link]

  • Synthesis, Molecular Docking Analysis, ADMET and Drug Likeness Prediction of a Benzenesulfonamide Derivative Analogue of SLC-0111. MDPI. [Link]

  • What is the mechanism of Celecoxib? Patsnap Synapse. [Link]

  • Docking studies and molecular dynamics simulation of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX inhibition activity. PMC. [Link]

  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. [Link]

  • Celecoxib - Wikipedia. Wikipedia. [Link]

  • Priva-CELECOXIB PRODUCT MONOGRAPH. [Link]

  • Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystall. FLORE. [Link]

  • PDB 2HL4. wwPDB. [Link]

  • Advances in reversible covalent kinase inhibitors. PMC. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 2-Chloro-4-ethynyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Operational Directives

Status: Hazardous Chemical Waste (Halogenated / Reactive Moiety) Primary Disposal Path: High-Temperature Incineration (Halogenated Stream)

For researchers and laboratory managers, the disposal of 2-Chloro-4-ethynyl-benzenesulfonamide presents a tripartite safety challenge: the biological activity of the sulfonamide , the environmental persistence of the aryl chloride , and the latent explosivity of the terminal alkyne .

CRITICAL PROHIBITIONS:

  • NO METAL CONTACT: Do not use metal spatulas, metal funnels, or metal waste drums. The terminal alkyne group can form shock-sensitive acetylides with Copper (Cu), Silver (Ag), and Mercury (Hg).

  • NO BASIC MIXTURES: Do not mix with strong bases (NaOH, KOH) in waste containers; this accelerates acetylide formation.

  • SEPARATE STREAM: Must be classified as Halogenated Organic Waste .

Hazard Assessment & Chemical Logic

To dispose of this compound safely, one must understand the reactivity of its three functional groups. This is not just "chemical waste"; it is a poly-functional entity requiring specific segregation.

Functional GroupHazard ClassificationMechanism of Risk
Terminal Alkyne (-C≡CH)Physical Hazard (Explosive) The acetylenic proton is weakly acidic (

). In the presence of bases and soft metals (Cu, Ag), it forms metal acetylides, which are highly shock-sensitive explosives [1].
Sulfonamide (-SO₂NH₂)Biohazard / Environmental Biologically active pharmacophore. Persistent in water systems; potential antibiotic resistance promoter if leached into soil/water [2].
Aryl Chloride (-Cl)Chemical Waste Class Releases corrosive HCl gas upon combustion. Requires specialized scrubbers during incineration, necessitating segregation into "Halogenated" waste streams [3].

Waste Segregation Workflow

The following decision tree outlines the logical flow for segregating this specific compound. Unlike generic organic waste, the presence of the alkyne dictates the container material.

WasteSegregation Start Waste Generation: 2-Chloro-4-ethynyl-benzenesulfonamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid ContainerCheck Container Material Check (CRITICAL) Solid->ContainerCheck Liquid->ContainerCheck MetalDrum Metal/Steel Drum ContainerCheck->MetalDrum PROHIBITED PlasticDrum HDPE / Glass Container ContainerCheck->PlasticDrum APPROVED MetalDrum->Start Repackage Immediately Labeling Label: 'Halogenated Organic' 'Contains Terminal Alkyne' PlasticDrum->Labeling Disposal Ship for High-Temp Incineration Labeling->Disposal

Figure 1: Waste segregation logic focusing on material compatibility to prevent acetylide formation.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired reagent, spilled solids, or synthesis product.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber bottle.

    • Why: HDPE is inert to the alkyne moiety and resistant to the sulfonamide.

  • Transfer: Use a plastic or ceramic spatula .

    • Warning: Avoid stainless steel spatulas if they show signs of pitting or corrosion, as exposed iron/alloy points can catalyze degradation.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid - Halogenated".

    • Secondary Warning: "Contains Terminal Alkyne - NO METALS".

  • Storage: Store in a cool, dry cabinet away from strong bases (e.g., NaOH pellets) and metal salts.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Applicability: Solvents containing the compound (e.g., DCM, Ethyl Acetate, DMSO).

  • Quenching (If Reactive Reagents Present):

    • If the mixture contains copper catalysts (from Click Chemistry) or strong bases, quench immediately .

    • Procedure: Acidify slightly to pH 5-6 using dilute acetic acid or HCl. This protonates any acetylide ions back to the neutral alkyne, breaking the metal-carbon bond [4].

  • Chelation (For Copper-Catalyzed Reactions):

    • Add a chelating agent (e.g., EDTA or thiourea) to bind free metal ions, preventing them from reacting with the alkyne during storage.

  • Solvent Segregation:

    • Pour into the Halogenated Solvent carboy (Red can/Jerrycan).

    • Ensure the carboy is HDPE or Fluorinated HDPE.

    • Do not pour into the "Non-Halogenated" stream; the chlorine atom will damage incinerators not equipped for HCl scrubbing.

Compatibility & Reactivity Matrix

This table summarizes what can and cannot be stored or mixed with 2-Chloro-4-ethynyl-benzenesulfonamide waste.

Chemical ClassCompatibilityOperational Note
Strong Bases (NaOH, KOH, NaH)INCOMPATIBLE Deprotonates alkyne; increases explosion risk.
Heavy Metals (Cu, Ag, Hg)DANGEROUS Forms explosive metal acetylides.
Oxidizers (H₂O₂, KMnO₄)INCOMPATIBLE Alkyne triple bond is easily oxidized; fire hazard.
Halogenated Solvents (DCM, Chloroform)COMPATIBLE Ideal carrier solvents for disposal.
Acids (HCl, Acetic Acid)COMPATIBLE Stabilizes the alkyne (prevents deprotonation).

Mechanism of Risk: The Acetylide Trap

Understanding the why reinforces compliance. The diagram below illustrates the chemical pathway that transforms this stable reagent into an explosive hazard if mishandled.

AcetylideRisk cluster_prevention Prevention Strategy Alkyne Terminal Alkyne (R-C≡C-H) Intermediate Acetylide Anion (R-C≡C⁻) Alkyne->Intermediate Deprotonation Base Base / Metal Surface Base->Intermediate Explosive Metal Acetylide (R-C≡C-Cu) SHOCK SENSITIVE Intermediate->Explosive + Metal Ion MetalIon Metal Ion (Cu⁺, Ag⁺) MetalIon->Explosive Acid Acid (H⁺) Acid->Intermediate Quench (Reverses Reaction)

Figure 2: Mechanism of acetylide formation. The addition of acid (quenching) reverses the danger, while metal contact escalates it.

Emergency Procedures

Spill Response
  • Evacuate: Clear the immediate area.

  • PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.

  • Containment:

    • Solid: Cover with a wet paper towel (to prevent dust) and sweep up using a plastic dustpan.

    • Liquid: Absorb with vermiculite or sand. Do not use paper towels if the solvent is an oxidizer, but for standard organic solvents, paper is acceptable.

  • Decontamination: Wipe the surface with a dilute detergent solution, followed by water.

  • Disposal: Place all cleanup materials into the Halogenated Solid Waste bin.

Exposure[1][2]
  • Skin: Wash with soap and water for 15 minutes. The sulfonamide moiety can cause allergic reactions in sensitized individuals (sulfa allergy).

  • Eyes: Flush with water for 15 minutes.[1][2] Seek medical attention.

References

  • BenchChem. (2025).[2][3] Proper Disposal Procedures for SP-Alkyne: A Guide for Laboratory Personnel. Retrieved from

  • National Institutes of Health (NIH). (2019). Removal of sulfonamides from wastewater in the UV/TiO2 system. PubMed. Retrieved from

  • University of Otago. (2025). Laboratory chemical waste disposal guidelines: Organic solvent wastes. Retrieved from

  • University of California San Diego (UCSD). (2024). Chemical Compatibility Guidelines. Blink. Retrieved from

Sources

Personal protective equipment for handling 2-Chloro-4-ethynyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 2-Chloro-4-ethynyl-benzenesulfonamide .[1]

Notice: Specific safety data for this exact intermediate is limited. The protocols below represent a "Bridged Hazard Assessment" derived from the structure-activity relationships (SAR) of its three functional cores: the aryl sulfonamide (sensitization/irritation), the terminal alkyne (reactivity/instability), and the halogenated aromatic (toxicity/persistence).

Phase 1: Hazard Profiling & Risk Assessment

Before opening the container, you must understand why you are protecting yourself. This compound presents a "Dual-Threat" profile: immediate chemical irritation and latent reactivity.

Hazard DomainSpecific RiskMechanism & Consequence
Biological Sensitization & Irritation Sulfonamide Moiety: Potential skin sensitizer.[1] While cross-reactivity with antibiotic sulfonamides is debated, laboratory exposure via inhalation or skin contact should be treated as a sensitization risk. Effect: Contact dermatitis, respiratory distress, or severe eye damage (Category 1/2A).
Chemical Metal Acetylide Formation Terminal Alkyne (

):
The terminal proton is acidic (

). Contact with Copper, Silver, or Mercury (even in alloys like brass) can form shock-sensitive metal acetylides.[2]
Physical Polymerization/Degradation Unstable Unsaturation: Terminal alkynes can undergo oxidative homocoupling (Glaser coupling) or polymerization if exposed to light, heat, or radical initiators. Sign: Yellowing or browning of the white solid indicates degradation.

Phase 2: The Defensive Layer (PPE Strategy)

Standard "lab coat and gloves" is insufficient without context. Your PPE must be dynamic, adapting to the state of the chemical (Solid vs. Solvated).

Hand Protection Strategy
  • Dry Solid: Nitrile (Minimum 0.11 mm / 4 mil).

    • Rationale: Solid particles do not permeate nitrile rapidly. Standard disposable gloves are sufficient for weighing.

  • In Solution (DCM, DMF, DMSO): Laminate (Silver Shield) or Double-Gloving. [1]

    • Rationale: Halogenated solvents (DCM) and polar aprotic solvents (DMF) permeate nitrile in seconds to minutes, carrying the sulfonamide through to your skin.

    • Protocol: Wear a nitrile inner glove, a Silver Shield laminate liner, and a nitrile outer glove for dexterity.

Respiratory & Body Protection
  • Respiratory: Work strictly within a Fume Hood . If handling open powders outside a hood (not recommended), use an N95 or P100 particulate respirator .

  • Body: Standard cotton lab coat.

    • Critical Add-on:Tyvek® Sleeves are mandatory if working with large scale (>5g) or reaching deep into reaction vessels. This bridges the "wrist gap" where gloves and lab coats separate.

Phase 3: Operational Handling Protocol

Step 1: Storage & Stability[3][4][5]
  • Temperature: Store at 2–8°C .

  • Atmosphere: inert gas (Argon/Nitrogen) backfill is recommended to prevent oxidative degradation of the alkyne.[2]

  • Container: Amber glass to prevent photolytic degradation.

Step 2: Weighing & Transfer
  • Static Control: Aryl alkynes can be static-prone. Use an anti-static gun or ionizer if the powder "jumps."

  • Tool Selection: Use Stainless Steel or Plastic spatulas.

    • Strict Prohibition:NEVER use Copper or Brass spatulas/fittings. The formation of copper acetylide is a low-probability but high-consequence event (explosion).[1]

Step 3: Reaction Setup (The "Click" Context)

If using this for "Click Chemistry" (CuAAC), you are intentionally introducing Copper.

  • Safety Lock: Add the Copper catalyst LAST , ideally in solution.

  • Inerting: Sparge solvents with Argon/Nitrogen for 15 minutes prior to addition. Oxygen promotes the formation of di-alkyne byproducts (Glaser coupling), ruining yield and potentially creating unstable byproducts.

Phase 4: Emergency Response & Decontamination

Spill Management Workflow

Scenario: You spill 500mg of solid powder on the bench.

  • Isolate: Mark the area. Do not create dust.[3][4][5][6][7]

  • Solubilize: Do NOT sweep dry. Cover with a paper towel dampened with Ethanol or Acetone .

  • Wipe: Gently wipe up the material.

  • Clean: Wash surface with soap and water.[3][4]

  • Disposal: Place waste in Halogenated Organic Waste .

Exposure Response
  • Eye Contact: Flush immediately for 15 minutes.[4] The sulfonamide group can be severely irritating; seconds count to prevent corneal damage.

  • Skin Contact: Wash with soap and water.[3][4] Do not use ethanol to wash skin; it enhances absorption of the alkyne.

Phase 5: Visualizing the Safety Logic

Diagram 1: PPE Selection Matrix

This logic gate ensures you choose the right protection based on the solvent system, a critical failure point in many labs.

PPE_Matrix cluster_legend Rationale Start Handling 2-Chloro-4-ethynyl-benzenesulfonamide State What is the Physical State? Start->State Solid Dry Solid / Powder State->Solid Solution In Solution / Reaction State->Solution Level1 LEVEL 1 PROTECTION Standard Nitrile Gloves Lab Coat + Safety Glasses Fume Hood (Dust Control) Solid->Level1 Weighing/Transfer SolventCheck Check Solvent Type Solution->SolventCheck Level2 LEVEL 2 PROTECTION Double Nitrile OR Thick Camapren Gloves Fume Hood (Vapor Control) SolventCheck->Level2 Ethanol/Methanol/Water Level3 LEVEL 3 PROTECTION Laminate (Silver Shield) Liners under Nitrile Outer Gloves Tyvek Sleeves SolventCheck->Level3 DCM/DMF/DMSO/THF Note Halogenated/Polar solvents permeating nitrile gloves carry the toxic payload to the skin. Barrier laminates are required.

Caption: PPE Decision Matrix based on solvent permeation risks. Standard nitrile is insufficient for DCM/DMF solutions.

Diagram 2: Chemical Compatibility Warning

A visual reminder of the specific "Alkyne-Metal" incompatibility.

Reactivity_Map cluster_metals INCOMPATIBLE METALS (Acetylide Risk) cluster_bases INCOMPATIBLE CONDITIONS Compound 2-Chloro-4-ethynyl- benzenesulfonamide Copper Copper (Cu) (Tubing/Fittings) Compound->Copper Silver Silver (Ag) (Salts) Compound->Silver Brass Brass Alloys (Regulators) Compound->Brass Reaction Explosive/Unstable Acetylides Copper->Reaction Silver->Reaction Brass->Reaction Base Strong Bases (Deprotonation) Oxidizers Strong Oxidizers

Caption: Compatibility map highlighting the risk of acetylide formation with common lab metals.[1]

References

  • PubChem. (n.d.). 4-Ethynylbenzenesulfonamide (CID 44457221) - Safety and Hazards. National Library of Medicine. Retrieved March 6, 2026, from [Link][1]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.